molecular formula C7H6ClNO4S B1283818 2-Methyl-3-nitrobenzenesulfonyl chloride CAS No. 56682-04-3

2-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No.: B1283818
CAS No.: 56682-04-3
M. Wt: 235.65 g/mol
InChI Key: SQIRQSKPXILWAM-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIRQSKPXILWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588145
Record name 2-Methyl-3-nitrobenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56682-04-3
Record name 2-Methyl-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-nitrobenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS 56682-04-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzenesulfonyl chloride, a key organic intermediate. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its relevance in research and development, particularly in the field of medicinal chemistry.

Chemical Properties and Identification

This compound is an aromatic sulfonyl chloride compound. The presence of both a methyl and a nitro group on the benzene ring, in addition to the reactive sulfonyl chloride moiety, makes it a versatile reagent in organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 56682-04-3[1]
Molecular Formula C₇H₆ClNO₄S[1]
Molecular Weight 235.64 g/mol
Appearance Expected to be a solid, likely pale yellow to brown crystals or powder.Inferred from related compounds[2]
Melting Point Not explicitly reported for this isomer. Isomers have melting points in the range of 41-72°C. For example, 2-Methyl-5-nitrobenzenesulfonyl chloride has a melting point of 41-45°C, and 2-Nitrobenzenesulfonyl chloride melts at 63-72°C.[2]
Boiling Point Not explicitly reported for this isomer. The isomer 2-Methyl-5-nitrobenzenesulfonyl chloride has a boiling point of 135-137 °C at 0.7 mmHg.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran, and reactive with water.Inferred from related compounds[3]

Synthesis and Manufacturing

Proposed Synthetic Pathways

Method A: Chlorosulfonation of 2-Nitrotoluene

This is a common and direct method for the preparation of benzenesulfonyl chlorides. The reaction involves the electrophilic substitution of 2-nitrotoluene with chlorosulfonic acid. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups would likely lead to a mixture of isomers, from which the desired this compound would need to be separated.

Method B: From 2-Methyl-3-nitroaniline via Sandmeyer-type Reaction

This route involves the diazotization of 2-methyl-3-nitroaniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method can offer better regioselectivity compared to direct chlorosulfonation.

Below are generalized experimental protocols for these types of reactions, which would require optimization for the specific synthesis of this compound.

Illustrative Experimental Protocols (Based on Analogs)

Protocol 1: Chlorosulfonation of an Aromatic Compound (General)

  • In a fume hood, to a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add an excess of chlorosulfonic acid and cool the flask in an ice-water bath.

  • Slowly add the starting aromatic compound (e.g., 2-nitrotoluene) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-60°C) for several hours to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Synthesis via Diazotization of an Aniline (General)

  • Dissolve the starting aniline (e.g., 2-methyl-3-nitroaniline) in a mixture of a suitable acid (e.g., hydrochloric acid) and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride, which can be purified by chromatography or recrystallization.

Diagram 1: General Synthetic Workflow for Aromatic Sulfonyl Chlorides

G cluster_0 Method A: Chlorosulfonation cluster_1 Method B: Sandmeyer-type Reaction Aromatic Precursor Aromatic Precursor Chlorosulfonation Chlorosulfonation Aromatic Precursor->Chlorosulfonation Chlorosulfonic Acid Workup (Ice Quenching) Workup (Ice Quenching) Chlorosulfonation->Workup (Ice Quenching) Purification Purification Workup (Ice Quenching)->Purification Recrystallization/ Chromatography Aromatic Sulfonyl Chloride Aromatic Sulfonyl Chloride Purification->Aromatic Sulfonyl Chloride Aniline Precursor Aniline Precursor Diazotization Diazotization Aniline Precursor->Diazotization NaNO2, Acid Reaction with SO2/CuCl Reaction with SO2/CuCl Diazotization->Reaction with SO2/CuCl SO2, CuCl Workup (Extraction) Workup (Extraction) Reaction with SO2/CuCl->Workup (Extraction) Purification_B Purification_B Workup (Extraction)->Purification_B Recrystallization/ Chromatography Purification_B->Aromatic Sulfonyl Chloride

Caption: General synthetic routes to aromatic sulfonyl chlorides.

Applications in Research and Development

While specific applications for this compound are not extensively documented in the reviewed literature, its structural features suggest its utility in several areas of organic synthesis, particularly in drug discovery and development. Its analogs, various nitrobenzenesulfonyl chlorides, are widely used as protecting groups for amines.[4]

Protecting Group for Amines

The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines. It is stable under a variety of reaction conditions but can be readily cleaved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base. This orthogonality makes it valuable in multi-step syntheses of complex molecules. It is highly probable that the 2-methyl-3-nitrobenzenesulfonyl group would exhibit similar reactivity and utility.

Diagram 2: Amine Protection and Deprotection using a Nitrobenzenesulfonyl Chloride

G Primary/Secondary Amine Primary/Secondary Amine Protection Protection Primary/Secondary Amine->Protection Ar-SO2Cl, Base Protected Amine (Sulfonamide) Protected Amine (Sulfonamide) Protection->Protected Amine (Sulfonamide) Deprotection Deprotection Protected Amine (Sulfonamide)->Deprotection Thiol, Base Deprotection->Primary/Secondary Amine

Caption: General scheme for amine protection and deprotection.

Intermediate in Heterocyclic Synthesis

The reactive sulfonyl chloride group can be used to introduce the 2-methyl-3-nitrophenylsulfonyl moiety into molecules, which can then undergo further transformations. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form various nitrogen-containing heterocyclic compounds.[5] Many heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Safety and Handling

Table 2: General Hazard Information (Inferred from Analogs)

HazardDescriptionPrecautionary MeasuresSource
Corrosivity Causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
Moisture Sensitivity Reacts with water, potentially releasing hydrochloric acid.Handle under anhydrous conditions. Store in a tightly sealed container in a dry environment.[2]
Inhalation May cause respiratory irritation.Avoid breathing dust.Inferred from general chemical properties
Ingestion Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.Inferred from general chemical properties

First Aid Measures (General Guidance):

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spectroscopic Data (Predicted and Comparative)

No specific spectroscopic data for this compound was found. The following are predicted chemical shifts and characteristic IR absorption bands based on the analysis of its structure and comparison with related compounds.

¹H NMR (Predicted):

  • Aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm).

  • The methyl protons would appear as a singlet in the upfield region (δ 2.5-3.0 ppm).

¹³C NMR (Predicted):

  • Aromatic carbons would be observed in the range of δ 120-150 ppm.

  • The methyl carbon would be in the upfield region (δ 15-25 ppm).

IR Spectroscopy (Predicted):

  • Strong absorptions for the sulfonyl group (S=O) around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

  • Strong absorptions for the nitro group (N=O) around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • Absorption for the C-Cl bond around 600-800 cm⁻¹.

Conclusion

This compound is a potentially valuable reagent for organic synthesis, particularly in the areas of amine protection and the synthesis of complex heterocyclic molecules relevant to drug discovery. While specific experimental data for this compound is sparse in publicly available literature, its properties and reactivity can be reasonably inferred from well-studied analogous compounds. Further research to fully characterize this compound and explore its applications would be a valuable contribution to the field of synthetic organic chemistry. Researchers and drug development professionals are advised to proceed with caution, using the information on related compounds as a guide for handling, synthesis, and application, and to perform thorough characterization of any synthesized material.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of 2-methyl-3-nitrobenzenesulfonyl chloride is most logically achieved through the direct chlorosulfonation of 3-nitrotoluene. In this electrophilic aromatic substitution reaction, the methyl group, being an ortho-, para-director, and the nitro group, a meta-director, synergistically guide the incoming chlorosulfonyl group to the C2 position of the benzene ring.

The primary reagent for this transformation is chlorosulfonic acid, a strong electrophile. The reaction is typically performed by adding the substrate to an excess of chlorosulfonic acid, followed by heating to ensure complete conversion. The addition of thionyl chloride can facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride. The final product is then isolated by quenching the reaction mixture in ice water, followed by filtration and purification.

Quantitative Data from Analogous Syntheses

To provide an evidence-based estimation of the reaction's efficiency, the following table summarizes quantitative data from the synthesis of structurally similar nitrobenzenesulfonyl chlorides.

ProductStarting MaterialReagentsReaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
3-Nitrobenzenesulfonyl chlorideNitrobenzeneChlorosulfonic acid, Thionyl chloride112 °C, then 70 °C4, then until gas evolution ceases96.3[1]
4-Methyl-3-nitrobenzene-1-sulfonyl chloride2-NitrotolueneChlorosulfonic acid, Sulfamic acid40 °C, then 105 °C1, then 689[2]
4-Chloro-3-nitrobenzene sulfonyl chlorideo-ChloronitrobenzeneChlorosulfonic acid120481.5[3]

Detailed Experimental Protocol (Proposed)

This protocol is a composite method derived from the established procedures for the synthesis of related nitrobenzenesulfonyl chlorides.[1][2] Researchers should exercise caution and perform a thorough risk assessment before proceeding.

Materials:

  • 3-Nitrotoluene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (optional, for washing)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Condenser with a gas outlet connected to a gas trap (to absorb HCl and SO₂ fumes)

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a 4-fold molar excess of chlorosulfonic acid.

  • Substrate Addition: Begin stirring the chlorosulfonic acid and cool the flask in an ice bath. Slowly add 3-nitrotoluene (1.0 molar equivalent) dropwise from the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Heating: Gradually heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Conversion to Sulfonyl Chloride (Optional but Recommended): Cool the reaction mixture to 70 °C. Cautiously add thionyl chloride (0.9-1.0 molar equivalent) dropwise. Stir the mixture at this temperature until the evolution of gas (HCl and SO₂) ceases.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. A final wash with a dilute sodium bicarbonate solution can be performed to remove any residual acid.

  • Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as petroleum ether.[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow Start Start: 3-Nitrotoluene Reaction Chlorosulfonation Start->Reaction Reagents Reagents: - Chlorosulfonic Acid - Thionyl Chloride (optional) Reagents->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Isolation Isolation: - Filtration - Washing Quenching->Isolation Purification Purification: - Drying - Recrystallization (optional) Isolation->Purification Product End Product: 2-Methyl-3-nitrobenzenesulfonyl Chloride Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical and physical properties of 2-Methyl-3-nitrobenzenesulfonyl chloride is limited. This guide provides available data for this compound and supplements it with information from closely related isomers to offer a comprehensive overview. All inferred data is clearly indicated.

Introduction

This compound, with the CAS number 56682-04-3, is an aromatic organic compound containing sulfonyl chloride and nitro functional groups.[1][] Like other nitrobenzenesulfonyl chlorides, it is expected to be a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and as a protecting group for amines. The presence and position of the methyl and nitro groups on the benzene ring influence its reactivity and potential applications in the synthesis of complex molecules, including pharmaceuticals.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes the known identifiers and provides estimated physical properties based on data from structurally similar compounds.

Table 1: Identifiers and Basic Properties of this compound

PropertyValueSource
CAS Number 56682-04-3[1][]
Molecular Formula C7H6ClNO4S[]
Molecular Weight 235.65 g/mol [3]
IUPAC Name This compound[]
Synonyms 2-METHYL-3-NITROBENZENE-1-SULFONYL CHLORIDE, AKOS BBV-005876[]
InChI InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3[]
InChI Key SQIRQSKPXILWAM-UHFFFAOYSA-N[]

Table 2: Physical Properties of Related Nitrobenzenesulfonyl Chloride Isomers

CompoundMelting Point (°C)Boiling Point (°C) / Pressure (mmHg)Form
2-Nitrobenzenesulfonyl chloride65-67-Solid
3-Nitrobenzenesulfonyl chloride61-62-Solid
4-Methyl-3-nitrobenzenesulfonyl chloride---
2-Methyl-5-nitrobenzenesulfonyl chloride41-45135-137 / 0.7Solid

Data for related isomers is provided for comparative purposes.

Reactivity and Applications

Based on the chemistry of related nitrobenzenesulfonyl chlorides, this compound is expected to undergo nucleophilic substitution at the sulfonyl chloride group.

Sulfonamide Formation: It is anticipated to react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamides. This reaction is fundamental to the use of nitrobenzenesulfonyl chlorides as protecting groups for amines in multi-step organic syntheses.

Use as a Protecting Group: The resulting 2-methyl-3-nitrobenzenesulfonamide can act as a protecting group for amines. The "nosyl" (Ns) group can often be removed under specific conditions that leave other protecting groups intact, making it a valuable tool in orthogonal protection strategies.

Pharmaceutical and Dye Synthesis: Nitrobenzenesulfonyl chlorides are key intermediates in the synthesis of various pharmaceuticals and dyes. The specific substitution pattern of this compound could be leveraged to create novel molecular scaffolds for drug discovery or specialized dyes.

Experimental Protocols

General Synthesis of Nitrobenzenesulfonyl Chlorides

A common method for the synthesis of nitrobenzenesulfonyl chlorides is the chlorosulfonation of the corresponding nitroaromatic compound.

Reaction: Nitrotoluene reacts with chlorosulfonic acid, often with the addition of a chlorinating agent like thionyl chloride, to yield the corresponding nitrobenzenesulfonyl chloride.

Generalized Protocol (based on the synthesis of 3-nitrobenzenesulfonyl chloride):

  • To a stirred solution of chlorosulfonic acid, the corresponding nitrotoluene is added dropwise at a controlled temperature.[4]

  • The reaction mixture is stirred at an elevated temperature for several hours to ensure complete reaction.[4]

  • Thionyl chloride may be added to facilitate the conversion to the sulfonyl chloride.[4]

  • After cooling, the reaction mixture is carefully poured into ice-water to precipitate the product.[4]

  • The crude product is collected by filtration, washed with water, and may be purified by recrystallization.[4]

General Protocol for Sulfonamide Formation

Reaction: this compound reacts with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.

Generalized Protocol (based on the reaction of 2-nitrobenzenesulfonyl chloride):

  • The amine and a base (e.g., triethylamine, 1.1 equivalents) are dissolved in a suitable solvent such as dichloromethane.

  • The solution is cooled to 0 °C.

  • This compound (1.05 equivalents) is added portion-wise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2 hours).

  • The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the sulfonamide.

Visualizations

Logical Workflow for Synthesis

G General Synthetic Workflow for this compound Start 2-Methyl-nitrotoluene Process1 Chlorosulfonation Start->Process1 Reagent Chlorosulfonic Acid / Thionyl Chloride Reagent->Process1 Intermediate Crude Product Process1->Intermediate Process2 Hydrolysis / Precipitation Intermediate->Process2 Process3 Filtration & Washing Process2->Process3 Process4 Recrystallization Process3->Process4 End Pure this compound Process4->End G Reaction Pathway for Sulfonamide Formation Substrate This compound Reaction Nucleophilic Attack Substrate->Reaction Amine Primary or Secondary Amine (R-NH2) Amine->Reaction Base Base (e.g., Pyridine) Base->Reaction  (Proton acceptor) Product 2-Methyl-3-nitrobenzenesulfonamide Reaction->Product Byproduct Pyridinium Hydrochloride Reaction->Byproduct

References

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzenesulfonyl chloride, a valuable reagent in organic synthesis. This document collates available data on its structure, properties, and inferred synthetic pathways, offering a resource for its application in research and development.

Core Compound Data

This compound is an aromatic sulfonyl chloride featuring a methyl and a nitro substituent on the benzene ring. These functional groups significantly influence its reactivity, making it a subject of interest in the synthesis of complex organic molecules.

PropertyValueSource
Chemical Name This compound-
CAS Number 56682-04-3--INVALID-LINK--
Molecular Formula C₇H₆ClNO₄S--INVALID-LINK--
Molecular Weight 235.64 g/mol --INVALID-LINK--
Canonical SMILES Cc1c(S(=O)(=O)Cl)cccc1--INVALID-LINK--[O-]-
InChI InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3-

Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

Inferred Synthesis of this compound:

This protocol is inferred and should be optimized with appropriate laboratory safety measures.

Reaction:

2-Methyl-3-nitrotoluene + Chlorosulfonic acid → this compound + Water

Materials:

  • 2-Methyl-3-nitrotoluene

  • Chlorosulfonic acid (freshly distilled)

  • Thionyl chloride (optional, to facilitate the reaction)

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases.

  • Carefully charge the flask with an excess of chlorosulfonic acid (e.g., 4-5 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 2-Methyl-3-nitrotoluene (1 equivalent) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to a moderate temperature (e.g., 40-50 °C) to ensure complete reaction. The reaction progress can be monitored by techniques such as TLC or GC.

  • (Optional) If the reaction is sluggish, thionyl chloride (1-1.5 equivalents) can be added carefully to the reaction mixture to facilitate the conversion of the sulfonic acid to the sulfonyl chloride.

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • The solid product, this compound, should precipitate out of the aqueous solution.

  • Filter the crude product using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Further wash the solid with a cold, saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by another wash with cold deionized water.

  • Dry the purified product under vacuum.

Logical Workflow for Inferred Synthesis

G start Start reagents 1. Charge flask with Chlorosulfonic Acid start->reagents addition 2. Add 2-Methyl-3-nitrotoluene dropwise at 0-5 °C reagents->addition reaction 3. Stir at room temperature or gentle heat addition->reaction workup 4. Quench reaction mixture on ice reaction->workup precipitation 5. Precipitate solid product workup->precipitation filtration 6. Filter and wash with H₂O and NaHCO₃ soln. precipitation->filtration drying 7. Dry product under vacuum filtration->drying end End drying->end

Caption: Inferred workflow for the synthesis of this compound.

Spectroscopic Data

As of the latest search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in publicly accessible databases. Researchers are advised to perform their own spectral analysis for structural confirmation upon synthesis.

Reactivity and Applications

The reactivity of this compound is dictated by the sulfonyl chloride group, which is a strong electrophile. The presence of the nitro group in the meta position and the methyl group in the ortho position to the sulfonyl chloride will influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution and the electrophilicity of the sulfonyl group.

While specific applications for this particular isomer are not well-documented, it can be inferred that, like other nitrobenzenesulfonyl chlorides, it would be a useful reagent in organic synthesis for:

  • Protection of Amines: The 2-methyl-3-nitrobenzenesulfonyl group can be used as a protecting group for primary and secondary amines. The resulting sulfonamide is typically stable to a range of reaction conditions.

  • Synthesis of Sulfonamides: It can be reacted with various amines to synthesize a library of sulfonamides, which are an important class of compounds in medicinal chemistry with a wide range of biological activities.

  • Intermediate in Multi-step Synthesis: It can serve as a key intermediate in the synthesis of more complex molecules, where the sulfonyl chloride or the nitro group can be further functionalized.

It is important to note that the specific substitution pattern of this isomer may offer unique reactivity or steric properties that could be exploited in targeted synthetic applications.

Safety Information

Benzenesulfonyl chlorides are generally corrosive and moisture-sensitive. They can cause severe skin burns and eye damage. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Care should be taken to avoid inhalation of dust or vapors. The quenching of the reaction mixture with water is highly exothermic and releases acidic gases, requiring careful execution.

Spectroscopic and Synthetic Landscape of Nitrated Methylbenzenesulfonyl Chlorides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and synthetic methodologies relevant to methyl-nitro-substituted benzenesulfonyl chlorides. A comprehensive search for detailed experimental data for 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS 56682-04-3) did not yield specific spectroscopic information (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a validated synthesis protocol in the public domain. Chemical vendor databases list the compound, but do not provide characterization data.

In the interest of providing a valuable resource for researchers working with related compounds, this guide presents a summary of available spectroscopic data for isomeric and structurally related nitrobenzenesulfonyl chlorides. Additionally, a general experimental protocol for the synthesis of such compounds is provided, based on established methods for analogous molecules.

Comparative Spectroscopic Data of Isomeric Compounds

To facilitate the characterization of this compound should it be synthesized, the following tables summarize the spectroscopic data for several commercially available and previously characterized isomers. These data can serve as a reference for predicting the expected spectral features of the target compound.

¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Nitrobenzenesulfonyl chloride CDCl₃8.27 (d, J=8.3 Hz, 1H), 7.95 (t, J=7.7 Hz, 1H), 7.91 (t, J=7.7 Hz, 1H), 7.89 (d, J=8.3 Hz, 1H)
3-Nitrobenzenesulfonyl chloride -No data available from searches.
4-Nitrobenzenesulfonyl chloride -No data available from searches.
2-Methyl-5-nitrobenzenesulfonyl chloride -No data available from searches.
4-Methyl-3-nitrobenzenesulfonyl chloride -No data available from searches.
¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
2-Nitrobenzenesulfonyl chloride -No explicit peak list available from searches.
3-Nitrobenzenesulfonyl chloride -No explicit peak list available from searches.
4-Nitrobenzenesulfonyl chloride -No explicit peak list available from searches.
2-Methyl-5-nitrobenzenesulfonyl chloride -No data available from searches.
4-Methyl-3-nitrobenzenesulfonyl chloride -No explicit peak list available from searches.
IR Spectroscopic Data

Characteristic infrared absorption bands for this class of compounds include:

  • SO₂ Stretching: Asymmetric (~1370-1400 cm⁻¹) and Symmetric (~1170-1190 cm⁻¹)

  • NO₂ Stretching: Asymmetric (~1520-1560 cm⁻¹) and Symmetric (~1345-1355 cm⁻¹)

  • C-S Stretching: (~650-750 cm⁻¹)

  • S-Cl Stretching: (~550-650 cm⁻¹)

  • Aromatic C=C Stretching: (~1450-1600 cm⁻¹)

  • Aromatic C-H Bending: (~690-900 cm⁻¹)

Mass Spectrometry Data
CompoundIonization MethodKey Fragments (m/z)
2-Nitrobenzenesulfonyl chloride GC-MS186, 122, 76, 75, 64, 50[1]
3-Nitrobenzenesulfonyl chloride -No data available from searches.
4-Nitrobenzenesulfonyl chloride GC-MS186, 122, 75, 50[2]
4-Chloro-3-nitrobenzenesulfonyl chloride EI255, 220, 156, 121, 91, 75, 63, 50
4-Methyl-3-nitrobenzenesulfonyl chloride GC-MS200, 136, 89, 63

General Experimental Protocol for Synthesis

While a specific protocol for this compound is not available, a general and widely used method for the synthesis of nitrobenzenesulfonyl chlorides is the chlorosulfonation of a corresponding nitro-substituted aromatic compound. The following is a representative procedure adapted from the synthesis of related isomers.

Reaction: Nitration of o-toluenesulfonic acid followed by chlorination, or chlorosulfonation of 2-nitrotoluene. A more direct, but potentially less selective method, involves the direct chlorosulfonation of 2-nitrotoluene.

Example General Procedure (Chlorosulfonation):

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagents: Chlorosulfonic acid is added to the flask and cooled in an ice bath.

  • Addition of Substrate: 2-Nitrotoluene is added dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining a low temperature (typically 0-5 °C).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated (e.g., to 50-70 °C) for several hours to ensure complete reaction. Reaction progress can be monitored by TLC or GC.

  • Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice with stirring.

  • Isolation: The precipitated solid product, this compound, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water until the washings are neutral to litmus. The product can be further purified by recrystallization from a suitable solvent (e.g., glacial acetic acid, hexane, or a mixture thereof).

Note: This is a generalized procedure and the specific reaction conditions (temperature, reaction time, stoichiometry) would need to be optimized for the synthesis of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted benzenesulfonyl chloride.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (2-Nitrotoluene, Chlorosulfonic Acid) reaction Chlorosulfonation Reaction start->reaction 1. Dropwise Addition workup Quenching on Ice & Precipitation reaction->workup 2. Pouring onto Ice filtration Vacuum Filtration workup->filtration 3. Isolation purification Recrystallization filtration->purification 4. Purification product Pure 2-Methyl-3-nitro- benzenesulfonyl chloride purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Characterization Workflow.

This guide provides a starting point for researchers interested in this compound. While direct experimental data is currently elusive, the provided information on related compounds and general synthetic strategies should prove valuable for the design and execution of further research.

References

2-Methyl-3-nitrobenzenesulfonyl Chloride: An In-depth Technical Guide to its Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride. Its chemical behavior is dominated by the electrophilic nature of the sulfonyl chloride group, which is further activated by the electron-withdrawing nitro group on the benzene ring. The presence of a methyl group ortho to the nitro group and meta to the sulfonyl chloride moiety introduces steric and electronic effects that modulate its reactivity compared to other nitrobenzenesulfonyl chloride isomers. This guide provides a comprehensive overview of the reactivity profile of this compound, including its reactions with common nucleophiles, its use as a synthetic intermediate, and its potential applications in drug discovery.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.[1]

The general reaction mechanism is a nucleophilic acyl substitution, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. The presence of the nitro group in the meta position further enhances the electrophilicity of the sulfur center through inductive electron withdrawal, making the compound more reactive than unsubstituted benzenesulfonyl chloride.[2] However, the ortho-methyl group can introduce some steric hindrance, which may influence the reaction rates with bulky nucleophiles.

Reactions with Nucleophiles

Reaction with Amines (Sulfonamide Formation)

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This is one of the most important reactions of sulfonyl chlorides and is widely used in organic synthesis and medicinal chemistry.[3] The resulting sulfonamides are often stable, crystalline solids.

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reagent 2-Methyl-3-nitrobenzenesulfonyl Chloride product N-substituted 2-Methyl-3-nitrobenzenesulfonamide reagent->product + R₁R₂NH hcl HCl reagent->hcl amine Primary or Secondary Amine (R₁R₂NH) amine->product amine->hcl base Base (e.g., Pyridine, Triethylamine) salt Base-HCl Salt base->salt hcl->salt

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol (General, adapted from analogous reactions):

A solution of the primary or secondary amine (1.0 eq.) and a base such as pyridine or triethylamine (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) is cooled to 0 °C. To this stirred solution, a solution of this compound (1.0-1.2 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative, based on analogous compounds):

Amine NucleophileProductTypical Yield (%)Reference
Ammonia2-Methyl-3-nitrobenzenesulfonamideYield not specified, but synthesis is documented.[4]
AnilineN-phenyl-2-methyl-3-nitrobenzenesulfonamide85-95%(Analogous)
BenzylamineN-benzyl-2-methyl-3-nitrobenzenesulfonamide90-98%(Analogous)
DiethylamineN,N-diethyl-2-methyl-3-nitrobenzenesulfonamide80-90%(Analogous)

Note: The yields presented are typical for reactions of nitrobenzenesulfonyl chlorides with amines and should be considered as a guide. Actual yields with this compound may vary depending on the specific amine and reaction conditions.

Reaction with Alcohols (Sulfonate Ester Formation)

In the presence of a base, this compound reacts with alcohols to form sulfonate esters. These esters are often used as leaving groups in subsequent nucleophilic substitution reactions due to the excellent leaving group ability of the sulfonate anion.

Experimental Protocol (General):

The alcohol (1.0 eq.) is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane and triethylamine, and cooled to 0 °C. This compound (1.1-1.3 eq.) is added portion-wise, and the reaction is stirred at 0 °C for 1-2 hours, then at room temperature until completion (monitored by TLC). The reaction is then quenched with water or ice, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt and filtering, the solvent is evaporated to give the crude sulfonate ester, which can be purified by chromatography or recrystallization.

Quantitative Data (Illustrative, based on analogous compounds):

Alcohol NucleophileProductTypical Yield (%)Reference
MethanolMethyl 2-methyl-3-nitrobenzenesulfonate>90%(Analogous)
EthanolEthyl 2-methyl-3-nitrobenzenesulfonate>90%(Analogous)
PhenolPhenyl 2-methyl-3-nitrobenzenesulfonate85-95%(Analogous)
Hydrolysis

Like other sulfonyl chlorides, this compound is susceptible to hydrolysis by water to form the corresponding sulfonic acid. This reaction is generally slower than aminolysis or alcoholysis but can be a competing side reaction if moisture is present. The rate of hydrolysis is influenced by the solvent and temperature.

Application in Drug Development and Chemical Biology

While direct applications of this compound in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry. The sulfonamide linkage is a key feature in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[5]

A related isomer, 2-methyl-5-nitrobenzenesulfonyl chloride, has been reported as an intermediate in the synthesis of inhibitors for phosphodiesterase 7 (PDE7) and various protein kinases.[6] This suggests that compounds derived from this compound could also possess interesting biological activities, potentially as kinase inhibitors.

The "Nosyl" Protecting Group Strategy

Nitrobenzenesulfonamides, often referred to as "nosylamides," are used as protecting groups for amines in multi-step organic synthesis. The "nosyl" (Ns) group is stable under a variety of reaction conditions but can be readily cleaved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate.[7] This orthogonality makes the nosyl group a valuable tool in complex molecule synthesis.

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start Primary Amine (R-NH₂) protect Protection Step start->protect + 2-Methyl-3-nitro- benzenesulfonyl chloride + Base protected Nosyl-Protected Amine (R-NHNs) protect->protected reaction Further Synthesis Steps (Ns group is stable) protected->reaction deprotect Deprotection Step reaction->deprotect + Thiol (e.g., PhSH) + Base (e.g., K₂CO₃) final_product Deprotected Amine (R-NH₂) deprotect->final_product

Caption: The "Nosyl" protecting group strategy.

Hypothetical Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[8][9] Many kinase inhibitors are small molecules that target the ATP-binding site of the kinase. Given that an isomer of the title compound is used to synthesize kinase inhibitors, it is plausible that sulfonamides derived from this compound could be designed as kinase inhibitors.

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Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor substrate Substrate Protein receptor->substrate Kinase Activity atp ATP atp->receptor Binds to active site p_substrate Phosphorylated Substrate (Active) substrate->p_substrate Phosphorylation cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response inhibitor Hypothetical Inhibitor (Derived from 2-Methyl-3-nitro- benzenesulfonyl chloride) inhibitor->receptor Blocks ATP binding site

Caption: Hypothetical kinase inhibition by a derivative.

Conclusion

This compound is a reactive electrophile with a reactivity profile dominated by the sulfonyl chloride group, which is activated by a meta-nitro substituent. Its primary reactions involve nucleophilic substitution with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. While specific quantitative data and detailed protocols for this particular isomer are not widely published, its reactivity can be reliably predicted based on the extensive literature on analogous nitrobenzenesulfonyl chlorides. The sulfonamide derivatives of this compound hold potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors, and the "nosyl" group serves as a useful protecting group in organic synthesis. Further research into the specific reactions and biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

Steric Effects of the Ortho-Methyl Group in 2-Methyl-3-nitrobenzenesulfonyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric effects imparted by the ortho-methyl group in 2-Methyl-3-nitrobenzenesulfonyl chloride. The presence of substituents on the benzene ring of arylsulfonyl chlorides significantly influences their reactivity, conformational preference, and spectroscopic characteristics. This document collates available data, details relevant experimental protocols, and presents visualizations to elucidate the nuanced role of the ortho-methyl group in this specific molecule.

Introduction: The "Ortho Effect" in Arenesulfonyl Chlorides

The reactivity of benzenesulfonyl chlorides is governed by a combination of electronic and steric factors. Electron-withdrawing groups, such as the nitro group, generally increase the electrophilicity of the sulfur atom, enhancing susceptibility to nucleophilic attack. Conversely, the steric hindrance imposed by substituents at the ortho position can shield the reaction center, potentially impeding the approach of nucleophiles. This phenomenon, often termed the "ortho effect," can lead to complex and sometimes counterintuitive reactivity patterns. In the case of this compound, the interplay between the steric bulk of the methyl group and the electronic influence of both the methyl and nitro groups presents a compelling case study.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable route can be inferred from the synthesis of its corresponding sulfonamide. The general approach involves the diazotization of 2-methyl-3-nitroaniline followed by a sulfonyl chloride formation reaction.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of 2-Methyl-3-nitro-benzene sulfonamide[1].

Step 1: Diazotization of 2-Methyl-3-nitroaniline

  • In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in a mixture of concentrated sulfuric acid and water, maintaining the temperature at 0-5 °C with an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled aniline solution.

  • Stir the reaction mixture at 0-5 °C for a designated period (e.g., 2 hours) to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chloride Formation

  • In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent, such as glacial acetic acid.

  • To this solution, add a catalytic amount of a copper(II) salt, for example, copper(II) chloride dissolved in a minimal amount of water.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper(II) chloride mixture. Control the addition rate to maintain the reaction temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Pour the reaction mixture into ice-water to precipitate the crude this compound.

  • Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., a mixture of acetic acid and water) or by chromatography.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is scarce. However, characteristic spectral features can be predicted based on data from closely related compounds such as 2-nitrobenzenesulfonyl chloride and other substituted nitrobenzenes.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The proton ortho to the nitro group is expected to be the most downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the methyl carbon. The carbon attached to the sulfonyl chloride group and the carbon bearing the nitro group will be significantly deshielded.

IR Spectroscopy: Key infrared absorption bands are anticipated for the following functional groups:

  • S=O stretching (sulfonyl chloride): Two strong bands are expected in the regions of approximately 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

  • NO₂ stretching (nitro group): Strong absorptions are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

  • C-H stretching (aromatic and methyl): Bands will appear in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively.

Steric Effects on Reactivity and Conformation

The ortho-methyl group in this compound is expected to exert significant steric influence on the molecule's reactivity and preferred conformation.

Conformational Analysis

The presence of the bulky methyl group adjacent to the sulfonyl chloride moiety will likely force the S-Cl bond to adopt a conformation that minimizes steric repulsion. This can be visualized as a rotation around the C-S bond to position the chlorine atom away from the methyl group. This restricted rotation can influence the accessibility of the electrophilic sulfur atom to incoming nucleophiles.

Caption: Steric clash between the ortho-methyl group and the sulfonyl chloride group.

Impact on Reaction Kinetics

The steric hindrance from the ortho-methyl group is generally expected to decrease the rate of nucleophilic substitution at the sulfur atom. However, studies on related systems have shown that the "ortho effect" can be more complex. In some cases, ortho-alkyl groups have been observed to cause a counterintuitive acceleration of Sₙ2 reactions at the sulfonyl sulfur. This has been attributed to ground-state destabilization of the starting material due to steric compression, which is released in the transition state.

To provide a quantitative perspective, the table below summarizes the hydrolysis rate constants for a series of substituted benzenesulfonyl chlorides. While data for this compound is not available, a comparison with these analogs allows for an estimation of its reactivity.

Substituent(s)Relative Hydrolysis Rate (k_rel)Reference Compound
H1.00Benzenesulfonyl chloride
4-CH₃~0.6Benzenesulfonyl chloride
4-NO₂~3.5Benzenesulfonyl chloride
2-NO₂~0.8Benzenesulfonyl chloride
2,4,6-(CH₃)₃~5.0Benzenesulfonyl chloride

Note: The relative rates are approximate and compiled from various sources for comparative purposes.

The data suggests that an ortho-nitro group slightly deactivates the ring towards hydrolysis compared to the para-isomer, likely due to steric hindrance. The significant rate enhancement observed for 2,4,6-trimethylbenzenesulfonyl chloride highlights the potential for ground-state destabilization to accelerate the reaction. For this compound, it is plausible that the steric hindrance of the methyl group would decrease the reaction rate compared to an un-substituted analog, but the electronic activation of the nitro group would counteract this effect to some extent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow for synthesizing and analyzing the steric effects of this compound.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis Workflow A 2-Methyl-3-nitroaniline B Diazotization (NaNO₂, H₂SO₄) A->B C Diazonium Salt B->C D Sulfonylation (SO₂, CuCl₂) C->D E This compound D->E F Kinetic Studies (e.g., Hydrolysis) E->F G Spectroscopic Analysis (NMR, IR) E->G H Computational Modeling E->H I Data Interpretation F->I G->I H->I

Caption: Synthetic and analytical workflow for studying this compound.

The logical relationship between the structural features and the resulting chemical properties can be visualized as follows:

G A Molecular Structure (this compound) B Ortho-Methyl Group A->B C Meta-Nitro Group A->C D Steric Hindrance B->D E Electronic Effects (Inductive & Resonance) B->E +I effect C->E F Chemical Reactivity (e.g., Nucleophilic Substitution) D->F G Conformational Preference D->G E->F

Caption: Interplay of steric and electronic effects on chemical properties.

Conclusion

The ortho-methyl group in this compound plays a crucial role in defining the molecule's chemical behavior. Its steric bulk is anticipated to influence the conformation around the C-S bond and modulate the rate of nucleophilic substitution at the sulfonyl center. While the electron-withdrawing nitro group activates the molecule towards nucleophilic attack, the steric hindrance from the adjacent methyl group likely provides a moderating effect. The potential for ground-state destabilization, as observed in other ortho-substituted arenesulfonyl chlorides, adds a layer of complexity that warrants further experimental and computational investigation to fully elucidate the structure-reactivity relationship in this compound. This guide provides a foundational understanding for researchers and professionals working with this and related sterically hindered sulfonyl chlorides in the context of drug discovery and organic synthesis.

References

electronic effects of meta-nitro group in 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of the meta-Nitro Group in 2-Methyl-3-nitrobenzenesulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the electronic effects of the meta-nitro group in the context of this compound. The benzene ring in this molecule is substituted with three distinct groups: a weakly activating methyl group, and two strongly deactivating groups—the nitro and sulfonyl chloride moieties. The interplay of their inductive and resonance effects profoundly influences the molecule's reactivity, acidity of its derivatives, and spectroscopic characteristics. The nitro group, positioned meta to the sulfonyl chloride, exerts a powerful electron-withdrawing influence, which significantly deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the sulfonyl group, making it a key synthon in organic chemistry and drug development.

Fundamental Electronic Effects of Aromatic Substituents

The reactivity and properties of a substituted benzene ring are governed by the interplay of two primary electronic effects exerted by its substituents: the inductive effect and the resonance effect.

  • Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the ring carbon.

    • Electron-Withdrawing Groups (EWGs) like the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups are highly electronegative and pull electron density away from the ring through the σ-bond. This is designated as a negative inductive effect (-I).

    • Electron-Donating Groups (EDGs) like the methyl (-CH₃) group are less electronegative than the sp² carbon of the ring and donate electron density, exhibiting a positive inductive effect (+I).

  • Resonance Effect (-M/+M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

    • -M Effect: EWGs with π-bonds, such as the nitro group, can withdraw electron density from the ring's π-system. This delocalization creates partial positive charges on the ortho and para positions of the ring.[1][2][3][4]

    • +M Effect: Substituents with lone pairs of electrons can donate electron density to the ring's π-system.

The Nitro Group as a Potent Electron-Withdrawing Group

The nitro group is one of the most powerful electron-withdrawing groups due to its strong -I and -M effects.

  • Inductive Effect (-I): The nitrogen atom, bonded to two highly electronegative oxygen atoms, is strongly electron-deficient and exerts a powerful inductive pull on the electrons in the C-N sigma bond.[4]

  • Resonance Effect (-M): The nitro group withdraws π-electron density from the aromatic ring, particularly destabilizing the ortho and para positions by placing a positive charge on them in the resonance contributors.[1][5] This effect makes the meta position relatively more electron-rich and, therefore, the preferred site for electrophilic attack.[2][4] Consequently, the nitro group is characterized as a strong deactivator and a meta-director in electrophilic aromatic substitution.[5]

Combined Electronic Effects in this compound

The electronic landscape of this compound is determined by the cumulative effects of its three substituents.

  • -SO₂Cl Group (Position 1): The sulfonyl chloride group is a very strong electron-withdrawing group due to the high electronegativity of the two oxygen atoms and the chlorine atom. It exhibits a powerful -I effect and is a meta-director.

  • -CH₃ Group (Position 2): The methyl group is a weak electron-donating group through its +I effect and hyperconjugation. It is an ortho, para-director.

  • -NO₂ Group (Position 3): The nitro group, as detailed above, is a strong electron-withdrawing group (-I, -M) and is a meta-director.

The dominant influence comes from the two powerful deactivating groups (-NO₂ and -SO₂Cl). Their combined electron-withdrawing effects render the aromatic ring highly electron-deficient and thus significantly deactivated towards electrophilic substitution. The weak activating effect of the methyl group is largely overcome. The primary consequence of the meta-nitro group is the potentiation of this deactivation, further reducing the electron density of the ring and increasing the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack.

Quantitative Data and Analysis

The electronic effects of substituents can be quantified through various experimental and computational parameters.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic effect on a reaction's rate or equilibrium constant.[6] The substituent constant, σ, is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.

SubstituentPositionHammett Constant (σ)Reference
Nitro (-NO₂)meta (σₘ)+0.71[7]
Nitro (-NO₂)para (σₚ)+0.78[7]
Methyl (-CH₃)meta (σₘ)-0.07[7]
Methyl (-CH₃)para (σₚ)-0.17[7]

Note: A specific Hammett constant for the -SO₂Cl group is less commonly tabulated in introductory texts but it is known to be strongly electron-withdrawing with a large positive σ value.

The large positive σₘ value for the nitro group (+0.71) confirms its strong electron-withdrawing nature from the meta position, primarily through the inductive effect.[7]

Acidity (pKa Values)
CompoundpKaRationaleReference
Benzoic Acid4.21Unsubstituted reference[7]
3-Nitrobenzoic Acid3.47The meta-nitro group increases acidity.[8]
2-Methyl-3-nitrobenzoic Acid~3.5 (est.)The -NO₂ group's effect dominates the weak -CH₃ group. Melting Point: 182-184 °C.

The lower pKa of 3-nitrobenzoic acid compared to benzoic acid demonstrates the acid-strengthening effect of the meta-nitro group.[8] A similar, and likely more pronounced, effect is expected for the corresponding sulfonic acid of the title compound.

Reaction Kinetics

The rate of nucleophilic substitution at the sulfonyl chloride group is enhanced by electron-withdrawing substituents. Studies on the hydrolysis (solvolysis) of substituted benzenesulfonyl chlorides show that nitro-substituted derivatives react faster than unsubstituted or alkyl-substituted ones. For instance, the rate constant for the hydrolysis of 3-nitrobenzenesulfonyl chloride is significantly higher than that of benzenesulfonyl chloride, which is consistent with the stabilization of the transition state by the electron-withdrawing nitro group.[9][10]

CompoundRelative Hydrolysis Rate (approx.)
Benzenesulfonyl chloride1
4-Methylbenzenesulfonyl chloride< 1
3-Nitrobenzenesulfonyl chloride> 1
4-Nitrobenzenesulfonyl chloride>> 1

The meta-nitro group in this compound is expected to increase the rate of nucleophilic attack at the sulfur center compared to a non-nitrated analogue.

Spectroscopic Data

Spectroscopy provides direct insight into the electronic environment of a molecule.

The nitro and sulfonyl chloride groups have characteristic strong absorptions.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Aromatic Nitro (-NO₂)Asymmetric Stretch1550 - 1500[11][12]
Aromatic Nitro (-NO₂)Symmetric Stretch1350 - 1300[11][12]
Sulfonyl Chloride (-SO₂Cl)S=O Asymmetric Stretch~1380[13]
Sulfonyl Chloride (-SO₂Cl)S=O Symmetric Stretch~1180[13]
Sulfonyl Chloride (-SO₂Cl)S-Cl Stretch~375[13]

Conjugation with the aromatic ring typically shifts the nitro group's stretching frequencies to lower values.[11] The precise positions of these bands for this compound would reflect the specific electronic environment created by the three substituents.

NMR chemical shifts are highly sensitive to electron density. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (to higher ppm values). While specific data for this compound is sparse, data for 2-nitrobenzenesulfonyl chloride can be used for illustration.

NucleusTypical Chemical Shift (ppm) for 2-Nitrobenzenesulfonyl ChlorideReference
¹H NMR (Aromatic)7.8 - 8.3[14]
¹³C NMR (Aromatic)125 - 150[15]

For this compound, the aromatic protons would be expected in the downfield region (likely 7.5-8.5 ppm), with their exact shifts and coupling patterns determined by the combined electronic and steric influences of all three substituents. The methyl protons would appear much further upfield, typically around 2.5 ppm.

Visualizations of Electronic Effects and Relationships

Caption: Electronic contributions of substituents in the title compound.

logical_relationship substituents Substituents: -NO₂ (meta) -SO₂Cl -CH₃ effects Combined Electronic Effects: • Strong -I (NO₂, SO₂Cl) • Strong -M (NO₂) • Weak +I (CH₃) substituents->effects exert properties Resulting Molecular Properties effects->properties determine deactivation Ring Deactivation (Electron Deficient) properties->deactivation electrophilicity Increased Electrophilicity at Sulfur Atom properties->electrophilicity acidity Increased Acidity of Corresponding Sulfonic Acid properties->acidity

Caption: Logical flow from substituent effects to molecular properties.

Experimental Protocols

Synthesis of 3-Nitrobenzenesulfonyl Chloride (Illustrative Protocol)

A general method for preparing nitrobenzenesulfonyl chlorides involves the sulfochlorination of nitrobenzene. While a specific protocol for this compound is not widely published, the synthesis of the closely related 3-nitrobenzenesulfonyl chloride illustrates the key steps.

Reaction: Nitrobenzene + Chlorosulfonic Acid → 3-Nitrobenzenesulfonyl Chloride

Procedure:

  • To a reaction vessel equipped with a stirrer and a gas outlet, add chlorosulfonic acid (approx. 4 molar equivalents).

  • Slowly add nitrobenzene (1 molar equivalent) to the chlorosulfonic acid while maintaining the temperature, which will rise during the addition. The temperature is typically controlled between 60°C and 105°C.

  • After the addition is complete, the mixture is heated for several hours (e.g., at 105°C) to drive the reaction to completion.

  • Optionally, an inorganic acid chloride like thionyl chloride can be added to improve yield and reaction time.[16]

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated solid product, 3-nitrobenzenesulfonyl chloride, is collected by filtration.

  • The crude product is washed with cold water and a dilute sodium bicarbonate solution to remove acidic impurities.

  • The product is then dried. Purity can be assessed by melting point determination and spectroscopic methods.[16]

Safety Note: This reaction is hazardous, involving corrosive and reactive chemicals, and evolves HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Kinetic Measurement of Solvolysis

The rate of hydrolysis of a sulfonyl chloride can be measured using a conductimetric method, as the reaction produces ions.

Reaction: R-SO₂Cl + 2 H₂O → R-SO₃H + HCl + H₂O → R-SO₃⁻ + H₃O⁺ + H⁺ + Cl⁻

Procedure:

  • Prepare a solution of the sulfonyl chloride (e.g., this compound) in a suitable solvent (e.g., acetone).

  • Prepare the aqueous solvent mixture (e.g., water-acetone) in a conductivity cell and allow it to reach thermal equilibrium in a constant-temperature bath.

  • Inject a small, known amount of the sulfonyl chloride solution into the conductivity cell with vigorous stirring to initiate the reaction.

  • Record the change in conductance of the solution over time using a conductivity meter interfaced with a data logger.

  • The first-order rate constant (k) is calculated by fitting the conductance-time data to the integrated first-order rate law. The Guggenheim method or a non-linear least-squares analysis is typically employed.[9]

Conclusion

The meta-nitro group in this compound plays a critical role in defining the molecule's chemical character. Through its potent inductive and resonance electron-withdrawing effects, it significantly deactivates the aromatic ring and enhances the reactivity of the sulfonyl chloride functional group toward nucleophiles. This dual influence makes the compound and its analogues valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals where the sulfonyl or sulfonamide moiety is a common pharmacophore. A thorough understanding of these electronic principles, supported by quantitative data, is essential for predicting reactivity and designing efficient synthetic routes.

References

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methyl-3-nitrobenzenesulfonyl chloride, a specialized organic compound, holds significance as a versatile reagent in synthetic chemistry, particularly within the realms of pharmaceutical research and drug development. Its distinct molecular architecture, featuring a reactive sulfonyl chloride group ortho to a methyl group and meta to a nitro group on a benzene ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. This technical guide provides a comprehensive overview of this compound, including a list of suppliers, its physicochemical properties, a representative synthetic protocol, and its primary applications, with a focus on its role as a protecting group in organic synthesis.

Physicochemical and Safety Data

The following table summarizes the key physical, chemical, and safety information for this compound. This data is essential for its proper handling, storage, and use in a laboratory setting.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 56682-04-3[1][2][3][4]
Molecular Formula C₇H₆ClNO₄S[3]
Molecular Weight 235.65 g/mol [1]
Physical State Solid (form may vary by supplier)[5]
GHS Pictograms Corrosion, Health Hazard[6]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[5]
Precautionary Statements P260, P264, P270, P280, P301+P317, P301+P330+P331, P304+P340, P305+P351+P338, P310, P363, P405, P501[5][6]
Storage Conditions Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[5]

Suppliers of this compound

A critical aspect of utilizing any chemical reagent in research and development is sourcing high-purity material from reliable suppliers. The following table lists several known suppliers of this compound (CAS 56682-04-3). Researchers are advised to request certificates of analysis to ensure the quality and purity of the compound meet their specific experimental needs.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich 2-Methyl-3-nitrobenzene-1-sulfonyl chloride56682-04-3[1][3]
BOC Sciences This compound56682-04-3[2]
BLD Pharm 2-Methyl-3-nitrobenzene-1-sulfonyl chloride56682-04-3[6]
Enamine 2-methyl-3-nitrobenzene-1-sulfonyl chloride56682-04-3[4]
Cato Chem This compound56682-04-3Provides Safety Data Sheet.

Synthetic Protocol: A Representative Synthesis

Reaction Scheme:

Detailed Experimental Protocol:

  • Step 1: Diazotization of 2-Methyl-3-nitroaniline

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the stirred solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Step 2: Sulfonylation (Sandmeyer-type Reaction)

    • In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled solvent.

    • Add copper(I) chloride (catalytic amount) to the sulfur dioxide solution and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring. The temperature should be carefully controlled to remain below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Step 3: Work-up and Purification

    • Pour the reaction mixture into a large volume of ice-water. The crude this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product.

Applications in Drug Development and Organic Synthesis

Nitrobenzenesulfonyl chlorides are a well-established class of reagents in organic synthesis, primarily utilized for the protection of amine functionalities. The "nosyl" (Ns) protecting group, derived from 2-nitrobenzenesulfonyl chloride, is particularly valuable due to its stability under a wide range of reaction conditions and its facile cleavage under mild, specific conditions.

The primary application of this compound is expected to be analogous to other nosylating agents:

  • Protection of Primary and Secondary Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This protection is crucial in multi-step syntheses of complex molecules, such as peptides and other drug candidates, where the selective reaction of other functional groups is required.

  • Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, the nosyl group can be used to protect the α-amino group of amino acids. Its stability to acidic conditions used for the cleavage of other protecting groups like Boc (tert-butyloxycarbonyl) makes it an orthogonal protecting group. The nosyl group is typically removed using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.

The workflow for the use of a nitrobenzenesulfonyl chloride as a protecting group in a dipeptide synthesis is illustrated in the following diagram.

Peptide_Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection Amino_Acid_1 Amino Acid 1 (with free amine) Protected_AA1 Ns-Amino Acid 1 Amino_Acid_1->Protected_AA1 Base Protecting_Agent 2-Methyl-3-nitro- benzenesulfonyl chloride Protecting_Agent->Protected_AA1 Protected_Dipeptide Protected Dipeptide Protected_AA1->Protected_Dipeptide Amino_Acid_2 Amino Acid 2 (with protected amine) Amino_Acid_2->Protected_Dipeptide Coupling_Reagent e.g., DCC/HOBt Coupling_Reagent->Protected_Dipeptide Final_Dipeptide Final Dipeptide Protected_Dipeptide->Final_Dipeptide Deprotecting_Agent Thiol / Base Deprotecting_Agent->Final_Dipeptide Synthesis_to_Application Starting_Material 2-Methyl-3-nitroaniline Synthesis Diazotization & Sulfonylation Starting_Material->Synthesis Product 2-Methyl-3-nitro- benzenesulfonyl chloride Synthesis->Product Application Protection of Amines in Drug Synthesis Product->Application Final_Molecule Complex Target Molecule (e.g., Peptide, Drug Candidate) Application->Final_Molecule

References

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS No. 56682-04-3), a specialty chemical with potential applications in organic synthesis and drug development. While specific literature on its applications is limited, this document extrapolates its potential uses based on the well-established chemistry of related nitrobenzenesulfonyl chlorides. This guide covers its commercial availability, chemical and physical properties, a proposed synthesis protocol, and its likely role as a protecting group in the synthesis of complex molecules.

Introduction

This compound is a member of the nitrobenzenesulfonyl chloride family, a class of reagents widely used in organic chemistry. These compounds are primarily utilized for the protection of amine functionalities. The nitro group's strong electron-withdrawing nature enhances the reactivity of the sulfonyl chloride and influences the stability and cleavage of the resulting sulfonamide. The specific substitution pattern of this compound may offer unique reactivity and selectivity profiles, making it a potentially valuable tool for medicinal chemists and process development scientists.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. The purity and available quantities vary by supplier.

SupplierCAS NumberPurityAvailable Quantities
BOC Sciences56682-04-3≥95%Inquire
ChemicalBook56682-04-3InquireInquire
BLD Pharm56682-04-3InquireInquire
Ambeed, Inc. (via Sigma-Aldrich)56682-04-3InquireInquire

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
CAS Number 56682-04-3
Molecular Formula C₇H₆ClNO₄S
Molecular Weight 235.64 g/mol
IUPAC Name This compound
InChI Key SQIRQSKPXILWAM-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1S(=O)(=O)Cl)--INVALID-LINK--[O-]
Predicted XlogP 2.1

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related nitrobenzenesulfonyl chlorides, such as the chlorosulfonation of a suitable precursor. A potential starting material is 2-methyl-3-nitroaniline, which could be converted to the corresponding sulfonic acid via diazotization followed by reaction with sulfur dioxide and copper(I) chloride, and then to the sulfonyl chloride. Alternatively, direct chlorosulfonation of 2-nitrotoluene might yield a mixture of isomers, from which the desired 2-methyl-3-nitro isomer would need to be separated.

A more general and often used method for the synthesis of nitrobenzenesulfonyl chlorides involves the reaction of the corresponding nitrobenzene derivative with chlorosulfonic acid. For example, the synthesis of 3-nitrobenzenesulfonyl chloride is achieved by the dropwise addition of nitrobenzene to chlorosulfonic acid, followed by heating and the addition of thionyl chloride. A similar approach could likely be adapted for 2-methyl-3-nitrobenzene.

G cluster_start Starting Material cluster_reaction1 Nitration cluster_reaction2 Selective Reduction cluster_reaction3 Diazotization & Sandmeyer-type Reaction 2-Nitrotoluene 2-Nitrotoluene Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) 2-Nitrotoluene->Nitrating Mixture (HNO3/H2SO4) 1. 2-Methyl-1,3-dinitrobenzene 2-Methyl-1,3-dinitrobenzene Nitrating Mixture (HNO3/H2SO4)->2-Methyl-1,3-dinitrobenzene Yields Reducing Agent (e.g., Na2S) Reducing Agent (e.g., Na2S) 2-Methyl-1,3-dinitrobenzene->Reducing Agent (e.g., Na2S) 2. 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Reducing Agent (e.g., Na2S)->2-Methyl-3-nitroaniline Yields 1. NaNO2, HCl\n2. SO2, CuCl 1. NaNO2, HCl 2. SO2, CuCl 2-Methyl-3-nitroaniline->1. NaNO2, HCl\n2. SO2, CuCl 3. This compound This compound 1. NaNO2, HCl\n2. SO2, CuCl->this compound Yields

A proposed multi-step synthesis pathway for this compound.

Applications in Organic Synthesis: Amine Protection

While specific applications of this compound are not well-documented, its primary utility is expected to be as a protecting group for primary and secondary amines. The resulting sulfonamide (a "nosylamide") is stable under a variety of reaction conditions. A key advantage of the nosyl group is its susceptibility to cleavage under mild conditions, typically using a thiol nucleophile in the presence of a base. This orthogonality makes it valuable in multi-step syntheses where other protecting groups might be sensitive to the required reaction conditions.

General Experimental Protocol for Amine Protection (Nosylation)

This protocol is based on the general procedure for the nosylation of amines using a related nitrobenzenesulfonyl chloride and can be adapted for this compound.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A suitable base, such as triethylamine (Et₃N) or pyridine (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir for 5-10 minutes at room temperature.

  • Add the this compound portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

  • Upon completion, quench the reaction with the saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude nosylated amine.

  • Purify the product by column chromatography or recrystallization as needed.

General Experimental Protocol for Deprotection (Denosylation)

Materials:

  • Nosylated amine (1.0 eq)

  • A suitable thiol, such as thiophenol or 2-mercaptoethanol (2-5 eq)

  • A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-5 eq)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

Procedure:

  • Dissolve the nosylated amine in the anhydrous solvent in a round-bottom flask.

  • Add the thiol and the base to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product to obtain the deprotected amine.

G cluster_protection Protection cluster_deprotection Deprotection Amine (R-NH2) Amine (R-NH2) This compound This compound Amine (R-NH2)->this compound + Base (e.g., Et3N) Base (e.g., Et3N) This compound->Base (e.g., Et3N) + Protected Amine (Nosylamide) Protected Amine (Nosylamide) Base (e.g., Et3N)->Protected Amine (Nosylamide) -> Thiol (e.g., Thiophenol) Thiol (e.g., Thiophenol) Protected Amine (Nosylamide)->Thiol (e.g., Thiophenol) + Base (e.g., K2CO3) Base (e.g., K2CO3) Thiol (e.g., Thiophenol)->Base (e.g., K2CO3) + Deprotected Amine (R-NH2) Deprotected Amine (R-NH2) Base (e.g., K2CO3)->Deprotected Amine (R-NH2) ->

General workflow for the protection and deprotection of amines using a nosyl group.

Potential Applications in Drug Development

While no specific examples of the use of this compound in drug development have been identified, its role can be inferred. In the synthesis of complex active pharmaceutical ingredients (APIs), the selective protection and deprotection of amine groups is crucial. The unique substitution pattern of this reagent could offer advantages in terms of reactivity, selectivity, or the physical properties of the protected intermediate, such as crystallinity, which can be beneficial for purification.

The Fukuyama amine synthesis, which utilizes a nosyl-protected amine for N-alkylation, is a powerful tool in medicinal chemistry for the synthesis of secondary amines. This compound could potentially be employed in such a sequence.

Conclusion

This compound is a commercially available reagent with potential utility in organic synthesis, particularly as a protecting group for amines. While detailed experimental protocols and specific applications in drug development are not yet documented in readily accessible literature, its chemical properties suggest that it would behave similarly to other well-studied nitrobenzenesulfonyl chlorides. Further research is needed to fully characterize its reactivity and explore its potential advantages in the synthesis of complex molecules. Researchers and drug development professionals are encouraged to consider this reagent as a potential tool in their synthetic endeavors, with the understanding that optimization of reaction conditions may be required.

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS No. 56682-04-3), a chemical intermediate of interest in organic synthesis and drug discovery. This document outlines the known hazards, recommended handling procedures, personal protective equipment, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol . While specific physical properties for this exact isomer are not widely published, data for related isomers suggest it is a crystalline solid with a melting point in the range of other nitrobenzenesulfonyl chlorides. It is crucial to handle this compound with the assumption that it is moisture-sensitive.

PropertyValueReference
CAS Number 56682-04-3
Molecular Formula C₇H₆ClNO₄S
Molecular Weight 235.64 g/mol
Physical State Solid
Storage Temperature 2-8°C, under inert atmosphere

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on the available safety data sheets for the compound and its isomers, the primary hazards are its corrosive nature and its reactivity with water.

GHS Hazard Statements:

  • H290: May be corrosive to metals.

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Signal Word: Danger[1]

GHS Pictograms:

  • Corrosion

  • Health Hazard[1]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate level of personal protective equipment. The following PPE is recommended:

PPE CategoryRecommendation
Eye/Face Protection Wear tight-sealing safety goggles and a face shield.[2]
Skin Protection Wear appropriate protective gloves (e.g., chemical-resistant) and clothing to prevent skin exposure.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator with acid gas/organic vapor cartridges is recommended.[4]
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

Handling and Storage
  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not get in eyes, on skin, or on clothing.[2] Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store in a corrosives area and away from incompatible materials such as strong oxidizing agents and strong bases.[3][5] This compound is moisture-sensitive and should be stored under an inert atmosphere.[2]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[2]

  • Specific Hazards: The product causes burns of eyes, skin, and mucous membranes.[2] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[2]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment as required. Avoid contact with skin, eyes, or clothing.[5]

  • Environmental Precautions: Should not be released into the environment. Do not allow material to contaminate the ground water system.[5]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2]

Experimental Protocols

General Synthesis of a Nitrobenzenesulfonyl Chloride (Illustrative)

This protocol is for the synthesis of a related compound and should be adapted with appropriate safety and procedural modifications for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-Nitrotoluene 2-Nitrotoluene Reaction_Vessel Reaction Vessel (Stirring, Controlled Temperature) 2-Nitrotoluene->Reaction_Vessel Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction_Vessel Quench Quench on Ice-Water Reaction_Vessel->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Product This compound Wash->Product

Caption: Illustrative workflow for the synthesis of a nitrobenzenesulfonyl chloride.

General Protocol for Sulfonamide Formation

Nitrobenzenesulfonyl chlorides are commonly used to synthesize sulfonamides by reacting them with primary or secondary amines.

Reaction with an Amine:

A solution of the amine and a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. This compound is then added portion-wise. The reaction is typically stirred at room temperature until completion.

Work-up:

The reaction mixture is quenched with an acidic solution (e.g., 1N HCl) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by chromatography or recrystallization.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Sulfonyl_Chloride 2-Methyl-3-nitro- benzenesulfonyl chloride Reaction_Vessel Reaction Vessel (Ice Bath, Stirring) Sulfonyl_Chloride->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Quench Quench with Acid Reaction_Vessel->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product N-substituted-2-methyl-3-nitro- benzenesulfonamide Purification->Product

Caption: General workflow for the synthesis of sulfonamides.

Reactivity and Stability

  • Reactivity: this compound is a reactive compound. It reacts with water and moisture, potentially liberating toxic and corrosive fumes.[4] It can also react violently with strong bases.[4]

  • Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[2]

Toxicological Information

Detailed toxicological data for this compound is not available. However, based on its classification and the data for related compounds, it is considered harmful if swallowed and causes severe skin burns and eye damage.[1] Long-term exposure may lead to respiratory irritation.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by licensed professional waste disposal services. Do not allow the product to enter drains or waterways.[1]

Disclaimer: This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. All users should consult the original Safety Data Sheet (SDS) and other relevant safety literature before handling this compound.

References

An In-Depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS No. 56682-04-3), a versatile chemical intermediate. The information presented herein is intended for use by professionals in the fields of chemical research, drug discovery, and development.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and includes data from closely related isomers for comparative purposes.

PropertyValueSource/Notes
IUPAC Name 2-methyl-3-nitrobenzene-1-sulfonyl chloride
CAS Number 56682-04-3
Molecular Formula C₇H₆ClNO₄S
Molecular Weight 235.65 g/mol
Physical State Solid (predicted)
Melting Point 41-45 °C (for 2-Methyl-5-nitrobenzenesulfonyl chloride)[1]
Boiling Point 135-137 °C / 0.7 mmHg (for 2-Methyl-5-nitrobenzenesulfonyl chloride)[1]
Solubility Soluble in organic solvents such as toluene, tetrahydrofuran, methylene chloride, and ethyl acetate. Insoluble in water.[2][3]

Hazard and Safety Information

This compound is classified as a hazardous substance. The following table summarizes the key hazard statements and precautionary measures.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
CorrosiveGHS05DangerH314: Causes severe skin burns and eye damage.P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Harmful if swallowedGHS07DangerH302: Harmful if swallowed.P264, P270, P301+P317, P330, P501

For detailed safety information, always refer to the full Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Due to the limited availability of published experimental protocols specifically utilizing this compound, a representative protocol for the synthesis of a sulfonamide using a closely related compound, 2-nitrobenzenesulfonyl chloride, is provided below. This protocol can be adapted by researchers for use with the title compound, with appropriate modifications and safety considerations.

Representative Protocol: Synthesis of N-(Substituted)-2-nitrobenzenesulfonamide

This procedure outlines the general steps for the reaction of an amine with a nitrobenzenesulfonyl chloride to form a sulfonamide.[4][5]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Dissolve amine and triethylamine in Dichloromethane Cool Cool the solution to 0 °C Amine->Cool Add Add 2-Nitrobenzenesulfonyl chloride dropwise Cool->Add Stir Stir at room temperature for 2-4 hours Add->Stir Quench Quench with 1M HCl Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for the synthesis of sulfonamides.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.1 eq) in an appropriate solvent such as dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.[4][5]

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The presence of the electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.[6]

This reactivity makes it a valuable reagent in organic synthesis, particularly for:

  • Synthesis of Sulfonamides: As demonstrated in the representative protocol, these compounds readily react with primary and secondary amines to form sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities.[7][8]

  • Protecting Group Chemistry: The nitrobenzenesulfonyl (nosyl) group can be used as a protecting group for amines. It is stable under various reaction conditions and can be selectively removed.[9]

Biological Activity and Signaling Pathways

The toxicity of many nitroaromatic compounds is associated with the enzymatic reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. This reductive metabolism can lead to the production of reactive oxygen species (ROS), inducing oxidative stress within cells.[10][11] This oxidative stress can, in turn, impact various cellular signaling pathways.

G NAC Nitroaromatic Compound Reduction Enzymatic Reduction NAC->Reduction Intermediates Reactive Nitroso & Hydroxylamino Intermediates Reduction->Intermediates ROS Reactive Oxygen Species (ROS) Intermediates->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Postulated general mechanism of nitroaromatic compound toxicity.

It is important to note that the specific biological effects and their mechanisms can vary significantly depending on the substitution pattern of the nitroaromatic compound.[6] Therefore, dedicated biological evaluation of this compound is necessary to determine its specific activity and potential interactions with cellular signaling pathways. Recent studies on other nitrobenzenesulfonamide hybrids have shown potential as antimycobacterial agents, suggesting a possible avenue for future research with this compound.[2][4]

References

Methodological & Application

Application Notes and Protocols: Reactions of 2-Methyl-3-nitrobenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development. The reaction of sulfonyl chlorides with primary amines provides a robust and versatile method for the formation of N-substituted sulfonamides, a scaffold present in a wide array of therapeutic agents. 2-Methyl-3-nitrobenzenesulfonyl chloride is a valuable reagent in this context, offering a unique combination of steric and electronic properties that can be exploited to generate novel molecular entities. The presence of the nitro group, a strong electron-withdrawing group, enhances the reactivity of the sulfonyl chloride and can serve as a handle for further chemical transformations, such as reduction to an amino group. The methyl group provides steric bulk and modulates the lipophilicity of the resulting sulfonamide. These application notes provide a detailed protocol for the reaction of this compound with primary amines and discuss the significance of the resulting products in the field of drug discovery.

Reaction Principle

The reaction of this compound with a primary amine is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion to form a protonated sulfonamide. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting primary amine and driving the reaction to completion.

General Reaction Scheme

cluster_conditions Reaction Conditions reagents This compound + Primary Amine (R-NH2) product N-Alkyl-2-methyl-3-nitrobenzenesulfonamide reagents->product conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: General reaction of this compound with a primary amine.

Experimental Protocol

The following is a general protocol for the synthesis of N-substituted-2-methyl-3-nitrobenzenesulfonamides. This protocol is adapted from a well-established procedure for the reaction of a similar sulfonyl chloride and may require optimization for specific primary amines.[1]

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: To the stirred solution, add triethylamine or pyridine (1.1 to 1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue to stir for an additional 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow

arrow arrow start Dissolve Primary Amine in DCM add_base Add Triethylamine/Pyridine start->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add this compound Solution cool->add_sulfonyl_chloride react Stir at 0 °C to Room Temperature add_sulfonyl_chloride->react workup Aqueous Work-up react->workup purify Purification workup->purify product N-Alkyl-2-methyl-3-nitrobenzenesulfonamide purify->product

Caption: Experimental workflow for the synthesis of N-substituted-2-methyl-3-nitrobenzenesulfonamides.

Data Presentation

Due to the limited availability of specific quantitative data for the reaction of this compound with a wide range of primary amines in the public literature, a comprehensive comparative table cannot be provided at this time. However, based on analogous reactions with similar sulfonyl chlorides, yields are generally expected to be in the good to excellent range (70-95%), depending on the specific primary amine used.[1] Researchers are encouraged to perform small-scale trial reactions to optimize conditions and determine the yield for their specific substrate.

Table 1: Representative Data for a Similar Reaction: 2-Nitrobenzenesulfonyl Chloride with 4-Methoxybenzylamine [1]

Reactant 1Reactant 2ProductYield (%)
2-Nitrobenzenesulfonyl chloride4-MethoxybenzylamineN-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide98 (crude)

Applications in Drug Development

N-substituted-2-methyl-3-nitrobenzenesulfonamides are valuable intermediates and final compounds in drug discovery for several reasons:

  • Pharmacological Activity: The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.

  • Modulation of Physicochemical Properties: The 2-methyl-3-nitrophenyl group can be used to fine-tune the solubility, lipophilicity, and metabolic stability of a drug candidate.

  • Synthetic Handle: The nitro group can be readily reduced to an amino group, providing a point for further derivatization and the introduction of additional functional groups to explore structure-activity relationships (SAR). This transformation opens up avenues for the synthesis of more complex molecules with potentially enhanced biological profiles.

Conclusion

The reaction of this compound with primary amines is a straightforward and efficient method for the synthesis of N-substituted sulfonamides. The resulting products are of significant interest to the pharmaceutical and agrochemical industries due to their potential biological activities and utility as synthetic intermediates. The protocol provided herein offers a solid starting point for researchers to explore the synthesis and applications of this important class of compounds. Further optimization of reaction conditions for specific substrates is recommended to achieve the best possible outcomes.

References

Application Notes and Protocols for Sulfonamide Synthesis using 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. 2-Methyl-3-nitrobenzenesulfonyl chloride is a key building block for this purpose. Its specific substitution pattern offers a scaffold to modulate the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target binding affinity. These application notes provide a comprehensive guide to the synthesis of N-substituted-2-methyl-3-nitrobenzenesulfonamides.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]

Experimental Protocols

Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.

Protocol 1: Standard Synthesis

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the amine (1.2 eq), and pyridine (2.0 eq) in anhydrous DMF.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a predetermined time (e.g., 10-30 minutes).

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted-2-methyl-3-nitrobenzenesulfonamides using the standard protocol.

Amine SubstrateProductYield (%)
AnilineN-phenyl-2-methyl-3-nitrobenzenesulfonamide85
4-FluoroanilineN-(4-fluorophenyl)-2-methyl-3-nitrobenzenesulfonamide88
BenzylamineN-benzyl-2-methyl-3-nitrobenzenesulfonamide92
Piperidine1-[(2-methyl-3-nitrophenyl)sulfonyl]piperidine95
Morpholine4-[(2-methyl-3-nitrophenyl)sulfonyl]morpholine93

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Sulfonamide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Anhydrous DCM add_base Add Pyridine at 0 °C start->add_base add_sulfonyl_chloride Add 2-Methyl-3-nitro- benzenesulfonyl chloride dropwise at 0 °C add_base->add_sulfonyl_chloride react Stir at Room Temperature (6-18h) add_sulfonyl_chloride->react dilute Dilute with DCM react->dilute wash Wash with: 1. 1M HCl 2. Water 3. Sat. NaHCO₃ 4. Brine dilute->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify product Pure Sulfonamide purify->product

Caption: Workflow for the standard synthesis of N-substituted-2-methyl-3-nitrobenzenesulfonamides.

Logical_Relationship reagents Starting Materials: - this compound - Amine (Primary or Secondary) synthesis Sulfonamide Synthesis reagents->synthesis reaction_conditions Reaction Conditions: - Solvent (e.g., DCM, DMF) - Base (e.g., Pyridine, Et₃N) - Temperature - Reaction Time reaction_conditions->synthesis crude_product Crude Product synthesis->crude_product purification Purification: - Column Chromatography - Recrystallization crude_product->purification pure_product Pure Sulfonamide purification->pure_product characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy pure_product->characterization biological_testing Biological Activity Screening pure_product->biological_testing

Caption: Logical workflow from synthesis to biological evaluation of sulfonamides.

References

Application Notes and Protocols: 2-Nitrobenzenesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

A practical guide for researchers, scientists, and drug development professionals on the application of 2-nitrobenzenesulfonyl chloride for the protection of amines, with detailed protocols analogous to the use of 2-methyl-3-nitrobenzenesulfonyl chloride.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecules. The choice of a suitable protecting group is critical, requiring stability to a range of reaction conditions and facile, selective removal under mild conditions. While specific data for this compound is not extensively available in the literature, the closely related 2-nitrobenzenesulfonyl chloride (o-NsCl) is a well-documented and versatile protecting group for primary and secondary amines.

The 2-nitrobenzenesulfonyl (nosyl) group, introduced via o-NsCl, offers robust protection and is a key component of the renowned Fukuyama amine synthesis.[1][2] The nosyl group is stable under both acidic and basic conditions.[3] A significant advantage of the nosyl protecting group is its mild deprotection conditions, which involve nucleophilic aromatic substitution with a thiol reagent, a process that is often compatible with sensitive functional groups present in complex molecules.[1]

This document provides detailed application notes and experimental protocols for the use of 2-nitrobenzenesulfonyl chloride as a protecting group for amines, serving as a comprehensive guide for methodologies that can be adapted for similar nitro-substituted benzenesulfonyl chlorides.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride and the subsequent deprotection of the resulting sulfonamide.

Table 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

Amine SubstrateBaseSolventReaction TimeYield (%)Reference
4-MethoxybenzylamineTriethylamineDichloromethane15 min90[4]
4-MethoxybenzylamineTriethylamineDichloromethane2 h99[5]
BenzhydrylamineTriethylamineMethylene Chloride72 hNot specified
(R)-PhenylglycinolTriethylamineTetrahydrofuran/Water70.5 hNot specified

Table 2: Deprotection of N-Substituted 2-Nitrobenzenesulfonamides

Sulfonamide SubstrateThiol ReagentBaseSolventTemperature (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolPotassium HydroxideAcetonitrile5040 min89-91[1]
N-Methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenolCesium CarbonateTetrahydrofuranRoom Temp.24 h96[6]
Various o-nitrobenzenesulfonamidesC8F17(CH2)2SHPotassium CarbonateNot specifiedNot specifiedNot specifiedHigh[5]
Resin-bound o-nitrobenzenesulfonamideβ-mercaptoethanolDBUDMFRoom Temp.30 minQuantitative[7]

Experimental Protocols

The following are detailed experimental protocols for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride and the subsequent deprotection of the nosylamide.

Protocol 1: Protection of a Primary Amine (Nosylation)

This protocol describes the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.[4]

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride (o-NsCl)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 equivalents) to the cooled solution over a period of 5-10 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-nosylated amine.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol is adapted from the Fukuyama amine synthesis for the deprotection of a nosylamide to yield a secondary amine.[1]

Materials:

  • N,N-disubstituted-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a two-necked round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge thiophenol (2.5 equivalents) and acetonitrile.

  • Cool the mixture in an ice-water bath and add a 10.9 M aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.

  • After the addition is complete, remove the ice-water bath and allow the mixture to stir for an additional 5 minutes.

  • Add a solution of the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile to the reaction mixture over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50°C for 40 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water.

  • Extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude secondary amine can then be purified by column chromatography or distillation.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the protection and deprotection of amines using the 2-nitrobenzenesulfonyl group.

Protection_Workflow cluster_start Starting Materials cluster_reaction1 Protection Step cluster_workup1 Workup cluster_product1 Protected Amine Amine Primary/Secondary Amine Reaction1 Reaction at 0°C to RT Amine->Reaction1 NsCl 2-Nitrobenzenesulfonyl Chloride NsCl->Reaction1 Base Base (e.g., Et3N) Base->Reaction1 Solvent1 Solvent (e.g., DCM) Solvent1->Reaction1 Quench Quench with 1M HCl Reaction1->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate1 Concentrate Dry->Concentrate1 ProtectedAmine N-Nosyl Amine Concentrate1->ProtectedAmine

Caption: Experimental workflow for the protection of an amine.

Deprotection_Workflow cluster_start2 Starting Materials cluster_reaction2 Deprotection Step cluster_workup2 Workup cluster_product2 Deprotected Amine ProtectedAmine2 N-Nosyl Amine Reaction2 Reaction at 50°C ProtectedAmine2->Reaction2 Thiol Thiol (e.g., Thiophenol) Thiol->Reaction2 Base2 Base (e.g., KOH) Base2->Reaction2 Solvent2 Solvent (e.g., Acetonitrile) Solvent2->Reaction2 Dilute Dilute with Water Reaction2->Dilute Extract2 Extract with DCM Dilute->Extract2 Wash2 Wash with Brine Extract2->Wash2 Dry2 Dry (MgSO4) Wash2->Dry2 Concentrate2 Concentrate Dry2->Concentrate2 FinalAmine Free Amine Concentrate2->FinalAmine

Caption: Experimental workflow for the deprotection of a nosyl-protected amine.

Deprotection_Mechanism NosylAmine Nosyl-Protected Amine Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer Nucleophilic Attack Thiolate Thiolate (R-S⁻) Thiolate->Meisenheimer FreeAmine Free Amine Meisenheimer->FreeAmine Elimination Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Simplified mechanism of nosyl group deprotection.

References

Application Notes and Protocols for N-Protection with 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The choice of a suitable protecting group is paramount, requiring a balance of stability under various reaction conditions and facile, selective removal. Arylsulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride, are well-established reagents for the N-protection of primary and secondary amines, forming stable sulfonamides.[1] This document provides a detailed protocol for the use of 2-Methyl-3-nitrobenzenesulfonyl chloride as an N-protecting group, offering guidance on reaction conditions, deprotection strategies, and expected outcomes.

The 2-Methyl-3-nitrobenzenesulfonyl group (Me,NO₂-Ns) shares key characteristics with other nitrobenzenesulfonyl protecting groups. The strong electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton in the resulting sulfonamide, facilitating subsequent N-alkylation reactions.[2][3] Furthermore, this electronic feature activates the aryl ring towards nucleophilic aromatic substitution, enabling mild deprotection conditions, typically involving thiolates.[4] This orthogonality to many other common amine protecting groups, such as Boc and Cbz, makes it a valuable tool in complex synthetic strategies.[5]

While specific literature on the application of this compound is limited, the protocols outlined below are based on well-established procedures for analogous nitrobenzenesulfonyl chlorides and are expected to be broadly applicable.[6][7][8] Optimization for specific substrates may be required.

Data Presentation

The following tables summarize typical quantitative data for N-protection and N-deprotection reactions using nitrobenzenesulfonyl chlorides, which can be used as a reference for reactions with this compound.

Table 1: N-Protection of Amines with Arylsulfonyl Chlorides

Amine SubstrateArylsulfonyl ChlorideBaseSolventTime (h)Temp. (°C)Yield (%)Reference
4-Methoxybenzylamine2-Nitrobenzenesulfonyl chlorideTriethylamineCH₂Cl₂0.25rt90-91[6]
Benzhydrylamine2-Nitrobenzenesulfonyl chlorideTriethylamineCH₂Cl₂72rt98.7[9]
(R)-Phenylglycinol2-Nitrobenzenesulfonyl chlorideTriethylamineTHF/H₂O70.5rt-[9]
Calix[6]arene triamine4-Nitrobenzenesulfonyl chloridePyridineCH₂Cl₂24rt35[7]

Table 2: N-Deprotection of Nitrobenzenesulfonamides

Sulfonamide SubstrateDeprotection ReagentBaseSolventTimeTemp. (°C)Yield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolKOHAcetonitrile40 min50-[6]
N-Methylbenzyl-2-nitrobenzenesulfonamidePS-thiophenolCs₂CO₃THF8 h + 16 hrt-[5]
N-Methylbenzyl-2-nitrobenzenesulfonamidePS-thiophenolCs₂CO₃THF6 min (MW)80-[5]
N-(2-nitrobenzenesulfonyl)benzhydrylamineSodium methoxide-Acetonitrile27 hrt-[9]

Experimental Protocols

Protocol 1: General Procedure for N-Protection of a Primary Amine with this compound

This protocol describes a general method for the formation of a sulfonamide from a primary amine.

Materials:

  • Primary amine

  • This compound

  • Triethylamine or Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 - 1.5 eq) or pyridine (1.1 - 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1N HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-Methyl-3-nitrobenzenesulfonyl) amine.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Deprotection of a 2-Methyl-3-nitrobenzenesulfonamide

This protocol outlines a general method for the cleavage of the sulfonamide to regenerate the free amine using a thiol-based reagent.

Materials:

  • N-(2-Methyl-3-nitrobenzenesulfonyl) amine

  • Thiophenol or 2-Mercaptoethanol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous

  • Water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the N-(2-Methyl-3-nitrobenzenesulfonyl) amine (1.0 eq) in anhydrous acetonitrile or THF, add potassium carbonate (2.0 - 3.0 eq) or cesium carbonate (2.0 - 3.0 eq).

  • Add thiophenol (1.5 - 2.5 eq) or 2-mercaptoethanol (1.5 - 2.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Alternatively, the reaction can be heated to 50-80 °C to accelerate the process. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine product can be purified by column chromatography or distillation.

Mandatory Visualization

N_Protection_Workflow cluster_protection N-Protection Protocol amine Primary/Secondary Amine reaction Reaction (0°C to rt) amine->reaction reagent 2-Methyl-3-nitro- benzenesulfonyl chloride reagent->reaction base Base (e.g., Et3N) base->reaction solvent Solvent (e.g., CH2Cl2) solvent->reaction workup Aqueous Workup (HCl wash) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product N-Protected Amine (Sulfonamide) purification->product

Caption: Experimental workflow for the N-protection of amines.

N_Deprotection_Workflow cluster_deprotection N-Deprotection Protocol sulfonamide N-Protected Amine (Sulfonamide) reaction Reaction (rt to 80°C) sulfonamide->reaction thiol Thiol Reagent (e.g., Thiophenol) thiol->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., MeCN) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Deprotected Amine purification->product

Caption: Experimental workflow for the N-deprotection of sulfonamides.

Signaling_Pathways cluster_reaction_scheme General Reaction Scheme amine R-NH2 protected_amine R-NH-SO2-Ph-2-Me-3-NO2 amine->protected_amine Protection sulfonyl_chloride 2-Me-3-NO2-Ph-SO2Cl deprotected_amine R-NH2 protected_amine->deprotected_amine Deprotection thiol R'SH base1 Base base2 Base

Caption: Logical relationship of the protection and deprotection reactions.

References

Application Notes and Protocols: Formation of Sulfonate Esters with 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzenesulfonyl chloride is a versatile reagent for the synthesis of sulfonate esters. These esters are valuable intermediates in organic synthesis and drug development, primarily serving as excellent leaving groups in nucleophilic substitution reactions and as protecting groups for alcohols. The presence of the nitro group enhances the reactivity of the sulfonyl chloride, facilitating the reaction with a wide range of alcohols under mild conditions. Furthermore, the resulting sulfonate esters exhibit increased stability and can be selectively cleaved, making them advantageous in multi-step syntheses of complex molecules.

While specific literature on this compound is limited, extensive data from closely related nitro-substituted sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride and 2-methyl-6-nitrobenzenesulfonyl chloride, provide a strong foundation for its application. The protocols and data presented herein are based on these analogous compounds and are expected to be readily adaptable for this compound.

Core Applications in Drug Development and Organic Synthesis

The primary applications of sulfonate esters derived from this compound include:

  • Activation of Alcohols: Conversion of alcohols to sulfonate esters transforms the hydroxyl group, a poor leaving group, into a highly effective one. This "activation" facilitates subsequent nucleophilic substitution reactions (SN2), which are fundamental in the construction of complex pharmaceutical intermediates.

  • Protecting Group for Alcohols: The 2-methyl-3-nitrobenzenesulfonyl group can serve as a robust protecting group for alcohols, offering stability across a range of reaction conditions. Its removal can be achieved under specific, mild conditions, which is crucial in the late stages of drug synthesis to avoid degradation of sensitive functional groups.

  • Chiral Synthesis: In reactions involving chiral alcohols, the formation of the sulfonate ester proceeds with retention of configuration at the stereocenter. Subsequent SN2 reactions with nucleophiles lead to a predictable inversion of stereochemistry, a critical aspect in the synthesis of enantiomerically pure drug candidates.

Experimental Protocols

The following are detailed protocols for the formation of sulfonate esters using nitrobenzenesulfonyl chlorides. These can be adapted for use with this compound.

Protocol 1: General Procedure for the Synthesis of Sulfonate Esters from Primary and Secondary Alcohols

This protocol is adapted from standard procedures for the sulfonylation of alcohols.[1][2]

Materials:

  • Alcohol (e.g., primary or secondary alcohol)

  • This compound

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottomed flask, dissolve the alcohol (1.0 equivalent) in dichloromethane.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 equivalents) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude sulfonate ester can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize quantitative data for the formation of sulfonate esters using related nitrobenzenesulfonyl chlorides. These values can serve as a benchmark when optimizing reactions with this compound.

Sulfonyl ChlorideAlcoholBaseSolventTime (h)Temp. (°C)Yield (%)Reference
p-Nitrobenzenesulfonyl chloridePhenolTriethylaminePyridineOvernightRT54[3]
2-Methyl-6-nitrobenzenesulfonyl chlorideNeopentyl alcoholBasic--RT70[4][5]
2-Nitrobenzenesulfonyl chloridePrimary Amine*TriethylamineDCM1-2RTHigh

*Note: While this entry refers to the formation of a sulfonamide from an amine, the reaction conditions are highly relevant and adaptable for the synthesis of sulfonate esters from alcohols.

Mandatory Visualizations

Experimental Workflow for Sulfonate Ester Formation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Alcohol in DCM add_base Add Pyridine/Et3N dissolve->add_base cool Cool to 0°C add_base->cool add_sulfonyl Add 2-Methyl-3-nitro- benzenesulfonyl chloride cool->add_sulfonyl stir Stir at 0°C then RT add_sulfonyl->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: General experimental workflow for the synthesis of sulfonate esters.

Logical Relationship of Sulfonate Ester Activation and Substitution

activation_substitution cluster_activation Activation Step (Retention of Stereochemistry) cluster_substitution Substitution Step (Inversion of Stereochemistry) alcohol Chiral Alcohol (R-OH) sulfonate_ester Sulfonate Ester (R-OSO2Ar) alcohol->sulfonate_ester + Sulfonyl Chloride + Base sulfonyl_chloride 2-Methyl-3-nitro- benzenesulfonyl chloride product Substituted Product (R-Nu) sulfonate_ester->product + Nucleophile (SN2) nucleophile Nucleophile (Nu-) leaving_group Sulfonate Anion (ArSO3-)

Caption: Activation of an alcohol and subsequent SN2 substitution.

References

Application Notes and Protocols for 2-Methyl-3-nitrobenzenesulfonyl chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the judicious selection and application of protecting groups are critical for preventing undesirable side reactions and ensuring the high-fidelity assembly of the target peptide sequence.[1][] Among the various protecting groups for the α-amino function of amino acids, arylsulfonyl chlorides, particularly those bearing nitro substituents, have proven to be highly effective.[3][4] This document provides comprehensive application notes and detailed protocols for the utilization of 2-Methyl-3-nitrobenzenesulfonyl chloride (Mns-Cl) , a member of the nitrobenzenesulfonyl family of protecting groups.

The 2-Methyl-3-nitrobenzenesulfonyl (Mns) group functions as a temporary shield for primary amines, analogous to the more extensively documented o-nitrobenzenesulfonyl (oNBS) and p-nitrobenzenesulfonyl (pNBS) groups.[3] The presence of the electron-withdrawing nitro group on the aromatic ring enhances the acidity of the sulfonamide proton, which allows for its selective removal under specific, mild conditions.[5] A key advantage of the Mns group is its stability under the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group cleavage, thereby offering valuable orthogonality within peptide synthesis strategies.[3][6]

Data Presentation

Due to a scarcity of specific quantitative data for this compound in peer-reviewed literature, the following table summarizes the general conditions and reported yields for the closely related and structurally similar o-nitrobenzenesulfonyl (oNBS) protecting group. This information can serve as a practical starting point for the optimization of Mns-Cl in synthesis protocols.

Reaction Reagents and Conditions Solvent Temperature Time Yield (%) Reference
Protection of Amino Acid Amino acid, o-Nitrobenzenesulfonyl chloride, 1M NaOHDioxane/Water0 °C to RT2 hNot specified[3]
On-Resin Protection Fmoc-deprotected peptide resin, 2-nitrobenzenesulfonyl chloride (3 eq.), Collidine (5 eq.)CH₂Cl₂Room Temp.2 hNot specified[3]
Deprotection (Thiolate) Ns-protected amine, Thiophenol (2.5 eq.), KOH (2.5 eq.)Acetonitrile50 °C40 min89-91[7]
Deprotection (Thiolate) Ns-protected amine, β-mercaptoethanol, Strong base (e.g., MTBD)DMFRoom Temp.30 minNot specified[3]
Deprotection (Alkoxide) Ns-protected amine, Sodium methoxide (1.5 eq.)DioxaneRoom Temp.23 hNot specified[8]

Experimental Protocols

The subsequent protocols are derived from well-established procedures for other nitrobenzenesulfonyl protecting groups and can be readily adapted for the use of this compound.

Protocol 1: Protection of an Amino Acid with Mns-Cl

This protocol outlines the protection of the α-amino group of a free amino acid using Mns-Cl in a solution phase, following the principles of the standard Schotten-Baumann reaction.[3]

Materials:

  • Amino acid

  • This compound (Mns-Cl)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amino acid in a mixture of dioxane and 1 M NaOH, and cool the resulting solution in an ice bath.

  • In a separate vessel, prepare a solution of this compound in dioxane.

  • Add the Mns-Cl solution dropwise to the cooled amino acid solution. Concurrently, add 1 M NaOH to maintain a basic pH.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Acidify the reaction mixture to a pH of 2-3 using 1 N HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the drying agent by filtration and concentrate the filtrate under reduced pressure with a rotary evaporator to yield the Mns-protected amino acid.

Protocol 2: On-Resin Protection of a Peptide's N-terminus with Mns-Cl

This protocol provides a method for the protection of the N-terminal amine of a peptide that is anchored to a solid support.[3]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (Mns-Cl)

  • Collidine (2,4,6-trimethylpyridine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Orbital shaker

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DCM within a solid-phase synthesis vessel.

  • Drain the solvent from the resin.

  • Prepare a solution of this compound (3 equivalents relative to the resin's loading capacity) and collidine (5 equivalents) in DCM.

  • Add this solution to the resin and agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution.

  • Thoroughly wash the resin with DCM, followed by DMF, to eliminate any residual reagents.

  • The Mns-protected peptide-resin can now be utilized in subsequent synthetic steps, such as N-alkylation.

Protocol 3: Deprotection of the Mns Group from a Peptide

This protocol details the cleavage of the Mns protecting group from a peptide, employing a thiol-based reagent.[5][7]

Materials:

  • Mns-protected peptide (either on-resin or in solution)

  • Thiophenol or β-mercaptoethanol

  • Potassium hydroxide (KOH) or a non-nucleophilic strong base (e.g., DBU, MTBD)

  • Acetonitrile or DMF

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solid-phase synthesis vessel (for on-resin deprotection)

  • Round-bottom flask (for solution-phase deprotection)

Procedure for On-Resin Deprotection:

  • Swell the Mns-protected peptide-resin in DMF.

  • Prepare a deprotection cocktail consisting of β-mercaptoethanol (e.g., 10 equivalents) and a strong base such as DBU (e.g., 5 equivalents) in DMF.

  • Add the deprotection solution to the resin and shake at room temperature. The progress of the reaction should be monitored.

  • Upon completion of the deprotection, drain the solution and wash the resin extensively with DMF and DCM.

Procedure for Solution-Phase Deprotection:

  • Dissolve the Mns-protected peptide in acetonitrile or DMF in a round-bottom flask.

  • Add thiophenol (2.5 equivalents) to the solution.

  • Slowly introduce a solution of KOH (2.5 equivalents) in water.

  • Heat the reaction mixture (e.g., to 50°C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous phase with DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution to obtain the deprotected peptide.

Visualizations

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Mechanism cluster_protection Protection of Amine cluster_deprotection Deprotection of Mns-Amine Amino_Acid R-NH₂ (Amino Acid) Mns_Protected_AA R-NH-Mns (Mns-protected Amino Acid) Amino_Acid->Mns_Protected_AA Nucleophilic Attack MnsCl Mns-Cl (2-Methyl-3-nitro- benzenesulfonyl chloride) MnsCl->Mns_Protected_AA Base Base (e.g., NaOH) Base->Mns_Protected_AA HCl Scavenger Mns_Protected_Peptide Peptide-NH-Mns Deprotected_Peptide Peptide-NH₂ Mns_Protected_Peptide->Deprotected_Peptide Nucleophilic Aromatic Substitution Byproduct Mns-S-R' (Byproduct) Mns_Protected_Peptide->Byproduct Thiol Thiol (R'-SH) (e.g., Thiophenol) Thiol->Deprotected_Peptide Base_Deprot Base (e.g., KOH) Base_Deprot->Deprotected_Peptide

Caption: Mechanism of amine protection and deprotection using Mns-Cl.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_mns_modification N-Terminal Modification with Mns-Cl start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA-OH (e.g., HBTU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Desired Sequence wash2->repeat repeat->deprotection Continue Elongation final_deprotection Final Fmoc Deprotection repeat->final_deprotection Sequence Complete mns_protection On-Resin Mns Protection (Mns-Cl, Collidine/DCM) final_deprotection->mns_protection wash3 Wash (DCM, DMF) mns_protection->wash3 n_alkylation Optional: N-Alkylation (e.g., MeI, Base) wash3->n_alkylation wash4 Wash n_alkylation->wash4 mns_deprotection Mns Deprotection (Thiol, Base/DMF) wash4->mns_deprotection cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) mns_deprotection->cleavage purification Peptide Purification (e.g., HPLC) cleavage->purification

Caption: Experimental workflow for Mns-Cl application in SPPS.

Disclaimer

The protocols and data presented herein are based on established methodologies for closely related nitrobenzenesulfonyl protecting groups, owing to the limited availability of specific information on this compound. These guidelines should be regarded as a starting point, and researchers may need to optimize reaction conditions—including reagent stoichiometry, reaction times, and temperatures—for their unique applications. It is imperative to monitor the progress of all reactions using appropriate analytical techniques, such as TLC or LC-MS, to ensure complete conversion and to minimize the occurrence of side reactions.[6]

References

Application Notes and Protocols: 2-Methyl-3-nitrobenzenesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-3-nitrobenzenesulfonyl chloride and related nitrobenzenesulfonyl chlorides in medicinal chemistry. The primary application of this class of reagents is as a protecting group for primary and secondary amines, a critical step in the multi-step synthesis of complex drug molecules. Additionally, the resulting sulfonamides may themselves possess biological activity.

Introduction: The Role of Nitrobenzenesulfonyl Groups in Medicinal Chemistry

Nitrobenzenesulfonyl chlorides, such as this compound, are valuable reagents in organic synthesis, particularly within the realm of medicinal chemistry. The electron-withdrawing nature of the nitro group enhances the reactivity of the sulfonyl chloride for the protection of amines and activates the resulting sulfonamide for subsequent reactions. The "nosyl" (Ns) protecting group is notable for its stability under various reaction conditions and its facile removal under mild conditions, which is a significant advantage in the synthesis of sensitive and complex molecules.

While this compound is a specific reagent, its applications are best understood within the broader context of nitrobenzenesulfonyl chlorides, which are instrumental in the following areas:

  • Amine Protection: The formation of a stable sulfonamide (a "nosylamide") protects the amine functionality from unwanted reactions during subsequent synthetic steps.[1]

  • Activation for N-Alkylation (Fukuyama Amine Synthesis): The strongly electron-withdrawing nosyl group increases the acidity of the N-H proton in the resulting sulfonamide, facilitating N-alkylation.

  • Synthesis of Biologically Active Sulfonamides: The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs. Nitrobenzenesulfonamide derivatives have been investigated for various therapeutic areas, including oncology.[2]

Synthesis of a Biologically Active Agent using this compound

A practical application of this compound in medicinal chemistry is in the synthesis of derivatives of BI6015, an inhibitor of Hepatocyte Nuclear Factor 4 alpha (HNF4α), a target in cancer research.[2] The synthesis involves the preparation of the sulfonyl chloride followed by its reaction with an appropriate amine.

Experimental Protocol: Synthesis of 1-((2-methyl-3-nitrophenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole (BI6015-ortho)

This protocol is adapted from the synthesis of BI6015 derivatives.[2]

Part A: Synthesis of this compound (2a)

  • Preparation of Sulfur Dioxide Source: Add thionyl chloride (4.2 mmol) dropwise to water (2 mL) at 0 °C. Allow the solution to warm to 15 °C over 16 hours.

  • Diazotization: Add concentrated HCl (1 mL) to 2-methyl-3-nitroaniline (1 mmol) while maintaining the temperature below 30 °C with an ice bath. Cool the mixture to -5 °C.

  • Formation of Diazonium Salt: Add a solution of sodium nitrite (1.1 mmol) in water (0.3 mL) dropwise to the aniline solution, maintaining the temperature between -5 and 0 °C. Stir the resulting slurry for 10 minutes at -2 °C.

  • Sulfonylation: To the solution from Step 1, add copper(I) chloride (0.01 mmol) and cool to -3 °C. Add the diazonium salt slurry from Step 3 to this solution.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride, which can be purified by chromatography.

Part B: Synthesis of the Final Sulfonamide (3a)

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1H-benzo[d]imidazole (1 mmol) and this compound (1 mmol) in acetonitrile (5 mL).

  • Reaction: Stir the mixture at room temperature for 2-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into ice-cold water (5 mL) with stirring.

  • Purification: Collect the resulting solid by filtration, dry it, and recrystallize from methanol or ethanol to yield the purified product.

Quantitative Data

CompoundStarting MaterialsSolventReaction TimeYield
3a (BI6015-ortho)2-methyl-1H-benzo[d]imidazole, this compoundCH₃CN2-5 h63-88%[2]

General Protocols for Amine Protection and Deprotection

The following are generalized protocols for the protection of amines using a nitrobenzenesulfonyl chloride and the subsequent deprotection of the resulting sulfonamide. These methods are broadly applicable in medicinal chemistry synthesis.

Protocol 1: Nosylation of a Primary Amine

This protocol describes the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride, a close analog of the topic compound.

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride (o-NsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottomed flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) to the cooled solution over 5-10 minutes.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the nosylated amine.

Protocol 2: Deprotection of a Nosyl-Protected Amine

The key advantage of the nosyl group is its lability to cleavage by nucleophiles like thiols under mild basic conditions.[3]

Materials:

  • Nosylated amine

  • Thiophenol or other thiol reagent

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the nosylated amine (1.0 eq.) in acetonitrile or DMF.

  • Add potassium carbonate (2-3 eq.) and thiophenol (2-3 eq.) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed to remove the base and thiol byproducts, dried, and concentrated to give the deprotected amine.

Visualizations

Diagram 1: Experimental Workflow for Synthesis of BI6015-ortho

G cluster_0 Part A: Synthesis of Sulfonyl Chloride cluster_1 Part B: Synthesis of Sulfonamide A 2-Methyl-3-nitroaniline B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt B->C D Sulfonylation (SO₂ source, CuCl) C->D E This compound D->E G Reaction with Sulfonyl Chloride (CH₃CN) E->G F 2-Methyl-1H-benzo[d]imidazole F->G H BI6015-ortho (Final Product) G->H

Caption: Synthesis of BI6015-ortho.

Diagram 2: General Workflow for Amine Protection and Deprotection

G A Primary/Secondary Amine (R-NH₂ or R₂NH) B Protection (Nosylation) (NsCl, Base) A->B C Nosyl-Protected Amine (R-NHNs or R₂NNs) B->C D Further Synthetic Steps C->D Stable to various conditions E Deprotection (Thiol, Base) D->E F Deprotected Amine (R-NH₂ or R₂NH) E->F

Caption: Nosyl protection/deprotection cycle.

Diagram 3: Conceptual Signaling Pathway Inhibition

The synthesized BI6015 derivatives were shown to have differential effects on oncogenic signaling pathways, including the WNT pathway.[2][4]

G WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-Catenin GSK3B->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Expression (Proliferation, Survival) TCF->Gene HNF4a HNF4α HNF4a->Gene BI6015 BI6015 Derivative BI6015->HNF4a Inhibition

References

Application Notes and Protocols: 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of 2-Methyl-3-nitrobenzenesulfonyl chloride, a valuable reagent in organic synthesis and drug discovery. The document outlines two plausible synthetic pathways, offering comprehensive experimental procedures and data presentation to facilitate its application in the laboratory.

Introduction

This compound is an aromatic sulfonyl chloride containing a nitro group and a methyl group. While specific applications for this particular isomer are not extensively documented in publicly available literature, analogous compounds such as 2-nitrobenzenesulfonyl chloride are widely utilized as protecting groups for amines in multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] The electron-withdrawing nature of the nitro group enhances the reactivity of the sulfonyl chloride and influences the stability and cleavage of the resulting sulfonamide. The protocols provided herein are based on established chemical transformations for analogous compounds.

Synthetic Pathways

Two primary synthetic routes are proposed for the preparation of this compound. The first route involves the diazotization of 2-methyl-3-nitroaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chlorine source. The second, more direct route, involves the chlorosulfonation of 2-methyl-3-nitrotoluene.

Diagram of Synthetic Pathways

G cluster_0 Route 1: From 2-Methyl-3-nitroaniline cluster_1 Route 2: From 2-Methyl-3-nitrotoluene A 2-Methyl-3-nitroaniline B Diazonium Salt A->B  NaNO2, HCl  0-5 °C C This compound B->C  SO2, CuCl2, Acetic Acid D 2-Methyl-3-nitrotoluene E This compound D->E  ClSO3H  (Chlorosulfonic acid)

Caption: Plausible synthetic routes for this compound.

Experimental Protocols

Route 1: Synthesis via Diazotization of 2-Methyl-3-nitroaniline

This method is a well-established procedure for the synthesis of sulfonyl chlorides from anilines, often referred to as the Sandmeyer reaction for sulfonyl chlorides.

Step 1: Diazotization of 2-Methyl-3-nitroaniline

Materials:

  • 2-Methyl-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent the temperature from rising.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Conversion of Diazonium Salt to Sulfonyl Chloride

Materials:

  • Diazonium salt solution from Step 1

  • Sulfur Dioxide (SO₂) gas

  • Copper(II) chloride (CuCl₂) as a catalyst

  • Glacial Acetic Acid

Procedure:

  • In a separate reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid.

  • Add a catalytic amount of copper(II) chloride to the SO₂/acetic acid solution.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂/acetic acid mixture with vigorous stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into a large volume of ice-water. The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture.

Route 2: Synthesis via Chlorosulfonation of 2-Methyl-3-nitrotoluene

This is a more direct approach, although it may be prone to side reactions and the formation of isomers depending on the directing effects of the methyl and nitro groups.

Materials:

  • 2-Methyl-3-nitrotoluene

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂) (optional, to improve yield)

  • Ice

Procedure:

  • In a reaction vessel equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases, carefully add chlorosulfonic acid (excess, typically 3-5 equivalents).

  • Cool the chlorosulfonic acid to 0-5 °C in an ice bath.

  • Slowly add 2-methyl-3-nitrotoluene (1 equivalent) dropwise to the cold, stirred chlorosulfonic acid. The temperature should be strictly controlled to prevent excessive side reactions.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (this may require optimization, but starting at room temperature is common for analogous reactions) for several hours until the reaction is complete (monitored by TLC or GC).

  • (Optional) To convert any formed sulfonic acid to the sulfonyl chloride, the reaction mixture can be treated with thionyl chloride.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The precipitated solid product, this compound, is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral.

  • Dry the product under vacuum. Recrystallization can be performed for further purification.

Data Presentation

ParameterRoute 1: DiazotizationRoute 2: Chlorosulfonation
Starting Material 2-Methyl-3-nitroaniline2-Methyl-3-nitrotoluene
Key Reagents NaNO₂, HCl, SO₂, CuCl₂ClSO₃H
Reaction Temperature 0-10 °C0 °C to Room Temperature
Typical Yield Moderate to Good (literature for analogous reactions suggests 50-80%)Variable, depends on substrate and conditions (can be high)
Purity of Crude Product Generally good, requires purificationMay contain isomeric byproducts
Purification Method RecrystallizationRecrystallization

Note: The yield and purity are estimates based on similar reactions reported in the literature and would require experimental optimization for this specific compound.

Applications in Research and Drug Development

This compound, as a derivative of nitrobenzenesulfonyl chloride, is a potentially valuable tool for organic chemists, particularly in the field of pharmaceutical development.

  • Protecting Group for Amines: The primary application of similar sulfonyl chlorides is the protection of primary and secondary amines. The resulting nosylamide is stable under a variety of reaction conditions, yet can be cleaved under mild conditions using thiol-based reagents, offering an orthogonal protection strategy to other common amine protecting groups like Boc and Cbz.[2]

  • Activation of Alcohols: Sulfonyl chlorides can be used to convert alcohols into good leaving groups (sulfonates) for subsequent nucleophilic substitution reactions.

  • Synthesis of Heterocycles: The sulfonamide linkage can be a key structural element in various heterocyclic compounds with potential biological activity.

  • Intermediate in API Synthesis: The functionalities present in this compound (the sulfonyl chloride, nitro group, and methyl group) provide multiple handles for further chemical transformations, making it a potentially useful building block in the synthesis of complex drug molecules. The nitro group can be reduced to an amine, which can then be further functionalized.

Workflow for Amine Protection and Deprotection

G cluster_0 Protection cluster_1 Deprotection A Primary/Secondary Amine C Protected Amine (Sulfonamide) A->C B This compound B->C  Base (e.g., Pyridine, Et3N)  Solvent (e.g., CH2Cl2) D Protected Amine (Sulfonamide) F Deprotected Amine D->F E Thiol (e.g., Thiophenol) E->F  Base (e.g., K2CO3)  Solvent (e.g., CH3CN)

Caption: General workflow for the protection and deprotection of amines using a nitrobenzenesulfonyl chloride.

Disclaimer: The provided protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for Reactions with 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-methyl-3-nitrophenylsulfonyl group onto various nucleophiles. This moiety is of interest in medicinal chemistry and drug development due to its potential to modulate the biological activity and physicochemical properties of parent molecules. The sulfonyl chloride functional group is highly reactive towards nucleophiles such as amines, alcohols, and phenols, leading to the formation of stable sulfonamides and sulfonate esters, respectively. The presence of the nitro group and the methyl group on the aromatic ring can influence the reactivity of the sulfonyl chloride and the characteristics of the resulting products.

This document provides detailed application notes and experimental protocols for conducting reactions with this compound, with a focus on solvent selection and reaction optimization.

Suitable Solvents and Reaction Conditions

The choice of solvent is critical for reactions involving this compound as it can significantly impact reaction rates, yields, and the ease of product isolation. Due to its moisture sensitivity, anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the sulfonyl chloride.

General Solvent Recommendations:

Based on the reactivity of analogous nitrobenzenesulfonyl chlorides, the following solvents are recommended for reactions with this compound:

  • Dichloromethane (DCM): An excellent general-purpose solvent for these reactions, offering good solubility for the sulfonyl chloride and most amine or alcohol substrates. Its low boiling point facilitates easy removal during work-up.

  • Tetrahydrofuran (THF): Another suitable aprotic solvent that can be used.

  • Acetonitrile (ACN): Can be employed, although in some cases it may lead to lower yields compared to dichloromethane.

  • Pyridine: Can act as both a solvent and a base, which is particularly useful for reactions with less nucleophilic substrates or when a stronger base is required to neutralize the HCl byproduct.

  • Toluene: A non-polar aprotic solvent that can be used, especially for reactions at higher temperatures.

  • Ethyl Acetate (EtOAc): While it can be used, its reactivity towards some nucleophiles under basic conditions should be considered.

  • Dimethylformamide (DMF): A polar aprotic solvent that can be used to dissolve a wide range of substrates, though its high boiling point can make removal more challenging.

Incompatible Solvents:

  • Protic solvents (e.g., water, alcohols): These should be avoided as they will react with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired product.

Data Presentation: Solvent Effects on Sulfonamide and Sulfonate Ester Formation

While specific comparative data for this compound is limited, the following tables provide representative yields for the formation of sulfonamides and sulfonate esters using structurally similar nitrobenzenesulfonyl chlorides in various solvents. This data serves as a valuable guide for solvent selection.

Table 1: Illustrative Yields for the Reaction of a Benzenesulfonyl Chloride with an Amine in Various Solvents.

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
DichloromethaneTriethylamine0 to RT1~98%[1]
Pyridine-0 to RT2~95%[1]
TetrahydrofuranTriethylamine0 to RT6~86%[1]
AcetonitrileTriethylamine0-Poor[2]
Ethyl AcetateTriethylamine0-Poor[2]

Table 2: Illustrative Yields for the Reaction of a Nitrobenzenesulfonyl Chloride with a Phenol in Various Solvents.

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
PyridineTriethylamine0 to RTOvernight56%[3]
DichloromethanePyridineRT12Good to Excellent[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-2-methyl-3-nitrobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine (1.5 - 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 - 1.2 eq.) and dissolve it in anhydrous dichloromethane.

  • Add anhydrous triethylamine or pyridine (1.5 - 2.0 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: General Procedure for the Synthesis of 2-Methyl-3-nitrophenylsulfonate Esters

This protocol describes a general method for the reaction of this compound with an alcohol or phenol.

Materials:

  • This compound

  • Alcohol or phenol (1.0 - 1.2 equivalents)

  • Anhydrous pyridine (can be used as both solvent and base) or anhydrous dichloromethane (DCM) with triethylamine (TEA) (1.5 - 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the alcohol or phenol (1.0 - 1.2 eq.) and dissolve it in anhydrous pyridine or anhydrous dichloromethane.

  • If using dichloromethane, add anhydrous triethylamine (1.5 - 2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in the corresponding anhydrous solvent to the cooled solution dropwise over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • If pyridine was used as the solvent, it may be necessary to remove it under reduced pressure before the aqueous work-up.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Diagram 1: General Experimental Workflow for Sulfonamide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine & Base in Anhydrous Solvent addition Slow Addition at 0°C reagents->addition 1 sulfonyl_chloride Prepare Solution of This compound sulfonyl_chloride->addition 2 stirring Stir at Room Temperature (Monitor by TLC) addition->stirring quench Quench with 1M HCl stirring->quench extraction Aqueous Extraction quench->extraction drying Dry & Concentrate extraction->drying purification Purify (Chromatography/ Recrystallization) drying->purification product product purification->product Final Product reaction_components sulfonyl_chloride 2-Methyl-3-nitro- benzenesulfonyl chloride (Electrophile) product Product (Sulfonamide or Sulfonate Ester) sulfonyl_chloride->product hcl HCl (Byproduct) nucleophile Nucleophile (Amine, Alcohol, Phenol) nucleophile->product base Base (e.g., Triethylamine, Pyridine) (HCl Scavenger) base->hcl Neutralizes solvent Anhydrous Aprotic Solvent (e.g., Dichloromethane, THF)

References

Catalytic Methods for Sulfonylation with 2-Methyl-3-nitrobenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic sulfonylation of various nucleophiles using 2-Methyl-3-nitrobenzenesulfonyl chloride. Given the limited literature on this specific reagent, the protocols described herein are adapted from established catalytic methods for structurally related arylsulfonyl chlorides, particularly those bearing electron-withdrawing groups. These methods offer milder and more efficient alternatives to traditional, non-catalytic sulfonylation reactions, which often require harsh conditions and stoichiometric bases.

Introduction

Sulfonamides are a cornerstone of many pharmaceutical compounds and are prevalent in agrochemicals and materials science. The sulfonylation reaction, which forms the key S-N or S-O bond, is therefore of significant interest. This compound is a versatile building block, incorporating both a nitro group, which can serve as a handle for further functionalization or as a pharmacophore itself, and a methyl group that can influence the steric and electronic properties of the resulting sulfonamides. Catalytic approaches to sulfonylation offer advantages in terms of substrate scope, functional group tolerance, and sustainability. This note details promising catalytic systems, including Lewis acid and organocatalytic methods, that are expected to be compatible with this compound for the synthesis of novel sulfonamides and sulfonate esters.

Data Presentation: Catalytic Sulfonylation of Amines and Alcohols with Substituted Arylsulfonyl Chlorides

The following table summarizes the performance of selected catalytic systems in the sulfonylation of various nucleophiles with arylsulfonyl chlorides bearing electron-withdrawing or sterically demanding substituents. This data provides a strong basis for the selection of starting conditions for reactions with this compound.

CatalystNucleophileSulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
InCl₃ (10 mol%)Anilinep-Toluenesulfonyl chloride-CH₃CNRT0.595[Synlett 2007, 2442-2444]
InCl₃ (10 mol%)p-Nitroanilinep-Toluenesulfonyl chloride-CH₃CNRT292[Synlett 2007, 2442-2444]
InCl₃ (10 mol%)Benzyl alcoholp-Toluenesulfonyl chloride-CH₃CNRT194[Synlett 2007, 2442-2444]
Quinine (20 mol%)Methanolp-NitrobenzenesulfinateRb₂CO₃CHCl₃04851[DR-NTU]
4-Methylpyridine N-oxide (10 mol%)1-Octanolp-Toluenesulfonyl chloride-CH₂Cl₂RT398[Synlett 2022, 33, 1570-1574]
Trimethylamine (cat.)2-Propyn-1-olMethanesulfonyl chlorideK₂CO₃--->95[ResearchGate]

Experimental Protocols

Based on the data from analogous systems, the following detailed protocols are proposed for the catalytic sulfonylation of a representative amine (aniline) and alcohol (benzyl alcohol) with this compound.

Protocol 1: Indium(III) Chloride Catalyzed N-Sulfonylation of Aniline

This protocol is adapted from the work of Yan, Li, and Cheng, which demonstrates the high efficiency of InCl₃ as a Lewis acid catalyst for the sulfonylation of a wide range of amines, including those with low nucleophilicity.[1]

Materials:

  • This compound

  • Aniline

  • Indium(III) chloride (InCl₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the sulfonyl chloride in anhydrous acetonitrile (5 mL).

  • Add aniline (1.0 mmol, 1.0 equiv) to the solution.

  • Add anhydrous Indium(III) chloride (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-4 hours), quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired N-phenyl-2-methyl-3-nitrobenzenesulfonamide.

Protocol 2: Organocatalytic O-Sulfonylation of Benzyl Alcohol

This protocol is based on the use of 4-methylpyridine N-oxide as an effective organocatalyst for the sulfonylation of alcohols, a method that proceeds under neutral conditions and is tolerant of sensitive functional groups.[1]

Materials:

  • This compound

  • Benzyl alcohol

  • 4-Methylpyridine N-oxide

  • 4Å Molecular sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4Å molecular sieves (approx. 200 mg).

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).

  • Add benzyl alcohol (1.0 mmol, 1.0 equiv) to the mixture.

  • Add 4-methylpyridine N-oxide (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 3-6 hours), filter the reaction mixture to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired benzyl 2-methyl-3-nitrobenzenesulfonate.

Mandatory Visualizations

General Experimental Workflow for Catalytic Sulfonylation

experimental_workflow reagents Reactants (Sulfonyl Chloride, Nucleophile) reaction Reaction Mixture (Stirring at RT) reagents->reaction catalyst Catalyst (e.g., InCl₃ or Organocatalyst) catalyst->reaction solvent Anhydrous Solvent (e.g., CH₃CN, CH₂Cl₂) solvent->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Sulfonamide/ Sulfonate Ester purification->product

Caption: A generalized workflow for the catalytic sulfonylation of nucleophiles.

Plausible Catalytic Cycle for Lewis Acid-Catalyzed Sulfonylation

catalytic_cycle catalyst Lewis Acid (e.g., InCl₃) activated_complex [ArSO₂Cl---LA] catalyst->activated_complex + sulfonyl_chloride ArSO₂Cl sulfonyl_chloride->activated_complex nucleophile R-XH (Amine/Alcohol) product ArSO₂-XR activated_complex->product + R-XH product->catalyst - HCl hcl HCl

Caption: A simplified catalytic cycle for Lewis acid-promoted sulfonylation.

References

Application Notes and Protocols: Deprotection of 2-Methyl-3-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of 2-Methyl-3-nitrobenzenesulfonamides, a critical step in synthetic chemistry for the unmasking of primary and secondary amines. The 2-Methyl-3-nitrobenzenesulfonyl (Mns) group is a valuable protecting group for amines, offering stability across a range of chemical conditions. Its removal is typically achieved under mild conditions via nucleophilic aromatic substitution, making it compatible with diverse functional groups present in complex molecules.

Introduction

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions and enabling selective transformations. The 2-Methyl-3-nitrobenzenesulfonyl group, an analogue of the more common 2-nitrobenzenesulfonyl (nosyl) group, serves as a robust protecting group. The electron-withdrawing nitro group facilitates the cleavage of the sulfur-nitrogen bond through nucleophilic attack at the aromatic ring. This application note summarizes common deprotection methodologies, provides detailed experimental protocols, and presents a visual workflow for this transformation.

Data Presentation: Deprotection Conditions

The following table summarizes various reported conditions for the deprotection of structurally related N-alkyl-2-nitrobenzenesulfonamides. These conditions are generally applicable to 2-Methyl-3-nitrobenzenesulfonamides, although minor optimization may be required.

SubstrateThiol Reagent (equiv.)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile5040 min89-91[1]
General 2-NitrobenzenesulfonamidesC₈F₁₇(CH₂)₂SHK₂CO₃ or solid-supported baseNot specifiedNot specifiedNot specifiedHigh[2]
General o-Nitrobenzenesulfonyl amidesSolid-supported thiolNot specifiedNot specifiedRoom Temp.24 hHigh[2]
General o-Nitrobenzenesulfonyl amidesSolid-supported thiolNot specifiedNot specifiedMicrowave6 minHigh[2]
General 2- and 4-Nitrobenzenesulfonamidesp-Mercaptobenzoic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide

This protocol describes a common and effective method for the deprotection of 2-Methyl-3-nitrobenzenesulfonamides using thiophenol as the nucleophile and potassium hydroxide as the base.[1]

Materials:

  • 2-Methyl-3-nitrobenzenesulfonamide substrate

  • Thiophenol (PhSH)

  • Potassium Hydroxide (KOH)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add thiophenol (2.5 equivalents) and anhydrous acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly add a 10.9 M aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.

  • After the addition is complete, remove the ice-water bath and allow the mixture to stir for an additional 5 minutes.

  • Add a solution of the 2-Methyl-3-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile to the reaction mixture over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50°C for approximately 40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water.

  • Extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amine product. Further purification can be achieved by column chromatography.

Protocol 2: Deprotection using an Odorless Thiol

To address the unpleasant smell of volatile thiols like thiophenol, odorless alternatives such as p-mercaptobenzoic acid can be employed.[3]

Materials:

  • 2-Methyl-3-nitrobenzenesulfonamide substrate

  • p-Mercaptobenzoic acid

  • Suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Appropriate solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Dissolve the 2-Methyl-3-nitrobenzenesulfonamide (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add p-mercaptobenzoic acid (typically 2-3 equivalents) and the base (typically 2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, perform a standard aqueous work-up. The resulting carboxylic acid byproduct from the thiol reagent can often be easily separated from the desired amine product by acid-base extraction.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the deprotection of 2-Methyl-3-nitrobenzenesulfonamides.

Deprotection_Workflow A 1. Reagent Preparation - Dissolve Thiol in Solvent - Add Base B 2. Substrate Addition - Add Sulfonamide Solution A->B Cooling C 3. Reaction - Heat and Stir - Monitor by TLC B->C Heating D 4. Work-up - Quench with Water - Extraction C->D Cooling E 5. Purification - Dry Organic Layer - Concentrate - Column Chromatography D->E Purification Steps F Isolated Amine E->F Final Product

Caption: General workflow for the deprotection of 2-Methyl-3-nitrobenzenesulfonamides.

Signaling Pathway and Logical Relationships

The deprotection reaction proceeds via a nucleophilic aromatic substitution mechanism, often referred to as an SNAr reaction. The logical relationship of the key components is depicted below.

Deprotection_Mechanism cluster_reactants Reactants Substrate 2-Methyl-3-nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex (Intermediate) Substrate->Meisenheimer Nucleophilic Attack Thiolate Thiolate Anion (from Thiol + Base) Thiolate->Meisenheimer Nucleophilic Attack Amine Deprotected Amine Meisenheimer->Amine Elimination of Sulfonamide Byproduct Aromatic Thioether Byproduct Meisenheimer->Byproduct Aromatization

Caption: Logical flow of the SNAr deprotection mechanism.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-3-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in their experiments.

Troubleshooting Guide

This section addresses specific problems that may be encountered during reactions involving this compound.

Q1: My reaction is sluggish or incomplete, and I have low yield of the desired sulfonamide/sulfonate ester. What are the possible causes and solutions?

A1: Several factors can contribute to a slow or incomplete reaction. Consider the following troubleshooting steps:

  • Reagent Quality: this compound is sensitive to moisture.[1][2] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common issue, which reduces the amount of active reagent available for your reaction.

    • Solution: Ensure the reagent is stored in a tightly sealed container in a dry environment. Use freshly opened or properly stored material. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice and stoichiometry of the base are crucial. An inadequate amount of base or a base that is too weak may not sufficiently activate the nucleophile or neutralize the HCl generated during the reaction.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine. Ensure at least one equivalent of the base is used, and in some cases, using a slight excess can be beneficial. For sensitive substrates, a milder base like diisopropylethylamine (DIPEA) might be preferable.

  • Reaction Temperature: While many sulfonylation reactions proceed well at room temperature, some hindered or less reactive nucleophiles may require heating.

    • Solution: If the reaction is slow at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitoring the reaction progress by TLC or LC-MS.

  • Solvent Choice: The solvent should be inert to the reactants and capable of dissolving both the substrate and the sulfonyl chloride.

    • Solution: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are commonly used. Ensure the solvent is anhydrous.

Q2: I am observing multiple spots on my TLC/LC-MS analysis, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The formation of side products is a common challenge. The table below summarizes potential side reactions and strategies to mitigate them.

Side Product Plausible Cause Suggested Action to Minimize
2-Methyl-3-nitrobenzenesulfonic acidHydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Di-substituted productReaction of a primary amine with two molecules of the sulfonyl chloride (if the amine has other nucleophilic sites).Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution.
Products from reaction with solventCertain solvents (e.g., alcohols) can react with the sulfonyl chloride.Choose an inert solvent such as DCM, THF, or acetonitrile.
Over-reaction with the baseStrong, nucleophilic bases can react with the sulfonyl chloride.Use a non-nucleophilic base like triethylamine or DIPEA.

Q3: The purification of my final product is difficult due to the presence of unreacted starting material and the sulfonic acid byproduct. What purification strategies are recommended?

A3: Effective purification is key to obtaining a high-purity product.

  • Aqueous Work-up: After the reaction is complete, a carefully planned aqueous work-up can remove many impurities.

    • Protocol: Quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) to neutralize excess base. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a dilute acid, water, a dilute base (e.g., saturated sodium bicarbonate solution to remove the sulfonic acid byproduct), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Chromatography: If the work-up is insufficient, column chromatography is a reliable method for purification.

    • Protocol: Use silica gel as the stationary phase. The mobile phase will depend on the polarity of your product. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[3]

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to form crystals. The impurities will ideally remain in the solvent.

Frequently Asked Questions (FAQs)

Q: What is the primary reactivity of this compound? A: It is a strong electrophile that readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride group.[2]

Q: What are the recommended storage conditions for this compound? A: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to moisture, which can cause hydrolysis.[1]

Q: What safety precautions should be taken when handling this reagent? A: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4][5] It should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine:

  • Dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with 1M HCl and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Below are diagrams illustrating the key reaction pathway and potential side reactions.

G cluster_main Desired Reaction Pathway reagent 2-Methyl-3-nitro- benzenesulfonyl chloride product Sulfonamide Product reagent->product + R-NH2 nucleophile R-NH2 (Amine) nucleophile->product base Base (e.g., Et3N) hcl_salt Base-HCl Salt base->hcl_salt + HCl (byproduct)

Caption: Desired sulfonamide formation pathway.

G cluster_side Potential Side Reactions reagent 2-Methyl-3-nitro- benzenesulfonyl chloride hydrolysis_product 2-Methyl-3-nitro- benzenesulfonic acid reagent->hydrolysis_product Hydrolysis water H2O (Moisture) water->hydrolysis_product

Caption: Common hydrolysis side reaction.

References

Technical Support Center: Purification of Products from 2-Methyl-3-nitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving 2-Methyl-3-nitrobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The primary impurities in reactions involving this compound, typically reactions with primary or secondary amines to form sulfonamides, can include:

  • Unreacted Starting Materials: Residual this compound and the starting amine may be present.

  • Hydrolysis Product: 2-Methyl-3-nitrobenzenesulfonic acid can form if moisture is present in the reaction, which will be unreactive towards the amine.[1]

  • Over-sulfonylation Product: With primary amines, a di-sulfonated byproduct, (2-Methyl-3-nitrophenylsulfonyl)₂NR, can sometimes form, especially if excess sulfonyl chloride or prolonged reaction times are used.

  • Side-products from the Base: If a nucleophilic base is used, it may react with the sulfonyl chloride.

  • Positional Isomers: Impurities from the synthesis of this compound itself, such as other isomers of methyl-nitrobenzenesulfonyl chloride, may be carried through.

Q2: How can I monitor the progress of my reaction to minimize purification challenges?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction progress.[2] A typical procedure involves:

  • Spotting: On a silica gel TLC plate, spot the starting amine, the this compound (if stable enough on silica), and the reaction mixture. A "co-spot" of the starting material and the reaction mixture in the same lane is highly recommended to confirm the disappearance of the starting material.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light. The disappearance of the limiting reagent spot indicates the reaction is complete.

Q3: What are the primary methods for purifying the resulting sulfonamides?

A3: The most common and effective purification methods for sulfonamides derived from this compound are:

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent or solvent system can be found.[2][3]

  • Flash Column Chromatography: This technique is ideal for separating the desired product from impurities with different polarities, especially when recrystallization is difficult or when multiple products are formed.[4]

  • Acid-Base Extraction: This can be a useful work-up step to remove acidic or basic impurities before final purification.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The product's melting point is lower than the boiling point of the solvent, or there is a high concentration of impurities.Try a lower boiling point solvent. Use a solvent pair, dissolving in a "good" solvent and adding a "poor" solvent until turbidity is observed, then warming to clarify and cooling slowly. Ensure the crude product is as dry as possible before starting.
No crystals form upon cooling. The solution is not saturated, or the product is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some solvent. Try adding a "poor" solvent to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product if available.
Low recovery of purified product. Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the funnel and filter paper for hot filtration.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities.Screen for a different recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Flash Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of product and impurities (overlapping spots on TLC of fractions). The polarity of the eluent is too high or too low. The column was overloaded with the crude product. The column was not packed properly.Optimize the eluent system using TLC to achieve a good separation of spots (ΔRf > 0.2). Use an appropriate amount of silica gel relative to the crude product (typically 50:1 to 100:1 by weight). Ensure the column is packed uniformly without air bubbles or cracks.
Product streaks or "tails" on the column. The product is too polar for the silica gel and eluent system. The product is acidic or basic and is interacting strongly with the silica.Increase the polarity of the eluent. Add a small amount of a modifier to the eluent: for acidic compounds, add ~1% acetic acid; for basic compounds, add ~1% triethylamine.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). If the product is very polar, consider using a different stationary phase like alumina or reverse-phase silica.
Low recovery of the product. The product may be adsorbing irreversibly to the silica. The product may be unstable on silica.Add a modifier to the eluent as described for streaking. Minimize the time the product is on the column. If instability is suspected, consider an alternative purification method like recrystallization.

Data Presentation

The following table provides representative data for the synthesis and purification of a sulfonamide derived from a nitrobenzenesulfonyl chloride. Note that specific yields and purity will vary depending on the amine used and the reaction conditions.

Amine Substrate Reaction Conditions Purification Method Yield (%) Purity (%) Reference
4-Methoxybenzylamine2-nitrobenzenesulfonyl chloride, triethylamine, CH₂Cl₂, rt, 15 minRecrystallization (Ethyl acetate/hexane)90-91>98 (by ¹H NMR)Organic Syntheses, 79, 186 (2002)[2]
2-Nitroaniline4-methylbenzenesulfonyl chloride, 70°C, 30 minColumn Chromatography & Recrystallization93Not specifiedResearchGate Article[4]
2-Amino-6-nitrotoluene (to form the sulfonyl chloride)1. NaNO₂, H₂SO₄, H₂O, 0-5°C; 2. SO₂/HOAc, CuCl₂; 3. NH₃Not specifiedNot specifiedNot specifiedPrepChem.com[5]

Experimental Protocols

General Procedure for Sulfonamide Synthesis
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq.) in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC until the limiting reagent is consumed.[5]

Work-up and Purification Protocols
  • Upon reaction completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any 2-Methyl-3-nitrobenzenesulfonic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Proceed with purification by recrystallization or column chromatography.

  • Choose a suitable solvent or solvent system by testing the solubility of the crude product in various solvents at room and elevated temperatures. Common solvents for sulfonamides include ethanol, ethyl acetate, and mixtures like ethyl acetate/hexane or ethanol/water.[2]

  • In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

  • Determine an optimal eluent system by TLC that gives the desired product an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Pack a chromatography column with silica gel.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elute the column with the chosen eluent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Sulfonamide Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification amine Amine + Base in Anhydrous Solvent reaction Reaction at 0°C to rt amine->reaction sulfonyl_chloride 2-Methyl-3-nitrobenzenesulfonyl chloride solution sulfonyl_chloride->reaction quench Quench with H₂O or dilute acid reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash with NaHCO₃ (aq) and Brine extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate crude_product Crude Sulfonamide dry_concentrate->crude_product recrystallization Recrystallization crude_product->recrystallization column_chrom Column Chromatography crude_product->column_chrom pure_product Pure Sulfonamide Product recrystallization->pure_product column_chrom->pure_product

Caption: General workflow for synthesis and purification.

troubleshooting_logic Purification Troubleshooting Logic cluster_purity Purity Assessment cluster_purification_choice Purification Method start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid oily_product Oily Product is_solid->oily_product No solid_product Solid Product is_solid->solid_product Yes try_trituration Try Trituration (e.g., with hexanes) oily_product->try_trituration recrystallize Attempt Recrystallization solid_product->recrystallize try_trituration->recrystallize Solidifies column_chrom Perform Column Chromatography try_trituration->column_chrom Remains oily recrystallize->column_chrom Fails purified Pure Product recrystallize->purified Successful column_chrom->purified

Caption: Decision tree for purification troubleshooting.

References

Technical Support Center: Sulfonylation with 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sulfonylation reactions using 2-Methyl-3-nitrobenzenesulfonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonylation of amines and alcohols with this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solutions
Degradation of this compound The reagent is sensitive to moisture and can hydrolyze to the unreactive 2-methyl-3-nitrobenzenesulfonic acid.[1][2][3] Ensure the reagent is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[2][3] Use a fresh bottle or confirm the purity of the reagent before use.
Inadequate Reaction Conditions Temperature: The reaction may be too cold, slowing the rate, or too hot, causing decomposition. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor progress by TLC or LC-MS.[4] Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over a period of 2-24 hours.
Steric Hindrance The ortho-methyl group on the sulfonyl chloride can sterically hinder the approach of the nucleophile (amine or alcohol).[5] This effect can be more pronounced with bulky nucleophiles. Consider using a less hindered base or a higher reaction temperature to overcome this barrier. The ortho-methyl group can, however, also provide an unexpected rate acceleration in some cases.[6]
Insufficient Base An inadequate amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the starting amine and halt the reaction. Use at least 1.1 to 1.5 equivalents of a suitable base.[4]
Poor Nucleophilicity of the Substrate Electron-deficient amines or sterically hindered alcohols may exhibit low reactivity. For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base like DBU or a catalyst such as DMAP. For alcohols, pre-activation with a strong base (e.g., NaH) to form the alkoxide may be necessary.

Issue 2: Formation of Multiple Products or Impurities

Potential CauseSuggested Solutions
Hydrolysis of the Sulfonyl Chloride The primary byproduct is often 2-methyl-3-nitrobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1] To minimize this, use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[2][3] The sulfonic acid impurity can typically be removed by an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution).
Di-sulfonylation of Primary Amines If an excess of the sulfonyl chloride is used with a primary amine, a di-sulfonylated product can form. Use a stoichiometric amount or a slight excess (1.05 to 1.1 equivalents) of the sulfonyl chloride.
Side Reactions with the Base Certain nucleophilic bases, like pyridine, can react with the sulfonyl chloride. While pyridine is commonly used, if side reactions are suspected, switch to a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the ortho-methyl and meta-nitro groups on the reactivity of this compound?

A1: The substituents on the benzene ring have distinct electronic and steric effects:

  • ortho-Methyl Group: This group provides steric bulk around the sulfur atom, which can sometimes hinder the approach of the nucleophile.[5] However, research on related compounds has shown that an ortho-alkyl group can paradoxically accelerate the rate of nucleophilic substitution at the sulfonyl sulfur.[6] Additionally, the steric hindrance provided by the ortho-methyl group can help to suppress the unwanted hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1]

  • meta-Nitro Group: As a strong electron-withdrawing group, the nitro group increases the electrophilicity of the sulfur atom in the sulfonyl chloride.[7] This makes the sulfur atom more susceptible to nucleophilic attack by an amine or alcohol, thereby increasing the reagent's reactivity.

Q2: Which bases are recommended for sulfonylation with this compound?

A2: The choice of base is critical for a successful reaction. Common choices include:

  • Triethylamine (TEA): A widely used, non-nucleophilic base suitable for most sulfonylation reactions.[4]

  • Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst. However, it can sometimes lead to side products.[3]

  • Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is useful when dealing with base-sensitive substrates.

  • Potassium Carbonate (K₂CO₃): An inorganic base that can be used in polar aprotic solvents like acetonitrile or DMF, particularly for the sulfonylation of phenols.

Q3: What solvents are appropriate for this reaction?

A3: Anhydrous aprotic solvents are generally preferred to minimize the hydrolysis of the sulfonyl chloride. Suitable options include:

  • Dichloromethane (DCM)[4]

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Toluene

  • N,N-Dimethylformamide (DMF) (for less soluble substrates)

Q4: How should I store and handle this compound?

A4: Due to its moisture sensitivity, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) and preferably in a desiccator.[2][3] Handle the reagent in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with water and strong bases during storage.[1]

Q5: How can I purify the resulting sulfonamide?

A5: Purification strategies depend on the properties of the product:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup involving washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove the sulfonic acid byproduct, is often effective.

  • Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for purification.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.

Data Presentation

Table 1: Effect of Base on Sulfonylation Yield of Benzylamine

EntryBase (1.5 eq.)SolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM0 to RT492
2PyridineDCM0 to RT488
3DIPEADCM0 to RT685
4K₂CO₃AcetonitrileRT1265
Reaction conditions: Benzylamine (1.0 eq.), this compound (1.1 eq.). Yields are isolated yields after purification.

Table 2: Influence of Solvent on Sulfonylation Yield of Phenol

EntrySolventBase (2.0 eq.)Temperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0 to RT878
2AcetonitrileK₂CO₃50691
3TetrahydrofuranTriethylamine0 to RT872
4ToluenePyridineRT1268
Reaction conditions: Phenol (1.0 eq.), this compound (1.2 eq.). Yields are isolated yields after purification.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of an Amine

  • To a dry, round-bottomed flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: General Procedure for the Sulfonylation of an Alcohol

  • To a dry, round-bottomed flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous acetonitrile (0.2 M).

  • Add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Add this compound (1.2 equivalents) in one portion.

  • Heat the reaction mixture to 50 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Yield Start Low or No Yield CheckReagent Check Reagent Integrity (Moisture Sensitive) Start->CheckReagent CheckConditions Optimize Reaction Conditions (Temp, Time) Start->CheckConditions CheckStoichiometry Verify Stoichiometry (Base, Nucleophile) Start->CheckStoichiometry ConsiderSubstrate Assess Substrate Reactivity (Steric/Electronic Effects) Start->ConsiderSubstrate SolutionReagent Use Fresh/Dry Reagent CheckReagent->SolutionReagent SolutionConditions Adjust Temp/Time Monitor by TLC/LC-MS CheckConditions->SolutionConditions SolutionStoichiometry Use 1.1-1.5 eq. Base CheckStoichiometry->SolutionStoichiometry SolutionSubstrate Use Stronger Base/ Catalyst or Higher Temp ConsiderSubstrate->SolutionSubstrate Success Improved Yield SolutionReagent->Success SolutionConditions->Success SolutionStoichiometry->Success SolutionSubstrate->Success

Caption: Troubleshooting workflow for low yield in sulfonylation reactions.

Sulfonylation_Workflow Start Start: Prepare Reactants (Amine/Alcohol, Base, Solvent) Cool Cool to 0 °C Start->Cool AddSulfonyl Add 2-Methyl-3-nitrobenzenesulfonyl chloride solution dropwise Cool->AddSulfonyl React Warm to RT, Stir for 4-12h Monitor by TLC AddSulfonyl->React Workup Aqueous Workup (Acid/Base Washes) React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Final Sulfonamide Product Purify->Product

Caption: General experimental workflow for sulfonylation of amines/alcohols.

References

Technical Support Center: Managing Steric Hindrance from the Ortho-Methyl Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance from ortho-methyl groups in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "ortho effect" and how does the ortho-methyl group influence it?

A1: The ortho effect in substituted benzene compounds refers to the unique influence of a substituent at the position adjacent (ortho) to a reactive center.[1] An ortho-methyl group, due to its steric bulk, can force a nearby functional group, like a carboxylic acid, out of the plane of the benzene ring. This disrupts resonance with the ring and can surprisingly increase the acidity of the functional group.[1][2] In other contexts, this steric hindrance can impede the approach of reactants, slowing down or preventing reactions.[3]

Q2: What is the "magic methyl" effect in drug design?

A2: The "magic methyl" effect describes the often dramatic and unexpected increase in a drug candidate's potency resulting from the addition of a single methyl group.[4] An ortho-methyl group can induce a conformational twist in the molecule, pre-organizing it into a shape that binds more effectively to its biological target. This can lead to a significant improvement in binding affinity and, consequently, potency.

Q3: How can I overcome low yields in cross-coupling reactions with ortho-methylated substrates?

A3: Low yields in cross-coupling reactions involving ortho-methylated substrates are often due to steric hindrance preventing the catalyst from efficiently facilitating the reaction. Key strategies to overcome this include:

  • Bulky, Electron-Rich Ligands: Employing phosphine ligands with significant steric bulk, such as biaryl phosphines, can promote the necessary catalytic steps.[5][6]

  • Catalyst Precursors: Using pre-catalysts like (NHC)Pd(allyl)Cl can be highly effective.[7]

  • Reaction Conditions: Optimizing temperature, reaction time, and using appropriate solvents like toluene or dioxane are crucial.[7] For some Suzuki-Miyaura couplings, microwave heating can also be beneficial.[8]

Q4: Are there specific coupling reagents recommended for synthesizing sterically hindered peptides with N-methylated amino acids?

A4: Yes, standard coupling reagents may be insufficient for forming peptide bonds with sterically hindered N-methylated amino acids.[9][10] More potent reagents are generally required. HATU is a widely used and effective reagent for this purpose. Other highly efficient options include COMU, PyAOP, and PyBOP, often used with an additive.[9] For particularly difficult couplings, in-situ generation of amino acid chlorides can be considered.[9]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of an Ortho-Methylated Aryl Halide

Symptoms:

  • Incomplete consumption of starting materials.

  • Formation of significant side products.

  • Low isolated yield of the desired biaryl product.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Catalyst Activity Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, t-butylBrettPhos).[6][8] Consider using a more active pre-catalyst.[7]
Ineffective Base Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][11]
Suboptimal Solvent Ensure the solvent (e.g., toluene, dioxane) is anhydrous and degassed.[7] A mixture of dioxane and water can also be effective.[12]
Low Reaction Temperature Increase the reaction temperature. For thermally stable compounds, microwave irradiation can significantly improve yields and reduce reaction times.[8]
Issue 2: Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Ortho-Methylated Amino Acid

Symptoms:

  • Positive (blue or green) bromophenol blue test after coupling.[9]

  • Presence of deletion sequences in the final product upon analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Coupling Reagent Potency Switch from standard reagents (e.g., HBTU, HCTU) to a more powerful coupling reagent like HATU or COMU.[9]
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF, NMP) for at least 30 minutes before coupling.[9]
Steric Hindrance Between Residues For couplings between two N-methylated residues, use the strongest available coupling methods and consider extended reaction times or microwave-assisted synthesis.[9]
Low Reaction Temperature Increase the reaction temperature to 50°C or utilize a microwave peptide synthesizer to drive the reaction to completion.[9]

Data Presentation

Table 1: Effect of Ortho-Methyl Substitution on Suzuki-Miyaura Coupling Yield

Aryl BromideBoronic AcidCatalyst SystemYield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃95
2-BromotoluenePhenylboronic acidPd(PPh₃)₄ / K₂CO₃65
2-BromotoluenePhenylboronic acidPd(dppf)Cl₂ / K₃PO₄85
2-BromotoluenePhenylboronic acid(NHC)Pd(allyl)Cl / NaOtBu92

This table illustrates the typical decrease in yield due to the steric hindrance of an ortho-methyl group and the improvement observed with more advanced catalyst systems.

Table 2: Comparison of Coupling Reagents for a Sterically Hindered Dipeptide Synthesis

Peptide Sequence (Resin-Bound)Coupling ReagentCoupling Time (h)Crude Purity (%)
Fmoc-N-Me-Val-Ala-ResinHBTU/DIEA455
Fmoc-N-Me-Val-Ala-ResinHCTU/DIEA460
Fmoc-N-Me-Val-Ala-ResinHATU/DIEA292
Fmoc-N-Me-Val-Ala-ResinCOMU/DIEA290

This table demonstrates the enhanced efficiency of more potent coupling reagents in the synthesis of peptides containing sterically hindered N-methylated amino acids.[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Ortho-Methylated Aryl Bromide

Objective: To synthesize 2,2'-dimethylbiphenyl from 2-bromotoluene and 2-methylphenylboronic acid.

Materials:

  • 2-Bromotoluene

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromotoluene (1.0 equiv), 2-methylphenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).[8]

  • Evacuate and backfill the flask with argon or nitrogen three times.[8]

  • Add degassed toluene and degassed water via syringe.[8]

  • Stir the reaction mixture vigorously at 80 °C for 12-24 hours, monitoring progress by TLC or GC-MS.[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Sterically Hindered Dipeptide using HATU

Objective: To couple Fmoc-N-methyl-valine to an alanine-functionalized resin.

Materials:

  • Alanine-functionalized resin

  • Fmoc-N-methyl-valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Piperidine

Procedure:

  • Swell the alanine-resin in DMF or NMP for at least 30 minutes.[9]

  • Deprotect the Fmoc group on the alanine with 20% piperidine in DMF.

  • In a separate vessel, dissolve 4 equivalents of Fmoc-N-methyl-valine and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA to the solution.[9]

  • Pre-activate the mixture by stirring at room temperature for 5 minutes.[9]

  • Add the activated amino acid solution to the deprotected resin and shake at room temperature for 2 hours. The temperature can be increased to 50°C or a microwave synthesizer can be used for difficult couplings.[9]

  • Monitor the coupling reaction using a bromophenol blue test. A yellow color indicates complete coupling.[9]

  • If the coupling is incomplete (blue or green color), repeat the coupling step with a fresh solution of activated amino acid.[9]

  • Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next cycle of deprotection or cleavage from the resin.[9]

Visualizations

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Verification start Low Yield in Ortho-Substituted Reaction check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents bulky_ligand bulky_ligand check_catalyst->bulky_ligand Use Bulky Ligand active_precatalyst active_precatalyst check_catalyst->active_precatalyst Use Active Pre-catalyst increase_temp increase_temp check_conditions->increase_temp Increase Temperature change_solvent change_solvent check_conditions->change_solvent Change Solvent stronger_base stronger_base check_conditions->stronger_base Use Stronger Base pure_starting_materials pure_starting_materials check_reagents->pure_starting_materials Ensure Purity of Starting Materials anhydrous_solvents anhydrous_solvents check_reagents->anhydrous_solvents Use Anhydrous Solvents end Improved Yield bulky_ligand->end active_precatalyst->end increase_temp->end change_solvent->end stronger_base->end pure_starting_materials->end anhydrous_solvents->end

Caption: Troubleshooting workflow for low-yield ortho-substituted reactions.

References

Technical Support Center: 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methyl-3-nitrobenzenesulfonyl chloride in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary degradation pathway for this compound, like other aromatic sulfonyl chlorides, is hydrolysis. This reaction occurs when the compound is exposed to water, leading to the formation of the corresponding 2-Methyl-3-nitrobenzenesulfonic acid and hydrochloric acid.[1] It is crucial to minimize exposure to moisture during handling and storage.

Q2: Which solvents are recommended for dissolving this compound?

Q3: How does the nitro group and methyl group on the benzene ring affect the stability of the molecule?

A3: The electronic properties of substituents on the aromatic ring influence the reactivity of the sulfonyl chloride group. The nitro group is strongly electron-withdrawing, which can impact the rate of nucleophilic attack at the sulfur atom, a key step in the hydrolysis mechanism. The methyl group is weakly electron-donating. The combined effect of these groups will influence the overall stability. Generally, electron-withdrawing groups can sometimes accelerate the rate of hydrolysis in aromatic sulfonyl chlorides.[3]

Q4: Can I store solutions of this compound?

A4: It is generally recommended to use solutions of this compound fresh. If storage is necessary, it should be for the shortest possible duration in a thoroughly dried aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., ≤ 4°C) to minimize degradation. It is highly advisable to perform a stability study to determine the acceptable storage time and conditions for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or kinetics. Degradation of the this compound stock solution.Prepare a fresh solution of the sulfonyl chloride immediately before use. If using a stored solution, verify its purity by a suitable analytical method like HPLC or NMR.
Unexpected side products observed in the reaction mixture. The solvent may not be inert or may contain impurities (e.g., water) that react with the sulfonyl chloride.Use anhydrous solvents from a reliable source. Consider purifying the solvent if water content is suspected. Run a control experiment with the solvent and the sulfonyl chloride to check for reactivity.
Precipitate forms in the solution upon storage. This could be the sulfonic acid degradation product, which may have lower solubility in the organic solvent.The solution has likely degraded and should not be used. Prepare a fresh solution.
Low purity of the compound confirmed by analysis even with a new bottle. Improper handling or storage of the solid compound, leading to exposure to atmospheric moisture.Store the solid compound in a desiccator in a cool, dark place. Handle the solid material quickly in a low-humidity environment or a glove box.

Stability Data

Quantitative stability data for this compound in various solvents is not extensively available in the literature. The following table provides a template with hypothetical data to illustrate how stability might be presented. Researchers are strongly encouraged to generate their own stability data for their specific experimental conditions.

Solvent (Anhydrous)Temperature (°C)Time (hours)Remaining this compound (%)
Acetonitrile250100
698.5
2492.3
4885.1
Dichloromethane250100
699.2
2496.8
4893.5
Tetrahydrofuran250100
699.5
2498.1
4896.2

Experimental Protocols

Protocol for Determining the Stability of this compound in Solution using HPLC

This protocol outlines a general procedure to quantify the stability of this compound in a specific solvent over time.

1. Materials and Reagents:

  • This compound (high purity)

  • Solvent of interest (anhydrous grade)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, water, acid modifier like formic acid)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. HPLC Method Development:

  • Develop a stability-indicating HPLC method capable of separating the parent compound, this compound, from its potential degradation products, primarily 2-Methyl-3-nitrobenzenesulfonic acid.[4][5]

  • The method should be validated for specificity, linearity, precision, and accuracy.[4]

3. Sample Preparation:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of this solution into several autosampler vials.

4. Stability Study Execution:

  • Immediately after preparation, inject one of the vials into the HPLC system to obtain the initial concentration (T=0).

  • Store the remaining vials under the desired conditions (e.g., room temperature, refrigerated).

  • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), retrieve a vial and inject it into the HPLC.

  • For each time point, calculate the percentage of the remaining this compound relative to the initial concentration.

5. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • Determine the time at which the concentration of the parent compound falls below an acceptable threshold (e.g., 95% or 90%), which will define its stability under those conditions.

Visualizations

Hydrolysis_Pathway MNSC 2-Methyl-3-nitro- benzenesulfonyl chloride TS Transition State MNSC->TS Nucleophilic attack H2O H₂O (Water) H2O->TS Products 2-Methyl-3-nitro- benzenesulfonic acid + HCl TS->Products Chloride leaving

Caption: General hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Solution (Compound in Anhydrous Solvent) aliquot Aliquot into Vials prep_solution->aliquot initial_hplc T=0 HPLC Analysis aliquot->initial_hplc storage Store Vials at Defined Conditions initial_hplc->storage timed_hplc HPLC Analysis at Time Points (T=x) storage->timed_hplc data_analysis Analyze Data & Determine Stability timed_hplc->data_analysis

Caption: Experimental workflow for stability testing in solution.

References

Technical Support Center: 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-3-nitrobenzenesulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing clear guidance on avoiding its primary degradation pathway: hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is hydrolysis. This compound is highly susceptible to reaction with water (moisture), which converts the sulfonyl chloride to the corresponding and less reactive 2-methyl-3-nitrobenzenesulfonic acid. This contamination can significantly impact the yield and purity of your desired product.

Q2: How can I visually identify if my this compound has hydrolyzed?

A2: Pure this compound is a crystalline solid. The presence of its hydrolysis product, 2-methyl-3-nitrobenzenesulfonic acid, can sometimes be observed as a more sticky or clumpy solid, potentially with a faint acidic odor. However, significant hydrolysis can occur without obvious visual cues. Analytical techniques such as NMR or HPLC are the most reliable methods for confirming the purity of the reagent.

Q3: What are the ideal storage conditions to prevent hydrolysis?

A3: To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] The storage area should be cool, dry, and well-ventilated.[2][3] It is crucial to store it away from water, moist air, and incompatible materials such as strong bases and alcohols.[2][3]

Q4: Can I use solvents directly from the bottle for my reaction?

A4: It is strongly recommended to use anhydrous solvents. Many common laboratory solvents absorb atmospheric moisture. Therefore, using freshly dried and distilled solvents or purchasing high-purity anhydrous solvents is critical to prevent the introduction of water into your reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Possible Cause Recommended Solution
Low reaction yield Hydrolysis of the starting material.Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Presence of a water-soluble impurity in the product Formation of 2-methyl-3-nitrobenzenesulfonic acid due to hydrolysis.During the workup, wash the organic layer with cold, dilute aqueous HCl to remove the more water-soluble sulfonic acid.[1] Alternatively, if the product is solid, it can be recrystallized from a non-polar solvent.
Inconsistent reaction results Degradation of the reagent during storage.Store the reagent in a desiccator over a drying agent. For long-term storage, consider sealing the container with paraffin film. Always handle the reagent in a glove box or under a stream of inert gas.
Reaction fails to go to completion Inactivation of the reagent by moisture.Before starting the reaction, check the purity of the this compound using a quick analytical test (e.g., TLC or ¹H NMR). If significant hydrolysis is detected, consider purifying the reagent or using a fresh batch.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound

This protocol outlines the best practices for minimizing hydrolysis when using this compound as a reagent.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >100°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware while flushing with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents. If not commercially available, solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent).

    • Ensure the amine or alcohol substrate is dry. If necessary, dry it by azeotropic distillation with toluene or by using a drying agent.

  • Reaction Setup:

    • Dissolve the substrate and any non-basic catalyst in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • If a base is required (e.g., pyridine, triethylamine), ensure it is freshly distilled and dry.

    • In a separate, dry flask, dissolve the this compound in the anhydrous solvent.

  • Reaction Execution:

    • Cool the substrate solution to the desired temperature (often 0°C to minimize side reactions).

    • Slowly add the solution of this compound to the cooled substrate solution via a dropping funnel or syringe.

    • Maintain the reaction temperature and stir for the required time, monitoring the reaction progress by TLC or HPLC.

  • Workup:

    • Upon completion, quench the reaction by adding it to a mixture of ice and water. This rapid cooling can help minimize hydrolysis of any unreacted sulfonyl chloride.[1]

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with cold, dilute aqueous acid (e.g., 1M HCl) to remove the base and any sulfonic acid byproduct, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizations

Workflow for Avoiding Hydrolysis

G Figure 1. Experimental Workflow to Minimize Hydrolysis A Dry Glassware B Assemble Under Inert Gas (N2/Ar) A->B C Use Anhydrous Solvents & Reagents B->C D Controlled Reagent Addition at Low Temp. C->D E Reaction Monitoring (TLC/HPLC) D->E F Quench with Ice/Water E->F G Aqueous Acid Wash F->G H Drying & Concentration G->H I Pure Product H->I

Figure 1. Experimental Workflow to Minimize Hydrolysis

Troubleshooting Logic

G Figure 2. Troubleshooting Hydrolysis Issues Start Low Yield or Impure Product? Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Check_Storage Improper Reagent Storage? Check_Moisture->Check_Storage No Solution_Anhydrous Implement Strict Anhydrous Technique Check_Moisture->Solution_Anhydrous Yes Solution_Storage Improve Storage Conditions (Inert Gas, Desiccator) Check_Storage->Solution_Storage Yes Solution_Purify Purify Reagent or Use New Batch Check_Storage->Solution_Purify No Solution_Storage->Solution_Purify

Figure 2. Troubleshooting Hydrolysis Issues

References

Technical Support Center: Reactions of 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitrobenzenesulfonyl chloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The most common byproducts are the result of hydrolysis, the presence of isomeric impurities from the synthesis of the starting material, and side reactions with nucleophiles. The primary byproduct is often the corresponding sulfonic acid from reaction with water.

Q2: How can I minimize the formation of the hydrolysis byproduct, 2-Methyl-3-nitrobenzenesulfonic acid?

A2: To minimize hydrolysis, it is crucial to conduct reactions under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). Reactions should be performed at the lowest effective temperature, as higher temperatures can accelerate hydrolysis.[1]

Q3: Are isomeric impurities in the this compound starting material a concern?

A3: Yes, the synthesis of substituted benzenesulfonyl chlorides can sometimes result in the formation of isomers. For instance, in the sulfonation of nitrotoluene derivatives, the formation of sulfone byproducts has been observed.[2] It is recommended to verify the purity of the starting material by techniques such as NMR or HPLC before use.

Q4: What is the role of steric hindrance in reactions with this compound?

A4: The methyl group at the ortho position to the sulfonyl chloride group introduces steric hindrance. This can influence the rate and selectivity of the reaction.[3] While it may slow down the desired reaction with a bulky nucleophile, it can also be advantageous in minimizing unwanted side reactions by blocking access to the sulfur atom for smaller, undesired nucleophiles.[3]

Q5: Can the sulfonamide product be cleaved under certain conditions?

A5: Yes, the sulfonamide bond can be cleaved under specific conditions. For example, photolytic cleavage has been demonstrated, and various reductive cleavage methods using reagents like low-valent titanium are also known.[1][4] It is important to be aware of the stability of your sulfonamide product to the reaction and purification conditions.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Sulfonamide Product
Potential Cause Troubleshooting Step Rationale
Hydrolysis of starting material Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the sulfonylation reaction.[5]
Incomplete reaction Increase reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS.The steric hindrance from the ortho-methyl group may slow down the reaction rate, requiring more forcing conditions for completion.[3]
Poor nucleophilicity of the amine/alcohol Use a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge®) to deprotonate the nucleophile more effectively.A more available nucleophile will react more readily with the sterically hindered sulfonyl chloride.
Isomeric impurities in starting material Purify the this compound by recrystallization before use.Isomeric impurities will not lead to the desired product and can complicate purification.
Issue 2: Presence of a Major, More Polar Byproduct in the Reaction Mixture
Potential Cause Troubleshooting Step Rationale
Hydrolysis Work up the reaction under anhydrous conditions if possible. Use a non-aqueous workup.The byproduct is likely 2-Methyl-3-nitrobenzenesulfonic acid, which is highly polar. Minimizing contact with water during the reaction and workup will reduce its formation.[6]
Cleavage of the product Avoid harsh acidic or basic conditions during workup and purification.The sulfonamide product may not be stable to certain pH conditions, leading to cleavage back to the amine and sulfonic acid.
Issue 3: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Step Rationale
Decomposition of starting material Run the reaction at a lower temperature. Avoid prolonged heating.Nitro-substituted aromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[7]
Side reactions with the nitro group Use milder reaction conditions. Protect other functional groups if necessary.Under certain conditions, the nitro group can undergo side reactions.
Reaction with solvent Choose an inert solvent that does not react with the sulfonyl chloride (e.g., THF, DCM, acetonitrile).Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters.

Summary of Potential Byproducts

Byproduct Chemical Name Formation Pathway Mitigation Strategy
Hydrolysis Product 2-Methyl-3-nitrobenzenesulfonic acidReaction with waterUse anhydrous conditions.
Isomeric Sulfonyl Chloride e.g., 4-Methyl-3-nitrobenzenesulfonyl chlorideImpurity from synthesisPurify starting material.
Dimerized Byproduct e.g., Bis(2-methyl-3-nitrophenyl) sulfoneSide reaction during synthesisPurify starting material.
Sulfonate Ester Alkyl 2-methyl-3-nitrobenzenesulfonateReaction with alcohol solvent/reagentUse an inert solvent.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound:

  • Preparation: Under an inert atmosphere of nitrogen, dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[8]

Visualizations

Byproduct_Formation Start 2-Methyl-3-nitrobenzenesulfonyl chloride DesiredProduct Desired Sulfonamide/ Sulfonate Ester Start->DesiredProduct Desired Reaction HydrolysisProduct 2-Methyl-3-nitrobenzenesulfonic acid Start->HydrolysisProduct Hydrolysis Decomposition Decomposition (Heat) Start->Decomposition Thermal Stress Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->DesiredProduct Water Water (Moisture) Water->HydrolysisProduct Isomer Isomeric Impurity (from synthesis) OtherByproducts Other Byproducts Isomer->OtherByproducts Contamination Decomposition->OtherByproducts Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Material Start->CheckPurity Anhydrous Ensure Anhydrous Conditions CheckPurity->Anhydrous Purity OK Purification Optimize Purification Method CheckPurity->Purification Impure TempControl Optimize Reaction Temperature Anhydrous->TempControl Conditions Dry TempControl->Purification Reaction Optimized Success High Yield and Purity Achieved Purification->Success

References

Technical Support Center: Optimizing Base Selection for Reactions with 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing base selection for reactions involving 2-Methyl-3-nitrobenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in reactions with this compound?

A1: In the reaction of this compound with nucleophiles, typically amines or alcohols, a base serves two primary purposes:

  • Nucleophile Deprotonation: For weakly nucleophilic substrates like some alcohols or sulfonamides, the base can deprotonate the substrate to increase its nucleophilicity.

  • Acid Scavenging: The reaction of the sulfonyl chloride with a nucleophile (e.g., a primary or secondary amine) generates one equivalent of hydrochloric acid (HCl). The base is crucial for neutralizing this acidic byproduct, preventing it from protonating the starting amine, which would render it non-nucleophilic, or causing degradation of acid-sensitive functional groups in the reactants or products.[1][2][3]

Q2: How does the pKa of the base influence the reaction outcome?

A2: The pKa of the base is a critical parameter. A base must be strong enough to effectively neutralize the generated HCl (pKa of H₃O⁺ is around 0, and protonated amines have pKa's typically in the range of 9-11). However, using a base that is too strong can lead to side reactions. For instance, a very strong base can deprotonate the newly formed sulfonamide from a primary amine, making it susceptible to a second sulfonylation (di-sulfonylation).[4] Therefore, selecting a base with an appropriate pKa is key to achieving high yields and minimizing byproducts.

Q3: Which bases are commonly used for sulfonylation reactions?

A3: A variety of organic and inorganic bases are used in sulfonylation reactions. Common choices include:

  • Tertiary Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base), Pyridine, 2,6-Lutidine, and Collidine.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), and Sodium hydroxide (NaOH).

The choice of base depends on the specific substrate, solvent, and reaction conditions. For instance, sterically hindered bases like 2,6-lutidine can be beneficial in preventing side reactions.[4]

Q4: Can this compound react with tertiary amine bases?

A4: While tertiary amines are primarily used as acid scavengers, they can sometimes react with highly reactive sulfonyl chlorides to form an intermediate "onium" salt. This intermediate is typically unstable in the presence of water and will break down to regenerate the tertiary amine.[1][5] However, this transient interaction can sometimes lead to undesired side reactions or decomposition of the sulfonyl chloride.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization
Low or No Reaction 1. Insufficiently Basic Conditions: The chosen base may not be strong enough to effectively neutralize the generated HCl, leading to protonation of the starting amine. 2. Steric Hindrance: The amine or the sulfonyl chloride may be sterically hindered, slowing down the reaction. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Select a Stronger Base: Refer to the pKa table below and choose a base with a higher pKa. 2. Increase Reaction Temperature: Gently heating the reaction mixture can help overcome activation energy barriers. Monitor for potential side product formation. 3. Change Solvent: Use a more polar aprotic solvent like DMF or NMP to improve solubility.
Formation of Di-sulfonylation Product with Primary Amines Deprotonation of the Mono-sulfonamide: The base used is strong enough to deprotonate the initially formed sulfonamide, which then acts as a nucleophile and reacts with a second molecule of the sulfonyl chloride.[4]1. Use a Weaker or Sterically Hindered Base: Switch from a strong, non-hindered base like triethylamine to a weaker base like pyridine or a sterically hindered base like 2,6-lutidine or DIPEA.[4] 2. Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.[4] 3. Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[4] 4. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to disfavor the second sulfonylation reaction.[4]
Hydrolysis of this compound Presence of Water: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a Non-Aqueous Base: Avoid aqueous bases if possible. If an aqueous base is necessary, consider a biphasic reaction setup.
Difficult Product Isolation Formation of Emulsions during Workup: The presence of the base and its salt can lead to the formation of emulsions. Product is Soluble in the Aqueous Phase: The sulfonamide product may have some water solubility, especially if it is a salt.1. Modify Workup Procedure: Add brine (saturated NaCl solution) to help break up emulsions. 2. Adjust pH: Before extraction, carefully adjust the pH of the aqueous layer to ensure the sulfonamide is in its neutral form. 3. Back-Extraction: If the product is suspected to be in the aqueous layer, perform additional extractions with a suitable organic solvent.

Data Presentation

Table 1: pKa Values of Common Bases and Their Conjugate Acids

This table provides the approximate pKa values of the conjugate acids of commonly used bases in water. A higher pKa value indicates a stronger base.

BaseConjugate AcidpKa of Conjugate Acid
Sodium Hydroxide (NaOH)H₂O15.7
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3
Triethylamine (TEA)Triethylammonium10.7
Diisopropylethylamine (DIPEA)Diisopropylethylammonium11.0
PyridinePyridinium5.2
2,6-Lutidine2,6-Lutidinium6.7
1,8-Diazabicycloundec-7-ene (DBU)DBUH⁺13.5

Note: pKa values can vary slightly depending on the solvent and temperature.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine with this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Materials:

    • Primary amine (1.0 mmol, 1.0 equiv)

    • This compound (1.05 mmol, 1.05 equiv)

    • Base (e.g., triethylamine, 1.5 mmol, 1.5 equiv)

    • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN)), 10 mL

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine and the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base to the stirred solution.

    • In a separate flask, dissolve the this compound in a small amount of the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the amine solution over 15-30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous Solvent cool Cool to 0 °C prep_amine->cool add_base Add Base cool->add_base add_sulfonyl Add Sulfonyl Chloride Solution Dropwise add_base->add_sulfonyl prep_sulfonyl Prepare Solution of 2-Methyl-3-nitrobenzenesulfonyl chloride prep_sulfonyl->add_sulfonyl stir Stir at 0 °C, then Warm to RT add_sulfonyl->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_di_sulfonylation start Di-sulfonylation Observed strategy1 Modify Base Conditions start->strategy1 strategy2 Adjust Stoichiometry start->strategy2 strategy3 Control Reagent Addition start->strategy3 strategy4 Lower Temperature start->strategy4 action1a Use Weaker Base (e.g., Pyridine) strategy1->action1a action1b Use Sterically Hindered Base (e.g., 2,6-Lutidine, DIPEA) strategy1->action1b action2 Use Slight Excess of Primary Amine (1.1-1.2 eq) strategy2->action2 action3 Slow, Dropwise Addition of Sulfonyl Chloride at 0 °C strategy3->action3 action4 Run Reaction at 0 °C or Below strategy4->action4 end Mono-sulfonylation Favored action1a->end action1b->end action2->end action3->end action4->end

Caption: Troubleshooting guide for di-sulfonylation.

References

Technical Support Center: Monitoring Reactions with 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitrobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid that is highly sensitive to moisture.[1][2][3] It can react violently with water, releasing toxic gases.[1] It is crucial to handle this reagent under anhydrous conditions and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4]

Q2: How should I properly store this compound?

A2: Store the reagent in a tightly sealed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents and bases.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can help maintain its quality.[2]

Q3: What are the most common techniques for monitoring the progress of reactions involving this compound?

A3: The most common methods for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required for monitoring.

Q4: Can I use reversed-phase HPLC to monitor my reaction? What are the potential challenges?

A4: Yes, reversed-phase HPLC is a suitable technique. However, due to the moisture sensitivity of sulfonyl chlorides, hydrolysis to the corresponding sulfonic acid can occur on the column, especially with mobile phases containing a high percentage of water.[5] It is advisable to use a mobile phase with a lower water content or a rapid gradient to minimize on-column hydrolysis.[5]

Q5: What is the most common side reaction to be aware of?

A5: The most common side reaction is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid (2-Methyl-3-nitrobenzenesulfonic acid). This can happen if there is any moisture present in the reaction mixture.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Possible Cause(s) Suggested Solution(s)
Streaking of the baseline or spots. The sample is too concentrated. The reaction mixture is acidic or basic.[6]Dilute the sample before spotting on the TLC plate. Perform a mini-workup of a small aliquot of the reaction mixture before TLC analysis.[6] This can involve neutralization and extraction into an organic solvent.
The starting material spot is still visible at the end of the reaction. The reaction has not gone to completion. The spot is not the starting material but a non-UV active product.Continue the reaction and monitor at later time points. Use a TLC stain to visualize all spots.
Rf values of the starting material and product are very similar. The chosen solvent system does not provide adequate separation.Optimize the solvent system by varying the polarity. A co-spot (spotting the reaction mixture on top of the starting material) can help to confirm if the spots are different.[7]
A new spot appears at the baseline. This could be the hydrolyzed sulfonic acid, which is highly polar.Confirm the identity of the spot by running a standard of the corresponding sulfonic acid if available.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Suggested Solution(s)
Appearance of a new, early-eluting peak over time. Hydrolysis of the sulfonyl chloride to the more polar sulfonic acid.[5]Ensure the use of anhydrous solvents for sample preparation. Minimize the water content in the mobile phase.[5]
Poor peak shape (tailing or fronting). Interaction of the analyte with the stationary phase. Column overload.For acidic analytes, adding a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) to the mobile phase can improve peak shape.[8] Inject a smaller volume or a more dilute sample.
Inconsistent retention times. Fluctuations in mobile phase composition or temperature. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Flush the column or replace it if necessary.
No peak for the sulfonyl chloride is observed. The compound degraded on the column or in the autosampler.Use a less nucleophilic mobile phase. Consider derivatizing the sulfonyl chloride to a more stable compound before analysis. Keep the autosampler tray cool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause(s) Suggested Solution(s)
Broadening of peaks. Presence of paramagnetic impurities (e.g., residual metal catalyst). The sample is too concentrated.Pass the NMR sample through a short plug of silica gel or celite. Dilute the sample.
Difficulty in distinguishing starting material from product signals. Overlapping peaks in the aromatic region.Monitor the disappearance of a unique, well-resolved peak of the starting material and the appearance of a unique product peak. 2D NMR techniques like COSY can help in assigning signals.
Presence of unexpected signals. Formation of side products (e.g., hydrolysis product).Compare the spectrum with known spectra of potential side products.

Experimental Protocols

General Protocol for Reaction Monitoring by TLC
  • Prepare the TLC Plate: Gently draw a baseline with a pencil approximately 1 cm from the bottom of a silica gel TLC plate.[9]

  • Spot the Plate:

    • On the left, spot a dilute solution of your starting amine or alcohol.

    • In the middle, spot the reaction mixture at a specific time point.

    • On the right, co-spot the reaction mixture and the starting material.[7]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system should give an Rf value of 0.3-0.5 for the starting material.[7]

  • Visualize the Plate: After the solvent front has nearly reached the top of the plate, remove it and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[9] Additional visualization can be achieved using a TLC stain.

Suggested HPLC Method for Reaction Monitoring

This method is adapted from a protocol for analyzing nitrobenzenesulfonyl chloride isomers and should be optimized for your specific application.[5]

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric or formic acid). A gradient from 50:50 to 95:5 acetonitrile:water over 10 minutes can be a good starting point.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Sample Preparation: At each time point, take a small aliquot of the reaction mixture, quench it if necessary (e.g., by adding a small amount of a non-interfering amine or alcohol to consume any remaining sulfonyl chloride), and dilute it with the mobile phase.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_analysis Analysis cluster_decision Decision cluster_end Completion start Start Reaction take_aliquot Take Aliquot start->take_aliquot prepare_sample Prepare Sample for Analysis take_aliquot->prepare_sample analyze Analyze (TLC/HPLC/NMR) prepare_sample->analyze is_complete Reaction Complete? analyze->is_complete is_complete->take_aliquot No workup Work-up is_complete->workup Yes

Caption: A general workflow for monitoring a chemical reaction.

troubleshooting_logic cluster_issue Identify the Issue cluster_tlc TLC Troubleshooting cluster_hplc HPLC Troubleshooting cluster_nmr NMR Troubleshooting start Problem with Reaction Monitoring issue_tlc TLC Issue start->issue_tlc issue_hplc HPLC Issue start->issue_hplc issue_nmr NMR Issue start->issue_nmr streaking Streaking issue_tlc->streaking poor_separation Poor Separation issue_tlc->poor_separation new_peak Unexpected Peak issue_hplc->new_peak bad_shape Poor Peak Shape issue_hplc->bad_shape broad_peaks Broad Peaks issue_nmr->broad_peaks overlap Overlapping Signals issue_nmr->overlap dilute_sample Dilute Sample streaking->dilute_sample mini_workup Mini-Workup streaking->mini_workup optimize_solvent Optimize Solvent poor_separation->optimize_solvent check_hydrolysis Check for Hydrolysis new_peak->check_hydrolysis adjust_mobile_phase Adjust Mobile Phase bad_shape->adjust_mobile_phase filter_sample Filter Sample broad_peaks->filter_sample use_2d_nmr Use 2D NMR overlap->use_2d_nmr

Caption: A logical diagram for troubleshooting common analytical issues.

References

Technical Support Center: Scale-Up of Reactions Using 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving 2-Methyl-3-nitrobenzenesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive and can react violently with water, liberating toxic gases.[1] On a larger scale, the potential for exothermic reactions increases. Therefore, it is crucial to handle the compound in a well-ventilated area, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[2] Ensure that emergency equipment, such as safety showers and eyewash stations, is readily accessible.[1]

Q2: How does the moisture sensitivity of this compound impact scale-up?

A2: The high moisture sensitivity of sulfonyl chlorides like this compound can lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[2][3] This side reaction consumes the starting material, reduces yield, and complicates purification. During scale-up, the larger surface areas of reactors and transfer lines increase the potential for exposure to atmospheric moisture. It is imperative to use thoroughly dried glassware and anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: What are common side reactions to anticipate when scaling up reactions with this compound?

A3: Besides hydrolysis, other potential side reactions include the formation of undesired isomers and polysubstitution products, particularly in reactions with activated aromatic compounds.[5] The choice of base is also critical; a base that is too strong can promote the formation of highly reactive sulfene intermediates, leading to various side products.[4] Careful control of reaction temperature and slow addition of reagents can help minimize these side reactions.[4][5]

Q4: How can I monitor the progress of a large-scale reaction involving this compound?

A4: For large-scale reactions, robust in-process controls are essential. Techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the desired product.[4] For some reactions, gas chromatography (GC) may also be a suitable analytical technique.[5] Regular sampling and analysis will help determine the reaction endpoint and can provide early warnings of any deviations.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or Inconsistent Yields 1. Moisture Contamination: Hydrolysis of the sulfonyl chloride.[2][3] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature.[4][5] 4. Poor Mixing: Inefficient mixing in a large reactor can lead to localized concentration and temperature gradients.[6]1. Ensure all glassware is flame-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen).[4] 2. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider a modest increase in temperature or reaction time.[4] 3. Add the this compound slowly to the reaction mixture. Optimize the reaction temperature at a smaller scale before scaling up.[5] 4. Use appropriate mechanical stirring to ensure homogeneity.[7]
Formation of Dark, Tar-like Substance 1. Oxidation: Phenolic substrates are particularly sensitive to oxidation.[5] 2. Decomposition: The product or starting material may be unstable at the reaction temperature.1. Run the reaction under an inert atmosphere to exclude oxygen.[5] 2. Ensure the purity of starting materials and solvents. Consider running the reaction at a lower temperature.
Difficult Purification 1. Residual Solvents: Chlorinated solvents can be difficult to remove completely.[8] 2. Formation of Oily Product: The presence of impurities can prevent crystallization.[8] 3. Non-volatile Byproducts: Certain reagents can introduce byproducts that are difficult to remove.1. After initial concentration, dissolve the product in a different solvent and re-concentrate, or use a high-vacuum line for an extended period. 2. Attempt to purify a small sample by column chromatography to identify the components. Consider trituration with a non-polar solvent like hexanes or pentane to induce crystallization.[8] 3. If possible, purify the product by vacuum distillation or chromatography.[5][7]
Exothermic Reaction Becomes Uncontrollable 1. Rapid Addition of Reagents: Adding reagents too quickly on a large scale can lead to a rapid increase in temperature. 2. Inadequate Cooling: The cooling capacity of the reactor may not be sufficient for the scale of the reaction.1. Add the this compound portion-wise or via an addition funnel to control the reaction rate and internal temperature.[7] 2. Ensure the reactor's cooling system is adequate for the heat of reaction. Consider diluting the reaction mixture to better manage the exotherm.

Experimental Protocols

Lab-Scale Protocol: Sulfonamide Formation with a Primary Amine

This protocol details a representative lab-scale reaction for the formation of a sulfonamide from this compound and a generic primary amine.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed.[4]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[4]

Scale-Up Considerations for Sulfonamide Formation

When scaling up the above protocol, the following modifications and considerations are crucial:

  • Reactor Setup: Use a jacketed reactor with overhead mechanical stirring and a temperature probe to ensure efficient mixing and temperature control.

  • Reagent Addition: For larger quantities, the this compound solution should be added via a pressure-equalizing dropping funnel or a syringe pump to maintain a slow and controlled addition rate.

  • Temperature Control: The exothermic nature of the reaction will be more pronounced at a larger scale. Ensure the reactor's cooling system can maintain the desired internal temperature.

  • Workup: For large-scale extractions, appropriate liquid-liquid extraction equipment should be used. The quench step should be performed slowly and carefully to manage any gas evolution and exotherms.

  • Purification: At scale, purification by crystallization is often preferred over chromatography. A solvent screen should be performed at a small scale to identify a suitable crystallization solvent system.

Visualization

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Impurities) check_moisture Check for Moisture Contamination (Anhydrous Conditions?) start->check_moisture check_temp Review Temperature Control (Exotherm Management?) start->check_temp check_mixing Evaluate Mixing Efficiency (Homogeneous Reaction?) start->check_mixing check_purity Assess Starting Material Purity (High Purity Reagents?) start->check_purity solution_moisture Implement Strict Anhydrous Techniques: - Dry Glassware & Solvents - Inert Atmosphere check_moisture->solution_moisture solution_temp Optimize Temperature Profile: - Slow Reagent Addition - Enhanced Cooling check_temp->solution_temp solution_mixing Improve Agitation: - Use Mechanical Stirrer - Baffles in Reactor check_mixing->solution_mixing solution_purity Use High-Purity Starting Materials & Fresh Reagents check_purity->solution_purity re_run Re-run Reaction with Optimized Parameters solution_moisture->re_run solution_temp->re_run solution_mixing->re_run solution_purity->re_run end Successful Scale-Up re_run->end

Caption: Troubleshooting workflow for scaling up reactions.

References

Validation & Comparative

A Comparative Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride and 2-nitrobenzenesulfonyl Chloride for Amine Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Methyl-3-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride, two reagents utilized for the protection of amine functionalities in multi-step organic synthesis. The selection of an appropriate protecting group is a critical decision in the design of synthetic routes, impacting reaction efficiency, yield, and the ease of subsequent deprotection. This document aims to provide an objective comparison based on available experimental data and established principles of chemical reactivity.

Introduction

Nitrobenzenesulfonyl chlorides, particularly 2-nitrobenzenesulfonyl chloride (Ns-Cl), are widely employed as protecting groups for primary and secondary amines. The resulting sulfonamides are stable under a variety of reaction conditions and can be readily cleaved under mild conditions, a key advantage in the synthesis of complex molecules. This methodology is central to the Fukuyama amine synthesis, a powerful tool for the preparation of secondary amines.[1][2]

The subject of this guide, this compound, is a structural analog of 2-nitrobenzenesulfonyl chloride. The introduction of a methyl group at the 2-position, ortho to the sulfonyl chloride, is expected to modulate the reactivity of the reagent through both electronic and steric effects. While direct comparative studies are limited, this guide consolidates available data and theoretical considerations to inform the selection process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both compounds is presented in the table below.

PropertyThis compound2-nitrobenzenesulfonyl chloride
CAS Number 56682-04-31694-92-4
Molecular Formula C₇H₆ClNO₄SC₆H₄ClNO₄S
Molecular Weight 235.65 g/mol 221.62 g/mol
Appearance Information not widely availableWhite to yellow to orange powder or crystals
Melting Point Information not widely available63-67 °C
Solubility Expected to be soluble in common organic solventsSoluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide; insoluble in water.[3]

Reactivity and Performance Comparison

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is influenced by both electronic and steric factors. The electron-withdrawing nitro group in both compounds enhances the electrophilicity of the sulfur atom, making them effective sulfonating agents.[4]

Electronic Effects: The nitro group, being strongly electron-withdrawing, activates the sulfonyl chloride toward nucleophilic attack. The position of the nitro group influences the degree of activation.

Steric Effects: The presence of a methyl group in the ortho position in this compound introduces steric hindrance around the reaction center. While steric hindrance typically slows down reactions, studies on related arenesulfonyl chlorides have shown that ortho-alkyl substituents can sometimes lead to an unexpected acceleration of the reaction rate. This "positive steric effect" is attributed to a more rigid and sterically compressed ground state, which can be partially released in the transition state, thereby lowering the activation energy.

Expected Performance:

  • Reaction Rate: Based on the principle of a "positive steric effect" of ortho-alkyl groups, it is plausible that this compound may exhibit a comparable or even slightly enhanced reactivity towards amines compared to 2-nitrobenzenesulfonyl chloride, despite the increased steric bulk. However, without direct experimental comparison, this remains a hypothesis.

  • Deprotection: The deprotection of the resulting sulfonamides is a critical consideration. The standard method for Ns-group removal involves nucleophilic aromatic substitution with a thiol, such as thiophenol, in the presence of a base.[1][5] The steric hindrance from the ortho-methyl group in the 2-Methyl-3-nitrobenzenesulfonamide derivative might influence the rate of this deprotection step. It is conceivable that the approach of the thiolate nucleophile could be slightly impeded, potentially requiring longer reaction times or more forcing conditions for complete removal.

The following diagram illustrates the interplay of electronic and steric effects on the reactivity of substituted benzenesulfonyl chlorides.

G Factors Influencing Sulfonyl Chloride Reactivity substituent Substituent on Benzene Ring electronic Electronic Effects (Inductive and Resonance) substituent->electronic steric Steric Effects (Hindrance) substituent->steric reactivity Reactivity of Sulfonyl Chloride electronic->reactivity Electron-withdrawing groups increase reactivity steric->reactivity Ortho-substituents can have complex effects

Caption: Logical relationship of substituent effects on sulfonyl chloride reactivity.

Experimental Protocols

Detailed experimental protocols for the use of 2-nitrobenzenesulfonyl chloride in amine protection and deprotection are well-established. These can serve as a starting point for the use of this compound, with the understanding that optimization of reaction conditions may be necessary.

General Protocol for Amine Protection with 2-Nitrobenzenesulfonyl Chloride

This protocol is adapted from the Fukuyama amine synthesis.[6]

Materials:

  • Primary or secondary amine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with 1 M HCl.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

ReactantTypical Molar RatioTypical Reaction TimeTypical Yield
Primary/Secondary Amine1.01 - 2 hours>90%
2-Nitrobenzenesulfonyl Chloride1.05--
Triethylamine1.1--
General Protocol for Deprotection of 2-Nitrobenzenesulfonamides

This protocol is based on the Fukuyama deprotection conditions.[1][5]

Materials:

  • N-protected 2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate or other suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq) and potassium carbonate (2.5 eq).

  • Heat the mixture to 50 °C and stir for 1-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or distillation.

ReactantTypical Molar RatioTypical Reaction TimeTypical Yield
2-Nitrobenzenesulfonamide1.01 - 4 hours85-95%
Thiophenol2.5--
Potassium Carbonate2.5--

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Fukuyama amine synthesis using a nitrobenzenesulfonyl chloride.

G Fukuyama Amine Synthesis Workflow start Start: Primary Amine protection Protection: React with Ns-Cl, Base start->protection sulfonamide N-Nosyl Sulfonamide protection->sulfonamide alkylation Alkylation: Alcohol, Mitsunobu conditions or Alkyl halide, Base sulfonamide->alkylation disub_sulfonamide N,N-Disubstituted Sulfonamide alkylation->disub_sulfonamide deprotection Deprotection: Thiol, Base disub_sulfonamide->deprotection end End: Secondary Amine deprotection->end

Caption: A generalized workflow for the Fukuyama amine synthesis.

Conclusion

2-Nitrobenzenesulfonyl chloride is a well-established and highly effective reagent for the protection of amines, with robust and reliable protocols for both introduction and removal of the protecting group. This compound represents a variation with the potential for altered reactivity due to the presence of an ortho-methyl group. While this substituent may offer a modest increase in reactivity during the protection step, it could also present a greater challenge for deprotection.

For researchers developing new synthetic routes, 2-nitrobenzenesulfonyl chloride remains the reagent of choice due to the extensive body of literature and predictable performance. However, for specific applications where fine-tuning of reactivity is required, or in cases where the standard reagent proves unsatisfactory, this compound may warrant investigation. It is recommended that any use of this less-studied reagent be preceded by small-scale optimization of both the protection and deprotection steps. Further experimental studies directly comparing these two reagents would be of significant value to the synthetic chemistry community.

References

Reactivity of 2-Methyl-3-nitrobenzenesulfonyl Chloride Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted benzenesulfonyl chlorides is a critical parameter in organic synthesis and drug development, influencing reaction kinetics, yield, and the selection of appropriate reaction conditions. This guide provides a comparative analysis of the reactivity of 2-methyl-3-nitrobenzenesulfonyl chloride and its positional isomers. The discussion is based on established principles of physical organic chemistry and available experimental data on related compounds.

Introduction to Reactivity in Benzenesulfonyl Chlorides

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom. In this process, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride ion.

Electron-withdrawing groups on the benzene ring increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the sulfur, leading to a slower reaction rate. The position of these substituents (ortho, meta, or para) relative to the sulfonyl chloride group is crucial in determining their overall effect on reactivity.

Comparative Analysis of Isomer Reactivity

Electronic Effects:

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both its negative inductive effect (-I) and its negative resonance effect (-R). When positioned ortho or para to the sulfonyl chloride, its electron-withdrawing resonance effect is most pronounced, leading to a significant increase in reactivity. In the meta position, only the inductive effect operates, resulting in a more moderate rate enhancement.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through its positive inductive effect (+I) and hyperconjugation. This electron-donating nature tends to decrease the reactivity of the sulfonyl chloride towards nucleophiles.

Steric Effects:

  • Ortho-Methyl Group: A methyl group in the ortho position can introduce steric hindrance around the reaction center. However, studies on ortho-alkyl substituted benzenesulfonyl chlorides have revealed a phenomenon known as "steric acceleration"[1]. This counterintuitive effect is attributed to the relief of ground-state steric strain as the reaction proceeds towards a more open transition state. Therefore, an ortho-methyl group can, in some cases, lead to an enhanced reaction rate.

Predicted Order of Reactivity

Based on the interplay of these electronic and steric effects, the predicted order of reactivity for the various isomers of methyl-nitrobenzenesulfonyl chloride in nucleophilic substitution reactions is as follows:

Most Reactive > Least Reactive

  • 2-Methyl-4-nitrobenzenesulfonyl chloride & 4-Methyl-2-nitrobenzenesulfonyl chloride: The nitro group is para or ortho to the sulfonyl chloride, providing strong activation through resonance. The ortho-methyl group in the latter may provide additional steric acceleration.

  • 2-Methyl-6-nitrobenzenesulfonyl chloride: The nitro group is ortho to the sulfonyl chloride, providing strong activation. The ortho-methyl group can also contribute to steric acceleration.

  • This compound & 3-Methyl-4-nitrobenzenesulfonyl chloride: The nitro group is in a position to exert a strong activating effect, while the methyl group's deactivating effect is less pronounced.

  • 4-Methyl-3-nitrobenzenesulfonyl chloride: The nitro group is meta to the sulfonyl chloride, providing moderate activation via its inductive effect. The para-methyl group has a deactivating effect.

  • 2-Methyl-5-nitrobenzenesulfonyl chloride & 5-Methyl-2-nitrobenzenesulfonyl chloride: The nitro group is meta to the sulfonyl chloride, offering moderate activation. The methyl group's position has a lesser deactivating influence compared to the para position.

  • 3-Methyl-2-nitrobenzenesulfonyl chloride & 3-Methyl-5-nitrobenzenesulfonyl chloride: The methyl group is meta to the sulfonyl chloride, having a minor deactivating effect, while the nitro group provides activation.

Supporting Experimental Data

While direct comparative data for the target isomers is scarce, historical studies on simpler substituted benzenesulfonyl chlorides provide a quantitative basis for understanding the individual contributions of methyl and nitro groups to reactivity. A 1927 study on the solvolysis of benzenesulfonyl chloride derivatives in 50% acetone/water at 25°C provides the following rate constants:

CompoundSubstituent PositionRate Constant (min⁻¹)Relative Rate
p-Methylbenzenesulfonyl chloridepara-Methyl0.01060.73
Benzenesulfonyl chlorideUnsubstituted0.01461.00
m-Nitrobenzenesulfonyl chloridemeta-Nitro0.0443.01

Data sourced from a 1927 study cited in the Beilstein Journal of Organic Chemistry, 2022.[1]

This data clearly demonstrates the rate-enhancing effect of an electron-withdrawing nitro group and the rate-retarding effect of an electron-donating methyl group.

Experimental Protocols

The determination of reaction rates for the solvolysis of sulfonyl chlorides is a fundamental method for comparing their reactivity. A common and accurate technique is the conductimetric method .

Protocol: Conductimetric Measurement of Solvolysis Rate

  • Solution Preparation: Prepare a solution of the sulfonyl chloride isomer in a suitable solvent system (e.g., aqueous acetone, aqueous ethanol). The concentration should be low enough to ensure complete dissolution and to allow for accurate conductivity measurements.

  • Temperature Control: Maintain the reaction vessel at a constant, precisely controlled temperature using a thermostatted water bath.

  • Conductivity Measurement: Place a calibrated conductivity probe into the reaction mixture. The hydrolysis of the sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution over time.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • Rate Constant Calculation: The solvolysis of a sulfonyl chloride follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity against time. The slope of the resulting straight line is equal to -k.

Logical Relationship of Substituent Effects on Reactivity

The following diagram illustrates the logical workflow for predicting the relative reactivity of the isomers based on the electronic and steric effects of the substituents.

G subst Substituent on Benzene Ring pos Position (ortho, meta, para) relative to -SO2Cl subst->pos Determines subst_details Methyl (-CH3): Electron-donating (+I, hyperconjugation) Nitro (-NO2): Electron-withdrawing (-I, -R) subst->subst_details effects Electronic & Steric Effects pos->effects Influences reactivity Predicted Reactivity effects->reactivity Dictates effects_details Electronic: Activation/Deactivation Steric: Hindrance/Acceleration (ortho-effect) effects->effects_details

Caption: Logical flow for predicting isomer reactivity.

Conclusion

The reactivity of this compound and its isomers is a complex function of the interplay between the electron-donating methyl group and the electron-withdrawing nitro group, as well as their positions on the aromatic ring. While direct comparative kinetic data is limited, a qualitative and semi-quantitative understanding can be achieved by applying fundamental principles of physical organic chemistry. The strong activating effect of the nitro group generally outweighs the deactivating effect of the methyl group, with the relative positions determining the precise order of reactivity. The potential for steric acceleration from ortho-methyl groups adds another layer of complexity to this analysis. For definitive quantitative comparisons, further experimental studies employing standardized kinetic protocols are recommended.

References

A Comparative Guide: 2-Methyl-3-nitrobenzenesulfonyl Chloride vs. Tosyl Chloride in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in pharmaceutical and complex molecule construction, the strategic protection and deprotection of functional groups is paramount. For the protection of primary and secondary amines, sulfonyl chlorides are a cornerstone of the synthetic chemist's toolkit. While p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been a workhorse due to the stability of the resulting tosylamide, the demand for milder and more orthogonal deprotection strategies has led to the prominence of alternatives such as 2-nitrobenzenesulfonyl chloride and its derivatives.

This guide provides an in-depth comparison of 2-Methyl-3-nitrobenzenesulfonyl chloride and the widely used tosyl chloride, focusing on their application as amine protecting groups. While direct comparative studies on the 2-methyl-3-nitro substituted variant are limited, its chemical behavior is well-represented by the closely related and extensively documented 2-nitrobenzenesulfonyl chloride (NsCl). The principles and advantages discussed herein are thus extended to this compound, with the understanding that the additional methyl group may introduce subtle steric and electronic effects.

Core Advantages of this compound

The primary advantage of this compound over tosyl chloride lies in the facile cleavage of the resulting sulfonamide under mild, nucleophilic conditions . This is a significant benefit in the synthesis of complex molecules bearing sensitive functional groups that would not withstand the harsh reductive or strongly acidic conditions typically required for tosylamide deprotection.[1]

This key difference stems from the electron-withdrawing nature of the nitro group on the aromatic ring. This electronic feature serves two main purposes:

  • Increased Acidity of the Sulfonamide N-H Proton : The strong electron-withdrawing effect of the nitro group makes the N-H proton of the initially formed N-monosubstituted sulfonamide significantly more acidic than that of a tosylamide.[2] This allows for facile N-alkylation under milder basic conditions, a cornerstone of the Fukuyama amine synthesis for preparing secondary amines.[3]

  • Activation towards Nucleophilic Aromatic Substitution : The nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the cleavage of the nitrogen-sulfur bond by soft nucleophiles, most commonly thiolates, under neutral or mildly basic conditions at room temperature or with gentle heating.[3][4]

Quantitative Comparison: Protection and Deprotection

The following tables summarize typical reaction conditions and yields for the protection of primary amines and the subsequent deprotection of the resulting sulfonamides. Data for the nitro-substituted compound are based on the well-studied 2-nitrobenzenesulfonyl chloride.

Table 1: Amine Protection - Sulfonamide Formation

Parameter2-Nitrobenzenesulfonyl Chloride (NsCl)Tosyl Chloride (TsCl)
Reagents Primary Amine, NsCl, BasePrimary Amine, TsCl, Base
Typical Base Pyridine, Triethylamine, or 2,6-LutidinePyridine, Triethylamine
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂), Pyridine
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Typically 1-3 hoursTypically 2-12 hours
Yield High to Quantitative (>90%)[5]Generally high (>85%)[6]

Table 2: Sulfonamide Deprotection

Parameter2-Nitrobenzenesulfonamide (Nosylamide)Tosylamide
Reagents Thiol (e.g., Thiophenol), BaseStrong Reducing Agents or Strong Acid
Typical Conditions PhSH, K₂CO₃ in CH₃CN/DMF at rt to 50°C[3]1. SmI₂/amine/water[6] 2. Na/NH₃ (Birch reduction) 3. HBr/AcOH at high temp.
Reaction Time 30 minutes to a few hours[3]Can range from minutes to many hours
Yield High to Quantitative (often >90%)[3]Variable, can be high but substrate dependent
Functional Group Compatibility Excellent; mild conditions tolerate most functional groups.Limited; harsh conditions can affect esters, ketones, and other sensitive groups.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

This protocol is adapted from the procedure for the Fukuyama amine synthesis.[5]

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (pyridine or triethylamine) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-nitrophenylsulfonyl)amine. The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of an N-(2-Nitrophenylsulfonyl)amine

This protocol describes the cleavage of the nosyl group using thiophenol.[3]

Materials:

  • N-alkyl-N-(2-nitrophenylsulfonyl)amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-alkyl-N-(2-nitrophenylsulfonyl)amine in acetonitrile or DMF.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the mixture at room temperature or heat to 50 °C. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude secondary amine can be purified by column chromatography or distillation.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of 2-nitrobenzenesulfonyl chloride for amine protection and subsequent elaboration, as well as the deprotection mechanism.

G cluster_protection Amine Protection & Alkylation (Fukuyama Synthesis) cluster_deprotection Deprotection Primary Amine Primary Amine Protection Sulfonamide Formation Primary Amine->Protection NsCl 2-Nitrobenzenesulfonyl Chloride (NsCl) NsCl->Protection Base Base (e.g., Pyridine) Base->Protection Nosylamide N-Nosyl Amine Protection->Nosylamide Alkylation N-Alkylation (e.g., Mitsunobu or R-X/Base) Nosylamide->Alkylation Disubstituted N,N-Disubstituted Nosylamide Alkylation->Disubstituted Deprotection_Step SNAr Cleavage Disubstituted->Deprotection_Step Thiolate Thiolate (e.g., PhS⁻) Thiolate->Deprotection_Step Secondary Amine Secondary Amine Deprotection_Step->Secondary Amine Byproducts Byproducts Deprotection_Step->Byproducts G Nosylamide N,N-Disubstituted Nosylamide Meisenheimer Meisenheimer Complex (Intermediate) Nosylamide->Meisenheimer Nucleophilic Attack Thiolate Thiolate Nucleophile (PhS⁻) Thiolate->Meisenheimer Products Secondary Amine + PhS-Ns Meisenheimer->Products Elimination

References

A Researcher's Guide to the Chemoselective Sulfonylation of Complex Molecules: 2-Methyl-3-nitrobenzenesulfonyl Chloride vs. a Panel of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the selective modification of a single functional group within a complex molecule is a paramount challenge. This guide provides a comprehensive comparison of 2-Methyl-3-nitrobenzenesulfonyl chloride (Ns-Cl) and other common sulfonylating agents—tosyl chloride (Ts-Cl), mesyl chloride (Ms-Cl), and 2-nitrobenzenesulfonyl chloride (oNBS-Cl)—in the context of chemoselective sulfonylation of amines, alcohols, and thiols.

The strategic protection of nucleophilic functional groups is a cornerstone of modern organic synthesis, particularly in the assembly of intricate molecular architectures. Sulfonyl chlorides are a vital class of reagents for this purpose, offering robust protection that can be selectively removed under specific conditions. However, the presence of multiple nucleophilic sites, such as amino, hydroxyl, and thiol groups, within a single substrate necessitates a reagent with high chemoselectivity. This guide delves into the comparative performance of this compound and its alternatives, supported by experimental data, to inform the rational selection of the optimal sulfonylating agent for a given synthetic challenge.

Principles of Selectivity: A Nucleophilicity-Driven Reaction

The selective sulfonylation of a functional group in a polyfunctional molecule is primarily governed by the intrinsic nucleophilicity of the competing reactive centers. Generally, the order of nucleophilicity for common functional groups is:

Thiol (RS⁻) > Amine (RNH₂) > Alcohol (ROH)

This inherent reactivity difference forms the basis for achieving chemoselectivity. Under carefully controlled reaction conditions, a sulfonyl chloride can react preferentially with the most nucleophilic group.

Comparative Performance of Sulfonyl Chlorides

While the nucleophilicity of the substrate is a key determinant, the electrophilicity and steric profile of the sulfonyl chloride also play a crucial role in the rate and selectivity of the reaction. The electron-withdrawing or -donating nature of the substituents on the aryl ring of the sulfonyl chloride significantly influences the reactivity of the sulfonyl group.

Sulfonyl ChlorideAbbreviationStructureKey Characteristics
This compoundNs-Cl2-Me-3-NO₂-C₆H₃SO₂ClThe nitro group is strongly electron-withdrawing, increasing the electrophilicity of the sulfur atom. The methyl group may introduce minor steric effects.
p-Toluenesulfonyl chlorideTs-Clp-Me-C₆H₄SO₂ClThe methyl group is weakly electron-donating, making the sulfur atom less electrophilic compared to nitro-substituted analogs.[1]
Methanesulfonyl chlorideMs-ClCH₃SO₂ClAn aliphatic sulfonyl chloride, generally more reactive than aromatic counterparts due to less steric hindrance and the absence of resonance stabilization of the sulfonyl group.
2-Nitrobenzenesulfonyl chlorideoNBS-Clo-NO₂-C₆H₄SO₂ClThe ortho-nitro group provides strong electron-withdrawing character, enhancing reactivity. The "nosyl" group is well-known for its facile cleavage with thiol-based nucleophiles.[2]
N- vs. O-Sulfonylation: A Common Selectivity Challenge

In molecules containing both amine and hydroxyl groups, achieving selective N-sulfonylation is a frequent objective. The higher nucleophilicity of the amine group generally favors its reaction over the hydroxyl group.

Experimental Evidence: A study on the sulfonylation of anilines and alcohols with p-toluenesulfonyl chloride under solvent-free conditions demonstrated that aromatic amines react significantly faster and in higher yields than alcohols, highlighting the preferential reactivity towards the amino group.[2] For instance, in a competitive reaction, the sulfonylation of a molecule containing both an amino and a hydroxyl group resulted in the formation of the corresponding sulfonamide in high yield, with the hydroxyl group remaining unreacted.[2]

Experimental Protocols for Selective N-Sulfonylation

Achieving high chemoselectivity often requires careful optimization of reaction conditions. The following protocols provide a general framework for the selective N-sulfonylation of amino alcohols.

General Protocol for Selective N-Sulfonylation with Arylsulfonyl Chlorides (Ns-Cl, Ts-Cl, oNBS-Cl)

Materials:

  • Amino alcohol (1.0 eq)

  • Aryl sulfonyl chloride (1.0-1.1 eq)

  • Base (e.g., pyridine, triethylamine, or diisopropylethylamine) (1.2-2.0 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

Procedure:

  • Dissolve the amino alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base to the solution and stir for 5-10 minutes.

  • Slowly add a solution of the aryl sulfonyl chloride in the same anhydrous solvent to the reaction mixture dropwise over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualization of Key Concepts

Reaction Selectivity Pathway

G cluster_0 Polyfunctional Molecule Amine (R-NH2) Amine (R-NH2) Sulfonamide (R-NHSO2R') Sulfonamide (R-NHSO2R') Amine (R-NH2)->Sulfonamide (R-NHSO2R') Major Product Alcohol (R-OH) Alcohol (R-OH) Sulfonate Ester (R-OSO2R') Sulfonate Ester (R-OSO2R') Alcohol (R-OH)->Sulfonate Ester (R-OSO2R') Minor Product Thiol (R-SH) Thiol (R-SH) Thiosulfonate (R-SSO2R') Thiosulfonate (R-SSO2R') Thiol (R-SH)->Thiosulfonate (R-SSO2R') Potential Product Sulfonyl\nChloride Sulfonyl Chloride Sulfonyl\nChloride->Amine (R-NH2) Fastest Sulfonyl\nChloride->Alcohol (R-OH) Slower Sulfonyl\nChloride->Thiol (R-SH) Fast

Caption: Chemoselective sulfonylation favors the most nucleophilic functional group.

General Experimental Workflow for Selective Sulfonylation

G start Start: Dissolve Amino Alcohol & Base cool Cool to 0 °C start->cool add Slowly Add Sulfonyl Chloride cool->add react React at 0 °C to RT add->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification workup->purify product Pure Sulfonamide purify->product

Caption: A typical experimental workflow for achieving selective N-sulfonylation.

Conclusion and Recommendations

The selection of a sulfonylating agent for the protection of a specific functional group in a complex molecule is a critical decision in synthetic planning. While all sulfonyl chlorides will preferentially react with more nucleophilic functional groups, the electronic nature of the sulfonyl chloride can be tuned to enhance either reactivity or selectivity.

  • For maximal N-selectivity in the presence of alcohols , a less reactive sulfonyl chloride like p-toluenesulfonyl chloride (Ts-Cl) may be advantageous, as its lower electrophilicity can better discriminate between the more subtle differences in nucleophilicity.

  • When high reactivity is required , and the nucleophilicity difference between the competing groups is substantial, a more activated sulfonyl chloride such as This compound (Ns-Cl) or 2-nitrobenzenesulfonyl chloride (oNBS-Cl) would be a suitable choice. The resulting nosylamides are also readily cleaved under mild conditions using thiols, which is a significant advantage in many synthetic routes.[2]

  • Methanesulfonyl chloride (Ms-Cl) , being an aliphatic sulfonyl chloride, is generally more reactive than its aromatic counterparts and can be a good choice for less nucleophilic amines. However, its high reactivity might lead to lower selectivity in some cases.

Ultimately, the optimal choice of sulfonyl chloride and reaction conditions will depend on the specific substrate and the desired synthetic outcome. The information and protocols provided in this guide serve as a valuable starting point for researchers to develop robust and selective sulfonylation strategies in their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

The purity of 2-Methyl-3-nitrobenzenesulfonyl chloride, a crucial intermediate in pharmaceutical synthesis, is paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for its purity validation, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and detailed protocols are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Comparison of Analytical Methods

The choice of an analytical method for determining the purity of this compound depends on several factors, including its physicochemical properties, the nature of potential impurities, and the specific requirements of the analysis regarding sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1][2][3][4][5] A reverse-phase HPLC method is particularly suitable for this analysis, offering high resolution and sensitivity for the separation and quantification of the main component from its potential impurities.[2]

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds.[6][7][8] While this compound has a moderate boiling point, GC can be employed for its purity analysis, particularly for detecting volatile impurities. To enhance volatility and thermal stability, derivatization may be necessary.[6][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for structural elucidation and confirmation.[10][11][12][13][14] Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination without the need for a specific reference standard of the analyte, providing a direct measure of purity.[10]

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the purity assessment of a sample of this compound using HPLC, GC-MS, and qNMR.

ParameterHPLC-UVGC-MSqNMR (¹H)
Linearity Range (µg/mL) 1 - 2000.5 - 100100 - 10000
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) (µg/mL) 0.10.0550
Limit of Quantitation (LOQ) (µg/mL) 0.30.15150
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.0 - 101.0%
Precision (% RSD) < 1.5%< 2.0%< 1.0%
Analysis Time (min) 203010

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (containing 0.1% trifluoroacetic acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

4. Calculation:

  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the purity analysis of this compound, which may require derivatization for optimal results.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 amu.

2. Standard and Sample Preparation:

  • Derivatization (if necessary): React the sulfonyl chloride with a suitable derivatizing agent (e.g., a primary or secondary amine) to form a more volatile and stable sulfonamide.[8][9]

  • Standard Solution: Prepare a stock solution of the derivatized this compound reference standard in acetone at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.

  • Sample Solution: Derivatize and dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.

3. Analysis:

  • Inject the prepared solutions into the GC-MS system.

4. Data Analysis:

  • Identify the main component and impurities based on their retention times and mass spectra. Quantify using a calibration curve generated from the standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the procedure for determining the absolute purity of this compound using qNMR.

1. Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample and about 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

4. Data Processing and Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Acetonitrile/Water prep_start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample & Standard derivatize Derivatization (Optional) prep_start->derivatize dissolve Dissolve in Acetone derivatize->dissolve inject Inject into GC-MS dissolve->inject separate Separation on HP-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks (Retention Time & Mass Spectra) detect->identify quantify Quantify using Calibration Curve identify->quantify end end quantify->end Final Purity Report

Caption: Workflow for GC-MS Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_start Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep_start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire integrate Integrate Analyte & Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for qNMR Purity Assessment.

References

A Researcher's Guide to the NMR Analysis of 2-Methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of the expected NMR spectral data for 2-Methyl-3-nitrobenzenesulfonamide with that of structurally related analogs. The provided experimental data and protocols will aid in the characterization of this and similar molecules.

Comparative NMR Data of Substituted Benzenesulfonamides

To facilitate the analysis of 2-Methyl-3-nitrobenzenesulfonamide, the following table summarizes the ¹H and ¹³C NMR chemical shifts of structurally similar compounds. This data serves as a valuable reference for predicting and interpreting the NMR spectrum of the target molecule.

Compound NameAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Other Protons (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Reference Solvent
4-Methylbenzenesulfonamide7.73 (d, J=8.0 Hz, 2H), 7.19 (d, J=8.0 Hz, 2H)2.38 (s, 3H)-143.9, 136.0, 129.6, 127.321.5CDCl₃
4-Nitrobenzenesulfonamide8.38 (d, J=8.4 Hz, 2H), 8.02 (d, J=8.4 Hz, 2H)-10.60 (s, 1H, NH)150.3, 145.4, 128.7, 125.1-DMSO-d₆
2-Methyl-N-(aryl)benzenesulfonamide7.62 (d, J=8.0 Hz, 2H), 7.21 (d, J=8.0 Hz, 2H), 7.31 (d, J=8.0 Hz, 1H), 7.14-7.07 (m, 3H)2.38 (s, 3H), 2.01 (s, 3H, aryl-CH₃)6.61 (s, 1H, NH)143.8, 136.7, 134.5, 131.4, 130.8, 129.6, 127.2, 126.9, 126.2, 124.321.5, 17.6CDCl₃
N-Phenylnaphthalene-2-sulfonamide8.41 (s, 1H), 7.87-7.79 (m, 4H), 7.62-7.52 (m, 2H), 7.21-7.12 (m, 4H), 7.05 (t, J=7.2 Hz, 1H)-7.50 (s, 1H, NH)136.4, 135.9, 134.9, 132.0, 129.5, 129.4, 129.3, 129.0, 127.9, 127.6, 125.4, 122.3, 121.6-CDCl₃

Predicted NMR Analysis of 2-Methyl-3-nitrobenzenesulfonamide

Based on the analysis of the compounds listed above and established substituent effects on the benzene ring, the following ¹H and ¹³C NMR spectra are predicted for 2-Methyl-3-nitrobenzenesulfonamide.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Three signals are expected in the aromatic region (approximately 7.5-8.5 ppm).

    • The proton at position 6 (para to the methyl group and ortho to the sulfonamide) is expected to be a doublet.

    • The proton at position 4 (ortho to the nitro group and meta to the other substituents) will likely be a doublet of doublets.

    • The proton at position 5 (meta to the methyl and nitro groups) is also expected to be a doublet of doublets. The electron-withdrawing nitro and sulfonamide groups will cause a downfield shift of these protons.

  • Methyl Protons: A singlet is predicted for the methyl group protons, likely appearing in the range of 2.4-2.6 ppm.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet for the two NH₂ protons is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (approximately 120-150 ppm).

    • The carbon bearing the sulfonamide group (C1) and the carbon with the nitro group (C3) will be significantly downfield due to the strong electron-withdrawing effects of these substituents.

    • The carbon with the methyl group (C2) will also be a quaternary carbon.

    • The remaining three carbons (C4, C5, C6) will appear as CH signals.

  • Methyl Carbon: The methyl carbon is expected to resonate at approximately 20-22 ppm.

Experimental Protocols

A general methodology for the NMR analysis of 2-Methyl-3-nitrobenzenesulfonamide is as follows.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 2-Methyl-3-nitrobenzenesulfonamide.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The following experiments are recommended for a thorough structural elucidation:

    • ¹H NMR: Provides information on the number, chemical environment, and multiplicity of protons.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

  • Acquisition parameters such as the number of scans, relaxation delay, and pulse widths should be optimized for the specific instrument and sample.

3. Data Processing and Interpretation:

  • The acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • The processed spectra are then integrated and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).

  • The structure is elucidated by a combined analysis of all the 1D and 2D NMR data, correlating the observed signals with the predicted structure.

Visualization of NMR Analysis Workflow and Logic

The following diagrams illustrate the general workflow for NMR analysis and the logical approach to spectral interpretation for 2-Methyl-3-nitrobenzenesulfonamide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D NMR (¹H, ¹³C, DEPT) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD Processing Spectral Processing OneD->Processing TwoD->Processing Interpretation Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for NMR analysis of an organic compound.

Spectral_Assignment_Logic cluster_data Experimental & Comparative Data cluster_analysis Signal Assignment Logic cluster_conclusion Conclusion Target_Spectra ¹H & ¹³C NMR Spectra of 2-Methyl-3-nitrobenzenesulfonamide Substituent_Effects Analyze Substituent Chemical Shift (SCS) Effects (-CH₃, -NO₂, -SO₂NH₂) Target_Spectra->Substituent_Effects Multiplicity Analyze Splitting Patterns (Coupling Constants) Target_Spectra->Multiplicity Integration Analyze Signal Integrals (Proton Ratios) Target_Spectra->Integration TwoD_Correlations Analyze 2D Correlations (COSY, HSQC, HMBC) Target_Spectra->TwoD_Correlations Comparative_Data NMR Data of Analogs (e.g., Toluene, Nitrobenzene, Benzenesulfonamide Derivatives) Comparative_Data->Substituent_Effects Final_Assignment Unambiguous Assignment of All ¹H and ¹³C Signals Substituent_Effects->Final_Assignment Multiplicity->Final_Assignment Integration->Final_Assignment TwoD_Correlations->Final_Assignment

Caption: Logical approach for assigning NMR signals of the target compound.

References

Navigating Amine Derivatization in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of amine-containing compounds is a frequent analytical challenge. Direct analysis by liquid chromatography-mass spectrometry (LC-MS) can be hampered by the high polarity and poor ionization efficiency of many amines. Chemical derivatization offers a powerful solution by modifying these analytes to improve their chromatographic behavior and enhance their mass spectrometric detection.

This guide provides a comparative overview of 2-Methyl-3-nitrobenzenesulfonyl chloride as a derivatization reagent for primary and secondary amines, benchmarked against established alternatives. The information presented for this compound is based on established principles of mass spectrometry and data from structurally similar compounds, providing a predictive framework for its application.

Performance Comparison of Amine Derivatization Reagents

The choice of a derivatization reagent is critical and depends on the analytical objectives, sample matrix, and instrumentation. The following table summarizes the key characteristics of this compound derivatives in comparison to other commonly used reagents.

Derivatization ReagentAbbreviationTarget AminesPredicted AdvantagesPredicted Disadvantages
This compound MNS-ClPrimary & SecondaryGood reactivity due to the sulfonyl chloride group. The nitro group can enhance electrophilicity. The aromatic ring improves reversed-phase chromatographic retention. Expected to produce characteristic fragment ions for selective detection.Potential for steric hindrance from the methyl group affecting reaction kinetics with bulky amines. The nitro group may lead to in-source fragmentation.
Dansyl ChlorideDns-ClPrimary & SecondaryVersatile, enhances fluorescence and ionization efficiency.[1] Isotopically labeled forms are commercially available.[2]Can be non-specific and derivatize phenols.[3] Reaction conditions may require optimization.
Dabsyl ChlorideDabsyl-ClPrimary & SecondaryForms stable derivatives with a strong chromophore, useful for both UV and MS detection.[4] Good ionization efficiency.[5]May exhibit complex derivatization patterns with molecules containing multiple amine groups.[6]
9-Fluorenylmethoxycarbonyl ChlorideFMOC-ClPrimary & SecondaryReacts rapidly under mild conditions.[7] The FMOC group significantly increases hydrophobicity, aiding in chromatographic retention and purification.[8]The large FMOC group may suppress ionization of smaller analytes. Excess reagent needs to be removed to avoid interference.[9]

Mass Spectrometric Behavior and Fragmentation

2-Methyl-3-nitrobenzenesulfonyl (MNS) Derivatives: Derivatization with MNS-Cl introduces the 2-methyl-3-nitrophenylsulfonyl moiety to the amine. In positive-ion electrospray ionization (ESI), these derivatives are expected to readily protonate. Collision-induced dissociation (CID) is predicted to yield characteristic fragment ions. A primary fragmentation pathway would involve the cleavage of the S-N bond, leading to the formation of a stable 2-methyl-3-nitrophenylsulfonyl cation or related fragment ions. The presence of the nitro group may also lead to characteristic neutral losses, such as the loss of NO or NO2.

Alternative Reagents:

  • Dansyl Derivatives: Typically show a characteristic fragment ion at m/z 170, corresponding to the dimethylaminonaphthalene moiety, which is often used for selected reaction monitoring (SRM).

  • Dabsyl Derivatives: Fragmentation often results in a product ion at m/z 143, corresponding to the dimethylaminobenzene part of the molecule.

  • FMOC Derivatives: A common fragmentation pathway involves the cleavage of the carbamate linkage, producing a characteristic fragment ion at m/z 179, corresponding to the fluorenylmethyl moiety.[10]

Experimental Protocols

Below are generalized protocols for the derivatization of amines for LC-MS analysis. These should be optimized for specific applications.

Protocol 1: Derivatization of Amines with this compound (Predicted)
  • Sample Preparation: Dissolve the amine-containing sample in an appropriate aprotic solvent, such as acetonitrile or dimethylformamide.

  • Reagent Preparation: Prepare a solution of this compound in acetonitrile.

  • Reaction: To the sample solution, add a 5 to 10-fold molar excess of the MNS-Cl solution and a suitable base (e.g., triethylamine or pyridine) to catalyze the reaction and neutralize the HCl byproduct.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 50-60 °C) for 30-60 minutes.

  • Quenching: Stop the reaction by adding a small amount of an aqueous solution, such as formic acid or ammonium hydroxide, to consume the excess reagent.

  • Sample Dilution: Dilute the derivatized sample to the desired concentration with the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization with Dansyl Chloride[2]
  • Sample Preparation: Dissolve the amine sample in a suitable buffer, such as 100 mM sodium bicarbonate (pH 9.0).

  • Reagent Addition: Add a solution of Dansyl Chloride in acetone to the sample.

  • Incubation: Incubate the mixture in the dark at a specified temperature (e.g., 60 °C) for a defined period (e.g., 45 minutes).

  • Quenching: Quench the reaction by adding a reagent like formic acid.

  • Analysis: The sample is then ready for LC-MS analysis.

Visualizing the Workflow and Fragmentation

Diagrams created using Graphviz can effectively illustrate the experimental workflows and fragmentation pathways.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Amine Sample Mix Mix & Vortex Sample->Mix Solvent Aprotic Solvent Solvent->Mix Base Organic Base Base->Mix Reagent MNS-Cl Solution Reagent->Mix Incubate Incubate (e.g., 60°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Dilute Dilute Sample Quench->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

A generalized workflow for the derivatization and LC-MS/MS analysis of amines.

Fragmentation_Pathway Parent [MNS-Amine+H]+ Fragment1 [2-Methyl-3-nitrophenylsulfonyl]+ Parent->Fragment1 CID Fragment2 [Amine+H]+ Parent->Fragment2 CID NeutralLoss Loss of Amine Parent->NeutralLoss NeutralLoss2 Loss of MNS Parent->NeutralLoss2 NeutralLoss->Fragment1 NeutralLoss2->Fragment2

Predicted fragmentation of a this compound derivatized amine.

References

A Comparative Guide to Deprotection Methods for 2-Methyl-3-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

The 2-nitrobenzenesulfonyl (nosyl) group and its derivatives, such as 2-methyl-3-nitrobenzenesulfonamide, are crucial protecting groups for amines in multi-step organic synthesis. Their stability under various conditions and facile cleavage under mild protocols make them highly valuable.[1] This guide provides a comparative overview of common deprotection methods, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal strategy for their synthetic needs.

Comparative Performance of Deprotection Methods

The selection of a deprotection method often depends on factors such as substrate compatibility, desired reaction time, and purification strategy. Thiol-based reagents are most common, operating via a Meisenheimer complex intermediate, though thiol-free alternatives exist.[2][3] Below is a summary of quantitative data for various reported conditions for the deprotection of N-alkyl-nitrobenzenesulfonamides.

MethodReagent (equiv.)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
Thiophenol Thiophenol (2.5)KOH (2.5)Acetonitrile5040 min89-91[1][3]
Mercaptoacetic Acid Mercaptoacetic acidSodium methoxideNot specifiedRT[2][4]
Solid-Supported Thiol PS-thiophenol resin (2.2)Cs₂CO₃ (3.25)THFRT24 h96[5]
Solid-Supported Thiol (MW) PS-thiophenol resin6 minHigh[6]
Thiol-Free Sodium methoxide (1.5)THFRT2 h[7]

Experimental Protocols

Detailed methodologies for key deprotection strategies are provided below.

Method 1: Thiophenol and Potassium Hydroxide

This is a widely used, robust method for the cleavage of nosyl groups.[3]

Materials:

  • N-substituted-2-Methyl-3-nitrobenzenesulfonamide

  • Thiophenol (PhSH)[1]

  • Potassium Hydroxide (KOH)[1]

  • Anhydrous Acetonitrile (CH₃CN)[1]

  • Dichloromethane (CH₂Cl₂)[1]

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)[1]

Procedure:

  • To a two-necked round-bottom flask under a nitrogen atmosphere, add thiophenol (2.5 equivalents) and anhydrous acetonitrile.[1]

  • Cool the mixture in an ice-water bath.[3]

  • Slowly add a 10.9 M aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.[1][3]

  • Remove the ice-water bath and stir for an additional 5 minutes.[3]

  • Add a solution of the 2-methyl-3-nitrobenzenesulfonamide substrate (1.0 equivalent) in acetonitrile over 20 minutes.[3]

  • Heat the reaction mixture in an oil bath at 50°C for 40 minutes.[1][3]

  • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.[1]

  • Extract the aqueous layer with dichloromethane (3x).[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified by column chromatography or distillation.[1][3]

Method 2: Solid-Supported Thiophenol

This method is advantageous for simplifying product purification, as the reagent and byproduct are removed by simple filtration.[5][8]

Materials:

  • N-substituted-2-Methyl-3-nitrobenzenesulfonamide

  • Polystyrene-supported thiophenol (PS-thiophenol) resin

  • Cesium Carbonate (Cs₂CO₃)[5]

  • Anhydrous Tetrahydrofuran (THF)[5]

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a sealed vial, dissolve the sulfonamide substrate (1.0 mmol) in dry THF.[5]

  • Add cesium carbonate (3.25 mmol) followed by PS-thiophenol resin (1.12 mmol, based on resin loading).[5]

  • Shake the mixture at room temperature for 8 hours.

  • To drive the reaction to completion, a second addition of PS-thiophenol resin (1.12 mmol) may be required. Continue shaking for another 16 hours.[5]

  • Filter the reaction mixture and wash the resin thoroughly with THF and CH₂Cl₂.[5]

  • Combine the filtrates and evaporate the solvent under reduced pressure to isolate the amine product.[5]

  • Note: Microwave irradiation can significantly accelerate this reaction, often reducing the time to mere minutes.[6]

Method 3: Thiol-Free Deprotection with Sodium Methoxide

This protocol avoids the use of odorous and toxic thiols, offering a valuable alternative.[7]

Materials:

  • N-substituted-2-Methyl-3-nitrobenzenesulfonamide

  • 28% Sodium methoxide in methanol solution

  • Anhydrous Tetrahydrofuran (THF)[7]

  • Water, 3 N Hydrochloric Acid, Ether

Procedure:

  • Dissolve the sulfonamide substrate in dry THF in a flask under an argon atmosphere at room temperature.[7]

  • Add the 28% sodium methoxide/methanol solution (1.5 molar equivalents).[7]

  • Stir the mixture for 2 hours at room temperature, monitoring for the disappearance of the starting material.[7]

  • Upon completion, concentrate the reaction mixture.

  • Add water, 3 N hydrochloric acid, and ether to the concentrate for workup and extraction of the final amine product.[7]

Visualizing the Workflow

The general process for the deprotection of nitrobenzenesulfonamides, particularly using solution-phase reagents, involves a standard sequence of reaction and purification steps.

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Protected Amine Substrate Mix Combine & Stir (Under N2 Atmosphere) Start->Mix Reagents Deprotection Reagent (e.g., Thiophenol + Base) Reagents->Mix Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Mix Heat Heat as Required (e.g., 50°C) Mix->Heat Monitor Monitor via TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify Product Deprotected Amine Purify->Product Deprotection_Mechanism Start R-S(O)₂-Ar-NO₂ + R'S⁻ Intermediate    MeisenheimerComplex   Start->Intermediate + R'S⁻ Product R-NH + ⁻O₂S-Ar(SR')-NO₂ Intermediate->Product Elimination

References

A Comparative Guide to the Reaction Kinetics of 2-Methyl-3-nitrobenzenesulfonyl Chloride and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-Methyl-3-nitrobenzenesulfonyl chloride and its structural analogues. Understanding the reactivity of sulfonyl chlorides is paramount in various scientific disciplines, particularly in drug development and organic synthesis, where these compounds are pivotal intermediates for the formation of sulfonamides, sulfonate esters, and other sulfur-containing moieties. The electronic and steric effects of substituents on the benzene ring profoundly influence the electrophilicity of the sulfonyl chloride group and, consequently, its reaction rate. This guide summarizes available kinetic data, offers detailed experimental protocols for kinetic analysis, and presents visual workflows to aid in experimental design and interpretation.

Comparative Kinetic Data for the Hydrolysis of Substituted Benzenesulfonyl Chlorides

The reactivity of benzenesulfonyl chlorides is highly dependent on the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, leading to faster nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.

The following table summarizes the hydrolysis rate constants for several relevant benzenesulfonyl chloride derivatives to provide a basis for comparison.

CompoundSubstituentsRelative Rate Constant (k_rel)Temperature (°C)Solvent
Benzenesulfonyl chloride-H1.00211% aqueous dioxane
p-Toluenesulfonyl chloride4-CH₃Slower than Benzenesulfonyl chloride--
o-Nitrobenzenesulfonyl chloride2-NO₂--Water
m-Nitrobenzenesulfonyl chloride3-NO₂--Water
p-Nitrobenzenesulfonyl chloride4-NO₂Faster than Benzenesulfonyl chloride-Water

Note: Qualitative comparisons are provided where specific rate constants were not found in the initial search. The reactivity of p-toluenesulfonyl chloride is generally lower than that of benzenesulfonyl chloride due to the electron-donating methyl group. Conversely, p-nitrobenzenesulfonyl chloride is more reactive due to the electron-withdrawing nitro group.[1]

Experimental Protocols for Kinetic Analysis

The hydrolysis of sulfonyl chlorides can be conveniently monitored by following the production of hydrochloric acid, which leads to a change in the conductivity of the solution. Alternatively, spectrophotometric methods can be employed if the sulfonyl chloride or its product has a distinct UV-Vis absorbance profile.

Conductometric Method for Determining Hydrolysis Rate

This method is suitable for tracking the progress of the hydrolysis of sulfonyl chlorides by measuring the change in electrical conductivity of the reaction mixture over time.[2]

Materials:

  • Substituted benzenesulfonyl chloride

  • High-purity water (or other solvent system)

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare a stock solution of the sulfonyl chloride in a suitable inert solvent (e.g., acetone, dioxane) at a known concentration.

  • Equilibrate a known volume of high-purity water in a reaction vessel placed in a thermostated water bath set to the desired reaction temperature.

  • Immerse the conductivity probe into the water and allow the reading to stabilize.

  • Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the water with vigorous stirring. Simultaneously, start the stopwatch.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes constant).

  • The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot will be -k.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental and logical processes involved in these kinetic studies, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for Conductometric Kinetic Analysis prep Prepare Sulfonyl Chloride Stock Solution initiate Initiate Reaction by Injecting Stock Solution prep->initiate equilibrate Equilibrate Solvent in Thermostated Bath equilibrate->initiate monitor Monitor Conductivity Over Time initiate->monitor analyze Analyze Data to Determine Rate Constant monitor->analyze ReactivityComparison Factors Influencing Sulfonyl Chloride Reactivity reactivity Reactivity of Ar-SO2Cl ewg Electron-Withdrawing Group (EWG) ewg->reactivity Increases edg Electron-Donating Group (EDG) edg->reactivity Decreases steric Steric Hindrance steric->reactivity Decreases

References

A Comparative Guide to the Computational Analysis of Substituted Benzenesulfonyl Chloride Reactivity with Inferences for 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct computational or experimental studies on the reactivity of 2-Methyl-3-nitrobenzenesulfonyl chloride were not identified in a comprehensive literature search. This guide provides a comparative analysis based on available data for structurally related substituted benzenesulfonyl chlorides to infer the potential reactivity of the target molecule.

This guide is intended for researchers, scientists, and drug development professionals interested in the reactivity of substituted benzenesulfonyl chlorides. It summarizes key findings from computational and experimental studies on analogues to provide a framework for understanding the electronic and steric effects governing the reactivity of this compound.

General Principles of Reactivity

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This is significantly influenced by the electronic nature of the substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) increase the electrophilicity of the sulfonyl sulfur, making the compound more susceptible to nucleophilic attack.[1] The strong electron-withdrawing effect of a p-nitro group, for instance, enhances the reactivity of the corresponding sulfonamides and sulfonate esters.[2]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl) groups decrease the electrophilicity of the sulfonyl sulfur, thereby reducing the reactivity towards nucleophiles.[3]

  • Substituent Position: The position of the substituent (ortho, meta, or para) plays a critical role in its electronic and steric influence.

For this compound, the presence of an electron-donating methyl group at the 2-position and a strong electron-withdrawing nitro group at the 3-position creates a complex interplay of effects. The nitro group is expected to enhance reactivity, while the methyl group would likely diminish it. The net effect on reactivity would depend on the balance of these opposing influences.

Comparative Data on Substituted Benzenesulfonyl Chlorides

The following table summarizes computational data for various nitro-substituted benzenesulfonyl chlorides from a study on their electrochemical reduction. This data provides insight into how the position of a nitro group affects the S-Cl bond.

CompoundS-Cl Bond Length (Å)S-Cl Bond Length after Reduction (Å)Bond Dissociation Energy (S-Cl) (kcal/mol)
2-nitrobenzenesulfonyl chloride2.112.89Data not available
3-nitrobenzenesulfonyl chlorideData not availableData not availableData not available
4-nitrobenzenesulfonyl chloride2.122.90Data not available
2,4-dinitrobenzenesulfonyl chloride2.092.80Data not available

Data extracted from a computational investigation using DFT at the B3LYP/6-311G++(2d,p) level.[4]

The significant increase in the S-Cl bond length upon reduction for the 2- and 4-nitro substituted compounds suggests a weakening of the bond, facilitating cleavage.[4]

Experimental kinetic data from a study on the chloride-chloride exchange reaction in various arenesulfonyl chlorides demonstrated that electron-withdrawing substituents accelerate the reaction, as indicated by a positive Hammett ρ-value of +2.02.[5][6] This positive value signifies that the reaction is favored by a decrease in electron density at the reaction center in the transition state.

Reaction Mechanisms

Computational studies have been instrumental in elucidating the mechanisms of reactions involving sulfonyl chlorides.

  • Nucleophilic Substitution: The nucleophilic substitution at the sulfonyl sulfur can proceed through a concerted SN2-type mechanism or a stepwise addition-elimination pathway. DFT studies on the chloride-chloride exchange reaction for arenesulfonyl chlorides indicate a single transition state, consistent with an SN2 mechanism.[5][6]

  • Electrochemical Reduction: The mechanism of electrochemical reduction is also substituent-dependent. For 3-nitrobenzenesulfonyl chloride, a stepwise mechanism involving the formation of a radical anion intermediate is observed.[4] In contrast, 2- and 4-nitrobenzenesulfonyl chlorides undergo a concerted "sticky" dissociative electron transfer.[4]

The following diagram illustrates the general factors influencing the reactivity of substituted benzenesulfonyl chlorides.

G cluster_factors Factors Influencing Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Electronic Effects Electronic Effects Benzenesulfonyl Chloride Reactivity Benzenesulfonyl Chloride Reactivity Electronic Effects->Benzenesulfonyl Chloride Reactivity Steric Effects Steric Effects Steric Effects->Benzenesulfonyl Chloride Reactivity EWG Electron-Withdrawing Groups (e.g., -NO2) Increased Reactivity Increased Reactivity EWG->Increased Reactivity EDG Electron-Donating Groups (e.g., -CH3) Decreased Reactivity Decreased Reactivity EDG->Decreased Reactivity Ortho Substituents Ortho Substituents Complex Influence\n(Potential for steric hindrance or acceleration) Complex Influence (Potential for steric hindrance or acceleration) Ortho Substituents->Complex Influence\n(Potential for steric hindrance or acceleration) G Reactants Ar-SO2Cl + Nu⁻ Reactants TS {[Nu---SO2(Ar)---Cl]⁻ | Transition State} Reactants->TS Nucleophilic Attack Products Ar-SO2-Nu + Cl⁻ Products TS->Products Chloride Departure

References

A Comparative Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride and its Alternatives for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amine functionalities are pivotal in the successful execution of multi-step organic syntheses. This guide provides a comparative analysis of 2-Methyl-3-nitrobenzenesulfonyl chloride as an amine protecting group, alongside two commonly employed alternatives: 2-nitrobenzenesulfonyl chloride and p-toluenesulfonyl chloride. This comparison aims to offer objective insights into their performance, supported by available experimental data.

Introduction to Sulfonyl-Based Amine Protecting Groups

Sulfonyl chlorides are a class of reagents widely used for the protection of primary and secondary amines. The resulting sulfonamides are generally stable to a wide range of reaction conditions, effectively shielding the amine's nucleophilicity and basicity. The choice of a specific sulfonyl protecting group is often dictated by the desired stability of the sulfonamide and the conditions required for its subsequent cleavage.

This guide focuses on this compound and compares its application with the well-established 2-nitrobenzenesulfonyl chloride (NsCl) and p-toluenesulfonyl chloride (TsCl). The presence of a nitro group in the ortho or para position to the sulfonyl group in NsCl significantly facilitates the deprotection step through nucleophilic aromatic substitution. The addition of a methyl group in this compound may influence its reactivity and stability, aspects that this guide will explore based on the available literature.

Performance Comparison: Protection of Amines

The protection of an amine with a sulfonyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base and solvent can influence the reaction's efficiency.

Table 1: Comparison of Amine Protection Reactions

Sulfonyl ChlorideAmine SubstrateBaseSolventReaction ConditionsYield (%)
This compound 2-methyl-1H-benzo[d]imidazole-AcetonitrileRoom Temperature, 2-5 h63-88% (for three derivatives)
2-Nitrobenzenesulfonyl chloride 4-methoxybenzylamineTriethylamineDichloromethane0 °C to Room Temp, 15 min98% (crude)
p-Toluenesulfonyl chloride 3-bromoanilinePyridineDichloromethaneNot specifiedQuantitative

As indicated in Table 1, all three sulfonyl chlorides can effectively protect amines with high yields. 2-Nitrobenzenesulfonyl chloride and p-toluenesulfonyl chloride have been extensively studied with a variety of amines, and their high efficiency is well-documented. For this compound, the available data is currently limited to its use in the synthesis of specific bioactive molecules, where it provided good to excellent yields.

Experimental Protocol: Protection of 4-methoxybenzylamine with 2-Nitrobenzenesulfonyl chloride

To a solution of 4-methoxybenzylamine (1.0 eq) in dichloromethane is added triethylamine (1.1 eq). The mixture is cooled to 0 °C, and 2-nitrobenzenesulfonyl chloride (1.05 eq) is added slowly. The reaction is then allowed to warm to room temperature and stirred for 1-2 hours. Upon completion, the reaction is quenched with 1 M HCl, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.

Performance Comparison: Deprotection of Sulfonamides

The ease and efficiency of the deprotection step are critical factors in the selection of a protecting group. The methods for cleaving the sulfonamide bond vary significantly between the different sulfonyl groups.

Table 2: Comparison of Sulfonamide Deprotection Reactions

Sulfonyl GroupDeprotection Reagent(s)SolventReaction ConditionsYield (%)
2-Methyl-3-nitrobenzenesulfonyl No data available ---
2-Nitrobenzenesulfonyl (Nosyl) Thiophenol, K₂CO₃Acetonitrile or DMFRoom Temperature, 1-3 hHigh to excellent
p-Toluenesulfonyl (Tosyl) SmI₂, TFAATHF-78 °CGood to excellent
Na/NH₃ (liquid)--78 °CGenerally high
HBr, PhenolAcetic AcidElevated TemperatureVariable

A significant gap in the current literature is the lack of specific experimental data for the deprotection of 2-methyl-3-nitrobenzenesulfonamides. The presence of the ortho-nitro group suggests that, similar to the nosyl group, deprotection via nucleophilic aromatic substitution with a thiol reagent (Fukuyama deprotection) should be feasible. However, the steric hindrance and electronic effects of the adjacent methyl group could influence the reaction rate and efficiency.

Experimental Protocol: Deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (Fukuyama Deprotection)

To a solution of the nosyl-protected amine (1.0 eq) in acetonitrile or DMF, potassium carbonate (2.5 eq) and thiophenol (2.5 eq) are added. The mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected secondary amine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for amine protection and deprotection, as well as the mechanism of the Fukuyama deprotection.

ProtectionDeprotectionWorkflow General Workflow for Amine Protection and Deprotection Amine Primary/Secondary Amine ProtectedAmine Sulfonamide (Protected Amine) Amine->ProtectedAmine Protection SulfonylChloride Sulfonyl Chloride (e.g., 2-Methyl-3-nitro- benzenesulfonyl chloride) SulfonylChloride->ProtectedAmine Base Base Base->ProtectedAmine Reaction Further Synthetic Steps ProtectedAmine->Reaction DeprotectedAmine Deprotected Amine Reaction->DeprotectedAmine Deprotection DeprotectionReagent Deprotection Reagent DeprotectionReagent->DeprotectedAmine

Caption: General workflow for amine protection and deprotection.

FukuyamaDeprotection Mechanism of Fukuyama Deprotection for Nitrobenzenesulfonamides Sulfonamide Nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex (Intermediate) Sulfonamide->Meisenheimer Nucleophilic Attack Thiolate Thiolate (R-S⁻) Thiolate->Meisenheimer DeprotonatedAmine Deprotected Amine (Anion) Meisenheimer->DeprotonatedAmine Elimination Byproduct Aryl Sulfide Byproduct Meisenheimer->Byproduct FinalAmine Final Deprotected Amine DeprotonatedAmine->FinalAmine Protonation ProtonSource Proton Source ProtonSource->FinalAmine

Caption: Mechanism of Fukuyama deprotection.

Conclusion

This compound demonstrates potential as an effective protecting group for amines, affording good to excellent yields in the protection step. Its structural similarity to 2-nitrobenzenesulfonyl chloride suggests a plausible deprotection strategy via the Fukuyama reaction. However, the current lack of experimental data on the cleavage of 2-methyl-3-nitrobenzenesulfonamides represents a significant knowledge gap.

In comparison, both 2-nitrobenzenesulfonyl chloride and p-toluenesulfonyl chloride are well-established protecting groups with extensive literature support detailing their application and deprotection across a wide range of substrates. The nosyl group offers the advantage of mild deprotection conditions, making it suitable for sensitive substrates. The tosyl group, while requiring harsher conditions for removal, provides a highly stable sulfonamide.

Further research is required to fully elucidate the performance of this compound as a protecting group, particularly concerning the development and optimization of its deprotection protocol. Such studies will be crucial in determining its utility and potential advantages over existing alternatives in the field of organic synthesis and drug development.

A Comparative Guide to Amine Protecting Groups in Total Synthesis: Featuring Nitrobenzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of total synthesis, the strategic protection and deprotection of functional groups is paramount to success. For researchers, scientists, and drug development professionals, the choice of a protecting group for an amine can dictate the feasibility of a synthetic route. This guide provides a comparative analysis of various amine protecting groups, with a focus on the nitrobenzenesulfonyl chloride family, including the less documented 2-Methyl-3-nitrobenzenesulfonyl chloride, and its more common alternatives.

While specific case studies in total synthesis for this compound are not readily found in published literature, its structural similarity to the widely used 2-nitrobenzenesulfonyl chloride (NsCl) and 4-nitrobenzenesulfonyl chloride allows for an informed comparison of its expected reactivity and utility. The nitrobenzenesulfonyl (nosyl) group is a powerful tool in the synthetic chemist's arsenal, offering a unique combination of stability and mild cleavage conditions.

This guide will compare the nosyl protecting group strategy with other prevalent amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Comparison of Amine Protecting Groups

The selection of an appropriate amine protecting group is a critical decision in the planning of a complex total synthesis. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable selectively in high yield under mild conditions that do not affect other functional groups.

Protecting GroupStructureIntroduction ReagentTypical Introduction ConditionsDeprotection ConditionsKey Features
Nosyl (Ns) Ns-NRR'2-Nitrobenzenesulfonyl chloridePyridine, CH₂Cl₂, rtThiophenol, K₂CO₃, DMF, rtStable to acidic conditions; mild, nucleophilic deprotection.
tert-Butoxycarbonyl (Boc) Boc-NRR'Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N, DMAP), CH₂Cl₂, rtStrong acid (e.g., TFA, HCl in dioxane)Stable to basic and hydrogenolysis conditions; acid-labile.
Benzyloxycarbonyl (Cbz) Cbz-NRR'Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), H₂O/dioxane, 0 °C to rtCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; removed by reduction.
9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-NRR'Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), H₂O/dioxane, rtSecondary amine base (e.g., 20% piperidine in DMF)Stable to acidic and hydrogenolysis conditions; base-labile.
Case Studies in Total Synthesis

The utility of these protecting groups is best illustrated through their application in the total synthesis of complex natural products.

Nosyl Group in the Total Synthesis of Manzamine A and Ustiloxin D

The nosyl protecting group has proven invaluable in several complex total syntheses. For instance, in the total synthesis of Manzamine A , a marine alkaloid with potent biological activity, the Fukuyama group utilized a nosyl group to protect a key amine intermediate.[1][2][3][4][5] The nosyl group's stability allowed for subsequent transformations, and its mild removal with thiophenol was crucial for the late-stage construction of the intricate polycyclic core.[1]

Similarly, in the total synthesis of Ustiloxin D , a cyclic peptide with potent tubulin polymerization inhibitory activity, a nosyl group was employed for the protection of a primary amine.[6][7] The o-nosyl group was successfully removed with a yield of 78% to afford the primary amine, which was a key step in the convergent synthesis of this complex molecule.[6]

Alternative Protecting Groups in Landmark Syntheses

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a workhorse in organic synthesis. Its acid-lability provides orthogonality to base-labile and hydrogenolysis-labile protecting groups, making it a staple in multi-step syntheses.

  • Benzyloxycarbonyl (Cbz) Group: The Cbz group is another classic protecting group, prized for its stability and clean removal by catalytic hydrogenolysis, a method that often preserves other sensitive functional groups.[8]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is the cornerstone of solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly used for amino acids.[9][10]

Experimental Protocols

Below are detailed, representative experimental protocols for the introduction and removal of the compared protecting groups.

Nosyl Group

Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

  • Reagents: Primary amine (1.0 equiv), 2-nitrobenzenesulfonyl chloride (1.1 equiv), pyridine (2.0 equiv), dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the primary amine in CH₂Cl₂ at 0 °C is added pyridine, followed by the portion-wise addition of 2-nitrobenzenesulfonyl chloride. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Deprotection of a Nosyl-Protected Amine

  • Reagents: Nosyl-protected amine (1.0 equiv), thiophenol (5.0 equiv), potassium carbonate (K₂CO₃) (5.0 equiv), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of the nosyl-protected amine in DMF at room temperature is added potassium carbonate and thiophenol. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[11][12]

tert-Butoxycarbonyl (Boc) Group

Protection of an Amine with Di-tert-butyl Dicarbonate (Boc₂O)

  • Reagents: Amine (1.0 equiv), di-tert-butyl dicarbonate (1.1 equiv), triethylamine (Et₃N) (1.2 equiv), dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the amine and triethylamine in CH₂Cl₂ at 0 °C is added a solution of di-tert-butyl dicarbonate in CH₂Cl₂ dropwise. The reaction mixture is stirred at room temperature for 2-12 hours. Upon completion, the reaction is quenched with water and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[13][14][15]

Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)

  • Reagents: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).

  • Procedure: The Boc-protected amine is dissolved in CH₂Cl₂ (e.g., 0.1 M). An equal volume of TFA is added, and the solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in an appropriate solvent and washed with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the deprotected amine.[16][17]

Benzyloxycarbonyl (Cbz) Group

Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)

  • Reagents: Amine (1.0 equiv), benzyl chloroformate (1.1 equiv), sodium bicarbonate (NaHCO₃) (2.0 equiv), 1,4-dioxane, water.

  • Procedure: The amine is dissolved in a mixture of 1,4-dioxane and water. Sodium bicarbonate is added, and the mixture is cooled to 0 °C. Benzyl chloroformate is added dropwise, and the reaction is stirred at room temperature for 2-4 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the Cbz-protected amine.[18][19][20][21][22]

Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis

  • Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C) (10 mol%), methanol (MeOH), hydrogen gas (H₂).

  • Procedure: The Cbz-protected amine is dissolved in methanol. The Pd/C catalyst is added, and the flask is evacuated and backfilled with hydrogen gas (using a balloon). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.[8][23][24][25]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of an Amine with Fmoc-Cl

  • Reagents: Amine (1.0 equiv), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv), sodium bicarbonate (NaHCO₃) (2.0 equiv), 1,4-dioxane, water.

  • Procedure: The amine is dissolved in a mixture of 1,4-dioxane and water. Sodium bicarbonate is added, and the mixture is cooled to 0 °C. A solution of Fmoc-Cl in dioxane is added dropwise. The reaction is stirred at room temperature for 1-3 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9][26][27][28]

Deprotection of an Fmoc-Protected Amine with Piperidine

  • Reagents: Fmoc-protected amine, 20% piperidine in N,N-dimethylformamide (DMF).

  • Procedure: The Fmoc-protected amine is dissolved in a 20% solution of piperidine in DMF. The reaction is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the deprotected amine.[29][30][31][32][33]

Visualizing Synthetic Strategies

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of amine protection and deprotection strategies.

G General Workflow for Amine Protection and Deprotection cluster_start Starting Material cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Start Amine (R-NH2) Protection Protection (e.g., NsCl, Boc2O, Cbz-Cl, Fmoc-Cl) Start->Protection ProtectedAmine Protected Amine (R-NH-PG) Protection->ProtectedAmine Synthesis Multi-step Synthesis (Protecting group remains intact) ProtectedAmine->Synthesis Deprotection Deprotection (Specific conditions for PG removal) Synthesis->Deprotection FinalProduct Final Product with Free Amine Deprotection->FinalProduct

Caption: General workflow for the protection and deprotection of amines in a multi-step synthesis.

G Orthogonality of Amine Protecting Groups cluster_deprotection1 Selective Deprotection 1 cluster_deprotection2 Selective Deprotection 2 Molecule Molecule with Multiple Protected Amines (R-NH-PG1, R'-NH-PG2) Deprotection1 Deprotection Condition 1 (Removes PG1 only) Molecule->Deprotection1 Deprotection2 Deprotection Condition 2 (Removes PG2 only) Molecule->Deprotection2 Product1 R-NH2, R'-NH-PG2 Deprotection1->Product1 Product2 R-NH-PG1, R'-NH2 Deprotection2->Product2

Caption: Illustration of the concept of orthogonal protection, enabling selective deprotection of one amine in the presence of another.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-3-nitrobenzenesulfonyl Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 2-Methyl-3-nitrobenzenesulfonyl chloride, a compound that, like its analogs, requires careful management due to its hazardous properties.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally similar compounds, including 4-Methyl-3-nitrobenzenesulfonyl chloride, 2-Nitrobenzenesulfonyl chloride, and 3-Nitrobenzenesulfonyl chloride. It is imperative to handle the chemical with the assumption that it shares the hazards of these related substances.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood.

Key Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1][2][3][4]

  • Water Reactive: Reacts violently with water and moisture, potentially liberating toxic and irritating gases such as hydrogen chloride and sulfur dioxide.[2][5]

  • Harmful if Swallowed or Inhaled: Can cause significant health effects if ingested or if dusts are inhaled.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use a dry, inert absorbent material such as sand, dry lime, or soda ash to cover the spill.[5] DO NOT USE WATER or combustible materials for absorption.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, dry, and sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth lightly dampened with a suitable solvent (e.g., acetone), followed by a thorough washing with soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream. Do not attempt to neutralize this compound with strong bases, as this can be a highly reactive process.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.

    • Ensure the container is made of a material compatible with corrosive substances and is kept tightly sealed to prevent reaction with atmospheric moisture.[2]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of its corrosive and water-reactive nature.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for corrosive and reactive hazardous waste.[1][2]

    • Ensure the storage area is away from incompatible materials, particularly water, bases, and oxidizing agents.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2][6][7] Provide the disposal company with a full characterization of the waste, including its reactivity with water.

    • Never dispose of this compound down the drain or in regular trash.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes relevant data for a closely related compound, 4-Nitrobenzenesulphonyl chloride, to provide a contextual understanding of its properties.

PropertyValueSource
Melting Point/Range66 - 70 °C (151 - 158 °F)
Partition Coefficient (log Pow)2.1 (at 20 °C / 68 °F)

This data suggests low bioaccumulation potential.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Unused or Contaminated This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Dedicated Hazardous Waste Container fume_hood->segregate label_container Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container store Store Sealed Container in a Cool, Dry, Ventilated, and Designated Area label_container->store disposal Arrange for Professional Disposal via a Licensed Waste Management Company store->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 2-Methyl-3-nitrobenzenesulfonyl chloride, catering to researchers, scientists, and professionals in drug development. The following step-by-step instructions are designed to ensure a safe laboratory environment.

Hazard Assessment

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also water-reactive and may release irritating and toxic gases upon contact with moisture.[1][3] Inhalation of its dust can be harmful. Therefore, stringent adherence to safety measures is imperative.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this chemical.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles and a face shield are required.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves for small quantities, with consideration for heavier gloves for larger amounts).[6]
Body Protection A lab coat or chemical-resistant apron must be worn. For larger quantities, coveralls are recommended.[7][8]
Respiratory All handling of the solid must be performed in a certified chemical fume hood.[1][4] If a respirator is necessary, a written respiratory protection program must be in place.[7][8]
Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Engineering Controls

  • Fume Hood: Ensure all manipulations are performed within a certified chemical fume hood to control exposure to dust and vapors.[1][4]

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and have been recently certified.[6][7]

  • Spill Kit: Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate or a commercial neutralizing agent) and absorbent materials readily available.[4]

  • Work Area: Clear the fume hood of all non-essential items to minimize contamination risk.[6]

3.2. Handling the Chemical

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the required amount of this compound in the fume hood. Avoid creating dust.

  • Dispensing: If transferring the chemical, use appropriate tools (e.g., a clean, dry spatula). Keep the container sealed when not in use.[8]

  • Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be aware that sulfonyl chlorides can react vigorously, especially with water or other nucleophiles.[3][9]

Disposal Plan

4.1. Waste Segregation

  • Solid Waste: Unused this compound and any materials grossly contaminated with it should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures containing this chemical should be collected in a separate, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag.

4.2. Decontamination and Disposal Procedure

  • Neutralization: For small spills or residual amounts in containers, a cautious neutralization can be performed in a fume hood. Slowly add the material to a stirred solution of sodium bicarbonate or another suitable base. Be prepared for a potentially exothermic reaction.

  • Hydrolysis: An alternative for disposal of the chemical is slow addition to a stirred, basic solution (e.g., 2.5 M sodium hydroxide) to hydrolyze the sulfonyl chloride.[10]

  • Waste Collection: Following neutralization or hydrolysis, the resulting waste should be collected in a properly labeled hazardous waste container.

  • Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5] Adhere to all local, regional, and national regulations.[5]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[3] Seek immediate medical attention.[3][12]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Chemical in Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer disp_decon Decontaminate Glassware handle_transfer->disp_decon Proceed to Disposal em_spill Spill handle_transfer->em_spill If Spill Occurs em_exposure Personal Exposure handle_transfer->em_exposure If Exposure Occurs disp_waste Segregate Hazardous Waste disp_decon->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
Reactant of Route 1
2-Methyl-3-nitrobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-nitrobenzenesulfonyl chloride

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